Product packaging for n-Eicosane(Cat. No.:CAS No. 112-98-5)

n-Eicosane

カタログ番号: B1172931
CAS番号: 112-98-5
注意: 研究専用です。人間または獣医用ではありません。
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説明

n-Eicosane (C₂₀H₄₂) is a straight-chain alkane of significant interest in scientific research, particularly valued for its well-defined phase change properties . With a melting point between 36-38°C and a high latent heat of fusion, it serves as a benchmark organic Phase Change Material (PCM) for thermal energy storage and management applications . Studies demonstrate its utility in enhancing thermal stability and conductivity in composite systems, such as when combined with copper oxide (CuO) nanoparticles or multilayer graphene, making it a prime candidate for improving efficiency in battery thermal management systems and electro-thermal conversion/storage devices . Beyond materials science, this compound is also investigated in biological fields. Emerging research suggests that eicosane, as a component of plant extracts, may exhibit neuroprotective, antioxidant, and anti-inflammatory effects in models of glutamate-induced cell damage and retinal ganglion cell injury . This high-purity chemical standard is essential for calorimetry, chromatography, and as a reference in metabolomics and pyrolysis studies . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

特性

CAS番号

112-98-5

分子式

C20H42

製品の起源

United States

Foundational & Exploratory

n-Eicosane: A Comprehensive Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Eicosane (C₂₀H₄₂), a straight-chain saturated hydrocarbon, is a significant long-chain alkane found naturally in various plant species and as a component of paraffin wax. Its well-defined physical and chemical characteristics make it a valuable compound in diverse scientific and industrial applications, including as a phase-change material for thermal energy storage, a component in lubricants and cosmetics, and as a reference standard in chromatography. This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, complete with detailed experimental methodologies and structured data for ease of reference.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below, providing a comprehensive quantitative overview.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₂₀H₄₂[1]
Molecular Weight 282.55 g/mol [1]
Appearance Colorless crystals or white crystalline solid[2]
Odor Odorless[2]
Melting Point 36-38 °C (97-100 °F; 309-311 K)[3]
Boiling Point 343.1 °C (649.5 °F; 616.2 K) at 760 mmHg[3]
Density (Solid) 0.7886 g/cm³ at 20 °C[2]
Density (Liquid) 0.778 g/cm³ at 48 °C[4]
Vapor Density 9.75 (Air = 1)[5]
Vapor Pressure <0.001 hPa at 25 °C[6]
Flash Point >113 °C (235 °F; 386 K)[3]
Refractive Index 1.4425 at 20 °C[2]
Water Solubility Insoluble[5][7]
Solubility in other solvents Soluble in ether, petroleum ether, and benzene; slightly soluble in acetone and chloroform.[7][8]
Table 2: Thermochemical Properties of this compound
PropertyValueReference
Heat of Fusion 241 J/g[4]
Standard Molar Entropy (S⦵₂₉₈) 558.6 J K⁻¹ mol⁻¹[3]
Heat Capacity (C) 602.5 J K⁻¹ mol⁻¹ (at 6.0 °C)[3]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of this compound. These protocols are based on established standards and common laboratory practices.

Melting Point Determination (Capillary Method)

The melting point of this compound can be accurately determined using the capillary method, a widely accepted technique for crystalline solids.

Methodology:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Dry and powder This compound sample prep2 Pack into capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 meas2 Heat at a controlled rate (1-2 °C/min) meas1->meas2 meas3 Observe for onset and completion of melting meas2->meas3 data1 Record temperature at first liquid drop meas3->data1 data2 Record temperature at complete liquefaction meas3->data2 data3 Report melting point range data1->data3 data2->data3 BoilingPoint_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Data Analysis setup1 Assemble ebulliometer setup2 Introduce this compound sample into flask meas1 Heat sample to a steady boil setup2->meas1 meas2 Allow system to reach equilibrium meas1->meas2 meas3 Record stable boiling temperature meas2->meas3 analysis1 Correct for atmospheric pressure meas3->analysis1 analysis2 Report corrected boiling point analysis1->analysis2 Density_Workflow cluster_mass Mass Measurement cluster_displacement Fluid Displacement cluster_calculation Calculation mass1 Weigh empty, dry pycnometer (m1) mass2 Add this compound and weigh (m2) mass1->mass2 disp1 Add non-solvent fluid to pycnometer with sample mass2->disp1 disp2 Fill to calibrated volume and remove air bubbles disp1->disp2 disp3 Weigh pycnometer with sample and fluid (m3) disp2->disp3 calc1 Calculate mass of displaced fluid disp3->calc1 calc2 Calculate volume of this compound calc1->calc2 calc3 Calculate density of This compound calc2->calc3

References

An In-Depth Technical Guide to the Thermophysical Properties of n-Eicosane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: n-Eicosane (C20H42) is a straight-chain alkane consisting of 20 carbon atoms.[1] It presents as a colorless, waxy crystalline solid at room temperature.[2][3] As a long-chain hydrocarbon, its physical properties, particularly its melting and boiling points, are of significant interest in various fields. In the petrochemical industry, it is a component of waxes and lubricants.[3] For drug development professionals, it can serve as a reference material in chromatographic analysis and is studied for its potential use in phase-change materials (PCMs) for thermal energy storage and management, which has applications in maintaining stable temperatures for sensitive pharmaceutical products.[3][4][5] This guide provides a detailed overview of the melting and boiling point data for this compound, outlines common experimental protocols for their determination, and illustrates the general workflow for such characterizations.

Data Presentation: Melting and Boiling Points

The melting and boiling points of this compound have been reported across various chemical handbooks and databases. The slight variations in reported values can be attributed to differences in experimental conditions and sample purity.

Table 1: Summary of this compound Melting and Boiling Point Data

Physical PropertyValuePressureSource
Melting Point 35-37 °CAmbientChemicalBook[3][6]
36.48 °CAmbientCRC Handbook of Chemistry and Physics[2]
36.7 °CAmbientCAMEO Chemicals[2]
36.9 °CAmbientResearchGate (PCM Study)[4]
98.1 °F (36.72 °C)AmbientNational Toxicology Program (NTP)[2][7]
Boiling Point 344.1 °C760 mmHgCRC Handbook of Chemistry and Physics[2]
648.9 °F (342.7 °C)760 mmHgNational Toxicology Program (NTP)[2]
220 °C30 mmHgSigma-Aldrich / ChemicalBook[2][3][6]

Experimental Protocols

The determination of precise melting and boiling points requires standardized methodologies and high-purity samples. Saturated aliphatic hydrocarbons like this compound are generally stable but incompatible with strong oxidizing agents.[3][7]

Purification of this compound

Prior to measurement, the purity of the this compound sample is critical. Impurities can depress the melting point and broaden the melting range. A common purification method for solid hydrocarbons is recrystallization.

  • Methodology: The this compound solid is dissolved in a suitable hot solvent, such as ethanol or hexane.[2][3] As the solution cools slowly, the this compound crystallizes, leaving impurities behind in the solvent. The purified crystals are then filtered, washed with a small amount of cold solvent, and dried under a vacuum to remove any residual solvent. Purity is often verified using Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Melting Point Determination
  • Differential Scanning Calorimetry (DSC): This is a highly accurate thermoanalytical technique.

    • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. As the sample undergoes a phase transition, such as melting, it will absorb heat, which is detected by the instrument.

    • Protocol: A small, precisely weighed amount of purified this compound (typically 1-5 mg) is sealed in an aluminum pan. An empty, sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 5-10 °C/min). The onset temperature of the endothermic peak on the resulting thermogram is reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.[9]

  • Capillary Method (Melting Point Apparatus): A traditional and widely used method.

    • Principle: A small amount of the solid sample in a capillary tube is heated alongside a calibrated thermometer, and the temperature range over which the sample melts is observed.

    • Protocol: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus with a controlled heating block. The sample is heated slowly (e.g., 1-2 °C/min) near the expected melting point. The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Boiling Point Determination

The boiling point of this compound is high, and at atmospheric pressure, there is a risk of thermal decomposition. Therefore, it is often measured at a reduced pressure (vacuum distillation).[2][3]

  • Ebulliometry:

    • Principle: An ebulliometer is a specialized device for precise measurement of boiling points. It measures the equilibrium temperature of the liquid and vapor phases under a stable, known pressure.

    • Protocol: The this compound sample is placed in the ebulliometer. The system pressure is set and controlled by a vacuum pump and manometer. The liquid is heated until it boils, and the temperature is measured with a calibrated platinum resistance thermometer or a high-precision digital thermometer once the temperature of the boiling liquid stabilizes.

  • Distillation Method:

    • Principle: This method involves heating the liquid to its boiling point and observing the temperature at which the vapor condenses.

    • Protocol: The sample is placed in a distillation flask connected to a condenser and a receiving flask. The system is evacuated to the desired pressure (e.g., 30 mmHg). The flask is heated gently. The temperature is recorded when the vapor condensation front is stable on the thermometer bulb, which is positioned just below the side arm of the distillation flask. This temperature is the boiling point at that specific pressure.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the thermophysical characterization of this compound, from sample preparation to final data reporting.

G cluster_prep Sample Preparation & Purity Verification cluster_analysis Thermophysical Analysis cluster_reporting Conclusion A Sample Acquisition B Purification (e.g., Recrystallization) A->B C Purity Analysis (e.g., GC-MS) B->C D Melting Point Determination (DSC, Capillary Method) C->D E Boiling Point Determination (Ebulliometer, Vacuum Distillation) C->E F Data Analysis & Validation D->F E->F G Final Report Generation F->G

References

An In-depth Technical Guide to the Solubility of n-Eicosane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of n-eicosane in various organic solvents. The information is curated for professionals in research, scientific, and drug development fields who require precise data and methodologies for their work. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow diagram for the experimental process.

Quantitative Solubility Data of this compound

The solubility of this compound, a long-chain saturated hydrocarbon, is governed by the principle of "like dissolves like." It exhibits high solubility in non-polar organic solvents and limited to no solubility in polar solvents.

Solubility in Pure Organic Solvents

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of pure organic solvents.

Solvent ClassificationSolventTemperature (°C)SolubilityUnitsData Type
Alkanes HexaneNot Specified100mg/mLQuantitative
Petroleum EtherNot SpecifiedSoluble-Qualitative[1][2]
Aromatic Hydrocarbons BenzeneNot SpecifiedSoluble-Qualitative[1][2]
Toluene1012.5wt%Quantitative[3]
Toluene12.515.0wt%Quantitative[3]
Toluene1518.0wt%Quantitative[3]
Toluene17.521.5wt%Quantitative[3]
Toluene2025.5wt%Quantitative[3]
Toluene22.530.0wt%Quantitative[3]
Toluene2535.0wt%Quantitative[3]
Ethers Diethyl EtherNot SpecifiedSoluble-Qualitative[1][2]
Ketones AcetoneNot SpecifiedSlightly Soluble-Qualitative[1][2]
Acetone100.8wt%Quantitative[3]
Acetone12.51.0wt%Quantitative[3]
Acetone151.2wt%Quantitative[3]
Acetone17.51.5wt%Quantitative[3]
Acetone201.8wt%Quantitative[3]
Acetone22.52.2wt%Quantitative[3]
Acetone252.7wt%Quantitative[3]
Chlorinated Hydrocarbons ChloroformNot SpecifiedSlightly Soluble-Qualitative[1][2]
Polar Solvents WaterNot SpecifiedInsoluble-Qualitative[1][2]
Solubility in Binary Solvent Mixtures: Toluene and Acetone

The solubility of this compound has been studied in binary mixtures of toluene and acetone at various temperatures. The data reveals that the solubility of this compound decreases with an increasing mole fraction of acetone, the less favorable solvent.[3]

Temperature (°C)Mole Fraction of AcetoneSolubility (wt%)
10 0.0012.5
0.255.5
0.502.5
0.751.2
1.000.8
15 0.0018.0
0.258.0
0.503.8
0.752.0
1.001.2
20 0.0025.5
0.2512.0
0.506.0
0.753.2
1.001.8
25 0.0035.0
0.2517.5
0.509.0
0.755.0
1.002.7

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The following protocol outlines a standard gravimetric method for determining the solubility of a solid compound, such as this compound, in an organic solvent at a specific temperature. This method is based on the principle of achieving thermodynamic equilibrium between the solid solute and the solvent.

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (readable to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Syringe filters (chemically compatible with the solvent, with a pore size of 0.22 µm or smaller)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven for drying

  • Vortex mixer

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Pipette a known volume of the organic solvent into the vial.

    • Securely seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solute, solvent, and temperature, and may range from 24 to 72 hours. It is advisable to determine the equilibration time by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is achieved, allow the vial to rest in the temperature-controlled environment for a period to allow the excess solid to settle.

    • Carefully draw a sample of the supernatant (the clear liquid phase) using a syringe. It is critical to avoid aspirating any undissolved solid particles.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step removes any remaining fine solid particles.

  • Gravimetric Analysis:

    • Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

    • Carefully evaporate the solvent in a well-ventilated fume hood. The evaporation can be facilitated by gentle heating in an oven or by using a stream of inert gas. The temperature should be kept well below the boiling point of the solvent to avoid splattering.

    • Once the solvent has completely evaporated, place the evaporation dish in an oven or vacuum oven at a temperature sufficient to remove any residual solvent without causing the this compound to sublime or decompose.

    • Cool the dish to room temperature in a desiccator and weigh it on the analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained, indicating that all the solvent has been removed.

  • Calculation of Solubility:

    • Mass of dissolved this compound: Subtract the initial mass of the empty evaporation dish from the final constant mass of the dish with the dried this compound.

    • Mass of the solvent: Subtract the mass of the dissolved this compound from the total mass of the saturated solution.

    • Solubility: Express the solubility in the desired units, such as grams of solute per 100 grams of solvent, grams of solute per 100 mL of solvent, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the isothermal equilibrium method of solubility determination.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Gravimetric Analysis cluster_calculation Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equilib Agitate at constant temperature (e.g., 24-72 hours) prep3->equilib sep1 Allow excess solid to settle equilib->sep1 sep2 Withdraw supernatant with syringe sep1->sep2 sep3 Filter through 0.22 µm syringe filter into pre-weighed dish sep2->sep3 analysis1 Weigh dish with saturated solution sep3->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Dry residue to constant weight analysis2->analysis3 analysis4 Weigh dish with dried this compound analysis3->analysis4 calc Calculate solubility analysis4->calc

References

An In-depth Technical Guide to the Thermophysical Properties of n-Eicosane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Eicosane (C20H42) is a straight-chain alkane with twenty carbon atoms. As a significant component of paraffin wax, it finds applications in various fields, including thermal energy storage, lubrication, and as a reference material in chromatography. For researchers, scientists, and professionals in drug development, a thorough understanding of its thermophysical properties is crucial for process design, material characterization, and formulation development. This guide provides a comprehensive database of the core thermophysical properties of this compound, detailed experimental protocols for their measurement, and a visual representation of the experimental workflow.

Core Thermophysical Properties of this compound

The following tables summarize the key thermophysical properties of this compound, compiled from various scientific sources. These properties are fundamental for modeling its behavior in different applications.

General and Phase Transition Properties
PropertyValueUnitsConditions
Molecular FormulaC20H42--
Molar Mass282.55 g/mol -
Melting Point36.4 - 37°C1 atm
Boiling Point343.1°C1 atm
Enthalpy of Fusion241J/gAt melting point
Enthalpy of Vaporization~310J/gAt boiling point
Density

The density of this compound is dependent on its phase (solid or liquid) and temperature.

Temperature (°C)Density (g/cm³)Phase
200.856Solid
400.780Liquid
Thermal Conductivity

Thermal conductivity is a measure of a material's ability to conduct heat.

Temperature (°C)Thermal Conductivity (W/m·K)Phase
Room Temperature0.4716Solid
Specific Heat Capacity

Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius.

Temperature (°C)Specific Heat Capacity (J/g·K)Phase
6.02.135Solid
Viscosity

The viscosity of liquid this compound decreases with increasing temperature.

| Temperature (°C) | Dynamic Viscosity (mPa·s) | |---|---|---| | 40 | ~4.6 | | 60 | ~2.8 | | 80 | ~1.9 |

Experimental Protocols

Accurate measurement of thermophysical properties is essential for reliable data. The following are detailed methodologies for key experiments cited in the determination of this compound's properties.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the temperatures and heat flows associated with thermal transitions in a material.[1]

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • Analytical balance (accurate to ±0.01 mg)

  • High-purity this compound sample (5-10 mg)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to evaporation.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature below the expected melting point (e.g., 20°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 50°C).

    • Hold the sample at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at the same controlled rate.

  • Data Analysis: The DSC thermogram will show a peak corresponding to the melting of this compound.

    • The onset temperature of the peak is taken as the melting point.

    • The area under the peak is integrated to determine the enthalpy of fusion (in J/g).

Pycnometer Method for Density Measurement

A pycnometer is a flask with a specific, accurately known volume, used for measuring the density of liquids.

Objective: To determine the density of liquid this compound at a specific temperature.

Apparatus:

  • Pycnometer (specific gravity bottle) with a calibrated volume

  • Analytical balance

  • Thermostatic water bath

  • This compound sample

  • Distilled water

Procedure:

  • Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh Empty: Accurately weigh the empty, dry pycnometer (m_pyc).

  • Weigh with Water: Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary. Place the filled pycnometer in the thermostatic water bath at a known temperature (e.g., 40°C) until thermal equilibrium is reached. Dry the outside of the pycnometer and weigh it (m_pyc+water).

  • Weigh with this compound: Empty and dry the pycnometer. Fill it with molten this compound (at a temperature above its melting point, e.g., 40°C). Repeat the process of inserting the stopper, achieving thermal equilibrium in the water bath, drying the exterior, and weighing (m_pyc+eicosane).

  • Calculation:

    • Mass of water: m_water = m_pyc+water - m_pyc

    • Volume of pycnometer (at the specific temperature): V_pyc = m_water / ρ_water (where ρ_water is the known density of water at that temperature).

    • Mass of this compound: m_eicosane = m_pyc+eicosane - m_pyc

    • Density of this compound: ρ_eicosane = m_eicosane / V_pyc

Transient Hot-Wire Method for Thermal Conductivity

The transient hot-wire method is a reliable technique for measuring the thermal conductivity of fluids and solids.[2]

Objective: To determine the thermal conductivity of solid and liquid this compound.

Apparatus:

  • Transient hot-wire apparatus (including a thin platinum wire, power source, and data acquisition system)

  • Sample cell

  • This compound sample

Procedure:

  • Sample Preparation:

    • For liquid phase: Melt the this compound and pour it into the sample cell, ensuring the platinum wire is fully immersed.

    • For solid phase: Melt the this compound in the sample cell and then allow it to solidify completely around the wire.

  • Measurement:

    • A constant electrical current is passed through the platinum wire, causing it to heat up.

    • The temperature rise of the wire is measured as a function of time by recording its resistance change.

  • Data Analysis: The thermal conductivity (λ) is calculated from the slope of the linear portion of the plot of temperature rise versus the logarithm of time, using the following equation: λ = (q / 4πλ) * ln(t) + C where 'q' is the heat generated per unit length of the wire, and 'C' is a constant.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the key thermophysical properties of this compound.

Thermophysical_Properties_Workflow cluster_sample Sample Preparation cluster_dsc Thermal Transitions cluster_density Density Measurement cluster_thermal_cond Thermal Conductivity cluster_viscosity Viscosity Measurement Sample High-Purity this compound DSC Differential Scanning Calorimetry (DSC) Sample->DSC Pycnometer Pycnometer Method Sample->Pycnometer HotWire Transient Hot-Wire Method Sample->HotWire Viscometer Falling-Ball Viscometer Sample->Viscometer MeltingPoint Melting Point DSC->MeltingPoint EnthalpyFusion Enthalpy of Fusion DSC->EnthalpyFusion Density Density (Solid & Liquid) Pycnometer->Density ThermalConductivity Thermal Conductivity (Solid & Liquid) HotWire->ThermalConductivity Viscosity Viscosity (Liquid) Viscometer->Viscosity

Workflow for Determining this compound's Thermophysical Properties.

References

An In-depth Technical Guide to the Synthesis of n-Eicosane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for n-eicosane (C20H42), a long-chain saturated hydrocarbon with applications as a phase-change material, in gas chromatography, and as a building block in organic synthesis.[1] This document details the core synthetic methodologies, their underlying mechanisms, and provides experimental protocols for their execution. Quantitative data for each route is summarized for comparative analysis, and reaction pathways are visualized to facilitate a deeper understanding of the chemical transformations.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into several key approaches:

  • Coupling Reactions: These methods involve the formation of the C20 backbone by joining smaller alkyl chains, typically C10 fragments.

  • Deoxygenation of Fatty Acid Derivatives: These routes utilize readily available long-chain fatty acids or their derivatives and remove the oxygen atoms to yield the corresponding alkane.

  • Electrochemical Methods: Electrolysis provides a unique approach to radical-based coupling reactions for alkane synthesis.

This guide will delve into the following specific synthesis routes:

  • Wurtz Reaction

  • Grignard Reagent Coupling

  • Suzuki-Miyaura Coupling

  • Dehydration of Fatty Alcohols followed by Hydrogenation

  • Photocatalytic Decarboxylation of Fatty Acids

  • Kolbe Electrolysis

Coupling Reactions for this compound Synthesis

Wurtz Reaction

The Wurtz reaction is a classic method for the synthesis of symmetrical alkanes through the reductive coupling of two alkyl halides in the presence of sodium metal.[2][3] For the synthesis of this compound, two molecules of a 1-decyl halide are coupled.

Reaction Mechanism:

The mechanism of the Wurtz reaction is thought to proceed through either a radical or an organometallic pathway.[2][4][5]

  • Radical Pathway: A sodium atom donates an electron to the alkyl halide, forming an alkyl radical and a sodium halide. Two alkyl radicals then dimerize to form the alkane.

  • Organometallic Pathway: An organosodium reagent is formed in situ, which then acts as a nucleophile and displaces the halide from a second molecule of the alkyl halide in an SN2 reaction.[6]

Wurtz_Reaction cluster_radical Radical Pathway cluster_organometallic Organometallic Pathway R_X1 2 R-X (1-Decyl halide) R_radical 2 R• (Decyl radical) R_X1->R_radical + 2 Na Na 2 Na NaX 2 NaX RR R-R (this compound) R_radical->RR Dimerization R_Na R-Na (Decylsodium) R_Na->RR + R-X (SN2) R_X2 R-X (1-Decyl halide) R_X1_alt->R_Na + 2 Na

Caption: Alternative mechanisms for the Wurtz reaction.

Experimental Protocol (General):

  • In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place finely cut sodium metal in anhydrous diethyl ether.

  • Slowly add a solution of 1-decyl bromide in anhydrous diethyl ether to the stirred suspension of sodium.

  • The reaction is initiated by gentle warming and maintained at reflux.

  • After the addition is complete, continue refluxing until the sodium is consumed.

  • After cooling, the reaction mixture is carefully quenched with ethanol to destroy any unreacted sodium, followed by the addition of water.

  • The organic layer is separated, washed with water, dried over a suitable drying agent (e.g., anhydrous MgSO4), and the solvent is removed by distillation.

  • The resulting this compound can be purified by fractional distillation or recrystallization.

Grignard Reagent Coupling (Kumada-Type Coupling)

The coupling of a Grignard reagent with an alkyl halide, catalyzed by a transition metal, typically nickel or palladium, is a powerful method for C-C bond formation known as the Kumada coupling.[7] For this compound synthesis, a decyl Grignard reagent is coupled with a decyl halide. Iron-catalyzed cross-coupling reactions have also been shown to be effective.[2][5]

Reaction Mechanism:

The catalytic cycle generally involves three key steps:[7]

  • Oxidative Addition: The low-valent metal catalyst (e.g., Ni(0) or Pd(0)) inserts into the carbon-halogen bond of the alkyl halide.

  • Transmetalation: The alkyl group from the Grignard reagent is transferred to the metal center, displacing the halide.

  • Reductive Elimination: The two alkyl groups on the metal center couple and are eliminated as the final alkane product, regenerating the active catalyst.

Kumada_Coupling M0 M(0) (Ni or Pd) MII_RX R-M(II)-X M0->MII_RX Oxidative Addition + R-X RX R-X (Decyl halide) RMgX R'-MgX (Decyl-MgBr) RR R-R' (this compound) MII_RR R-M(II)-R' MII_RX->MII_RR Transmetalation + R'-MgX MII_RR->M0 Reductive Elimination MII_RR->RR Product

Caption: Catalytic cycle for Kumada-type coupling.

Experimental Protocol (Iron-Catalyzed): [2]

  • To a solution of 1-decyl bromide (1.0 mmol) and a catalytic amount of FeCl3 (e.g., 5 mol%) in anhydrous tetrahydrofuran (THF), a solution of decylmagnesium bromide (1.2 mmol) in THF is added slowly at 0 °C.

  • The reaction mixture is then stirred at room temperature for a specified time (e.g., 12-24 hours).

  • The reaction is quenched by the addition of dilute hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[8][9] For this compound synthesis, a decylboronic acid or ester can be coupled with a 1-decyl halide.

Reaction Mechanism:

The catalytic cycle is similar to the Kumada coupling and involves:[8][9]

  • Oxidative Addition: Pd(0) inserts into the C-X bond of the decyl halide.

  • Transmetalation: The decyl group from the organoboron species is transferred to the palladium center. This step typically requires a base to activate the organoboron compound.

  • Reductive Elimination: The two decyl groups on the palladium complex couple to form this compound and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd0 Pd(0) PdII_RX R-Pd(II)-X Pd0->PdII_RX Oxidative Addition + R-X RX R-X (Decyl halide) RBOH2 R'-B(OH)2 (Decylboronic acid) RR R-R' (this compound) PdII_RR R-Pd(II)-R' PdII_RX->PdII_RR Transmetalation + R'-B(OH)2, Base PdII_RR->Pd0 Reductive Elimination PdII_RR->RR Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: [1]

  • A reaction vessel is charged with Pd(OAc)2 (0.040 mmol), a phosphine ligand such as PCy3 (0.080 mmol), and a base like K3PO4·H2O (1.20 mmol).

  • The vessel is sealed and purged with an inert gas (e.g., argon).

  • A solution of a trialkylborane (e.g., tridecylborane, 1.2 mmol in THF) and an alkyl bromide (e.g., 1-bromoheptane, 1.0 mmol) are added via syringe.

  • The reaction mixture is stirred vigorously at room temperature for 16-24 hours.

  • After the reaction, the mixture is diluted with diethyl ether and filtered through silica gel.

  • The filtrate is concentrated, and the product is purified by flash column chromatography to give this compound.

Deoxygenation of Fatty Acid Derivatives

Dehydration of Fatty Alcohols followed by Hydrogenation

This two-step process involves the dehydration of a long-chain alcohol to an alkene, followed by the hydrogenation of the alkene to the corresponding alkane. For this compound, 1-octadecanol can be used as a starting material, which upon dehydration and subsequent hydrogenation of the resulting octadecene mixture yields n-octadecane. A similar process starting with 1-hexadecanol produces n-hexadecane, and by extension, starting with the appropriate C20 alcohol would yield this compound.

Reaction Mechanism:

  • Dehydration: The alcohol is protonated by an acid catalyst, forming a good leaving group (water). The departure of water generates a carbocation, which then loses a proton from an adjacent carbon to form an alkene.

  • Hydrogenation: The alkene is treated with hydrogen gas in the presence of a metal catalyst (e.g., Ni, Pd, Pt). The hydrogen adds across the double bond to yield the saturated alkane.

Dehydration_Hydrogenation Alcohol R-CH2-CH2-OH (e.g., 1-Hexadecanol) Dehydration Dehydration Alcohol->Dehydration Alkene R-CH=CH2 (Hexadecene) Hydrogenation Hydrogenation Alkene->Hydrogenation Alkane R-CH2-CH3 (this compound) Dehydration->Alkene - H2O Hydrogenation->Alkane + H2, Catalyst

Caption: Workflow for alkane synthesis via alcohol dehydration and hydrogenation.

Experimental Protocol: [1]

  • Dehydration: 1-Hexadecanol (2474 g) is mixed with Al2O3 (500 g) and xylene (60 mL) in a 6-L flask and heated at 295°C with a water separator for up to 4.5 hours. The resulting hexadecene is distilled under vacuum.

  • Hydrogenation: The obtained hexadecene is hydrogenated on a heterogeneous nickel catalyst at 20 bar H2 pressure and 98°C for 7 hours.

  • After cooling, the mixture is filtered to obtain this compound.

Photocatalytic Decarboxylation of Fatty Acids

This method offers a green and mild alternative for the conversion of fatty acids to alkanes.[8] The reaction is typically carried out at or near room temperature using a semiconductor photocatalyst, such as TiO2, and light irradiation.[4] For instance, stearic acid (C18) can be converted to n-heptadecane (C17).

Reaction Mechanism:

Under illumination, the semiconductor catalyst generates electron-hole pairs. The photogenerated holes oxidize the carboxylate group of the fatty acid, leading to decarboxylation and the formation of an alkyl radical. This radical is then terminated, for example, by a hydrogen source, to yield the alkane.[4]

Photocatalytic_Decarboxylation RCOOH R-COOH (Fatty Acid) Oxidation Oxidation by photogenerated hole RCOOH->Oxidation + Catalyst Catalyst Photocatalyst (e.g., TiO2) Light hv (Light) R_radical R• (Alkyl Radical) Alkane R-H (Alkane) R_radical->Alkane Hydrogen Source CO2 CO2 Oxidation->R_radical Decarboxylation Decarboxylation Decarboxylation Termination Hydrogenation

Caption: Simplified pathway for photocatalytic decarboxylation of fatty acids.

Experimental Protocol (for n-Heptadecane): [4]

  • In a reaction vessel, add stearic acid (0.05 M), a photocatalyst such as TiO2 (125 mg), and an internal standard (e.g., n-octadecane) to a suitable solvent like n-tetradecane (25 mL).

  • The reaction is carried out under an inert atmosphere (N2).

  • The mixture is irradiated with a light source (e.g., a 410 nm LED) for a specified time (e.g., 30 minutes) at the boiling point of the solvent.

  • The product yield and selectivity are determined by gas chromatography analysis.

Electrochemical Synthesis: Kolbe Electrolysis

Kolbe electrolysis is an electrochemical method that involves the anodic oxidation of a carboxylate salt to produce a symmetrical alkane.[9] To synthesize this compound, the electrolysis of decanoate (the salt of decanoic acid) would be performed.

Reaction Mechanism:

The reaction proceeds via a radical mechanism at the anode:[9]

  • The carboxylate anion is oxidized to a carboxyl radical.

  • The carboxyl radical rapidly undergoes decarboxylation to form an alkyl radical.

  • Two alkyl radicals then couple to form the alkane.

Kolbe_Electrolysis cluster_anode At the Anode RCOO_minus 2 R-COO- (Decanoate) RCOO_radical 2 R-COO• RCOO_minus->RCOO_radical - 2e- R_radical 2 R• (Decyl radical) RCOO_radical->R_radical - 2 CO2 RR R-R (this compound) R_radical->RR Dimerization CO2 2 CO2

Caption: Anodic reactions in Kolbe electrolysis.

Experimental Protocol (General):

  • A solution of sodium or potassium decanoate is prepared in a suitable solvent, often a mixture of water and an organic solvent like methanol.

  • The electrolysis is carried out in an undivided cell with platinum or graphite electrodes.

  • A constant current is passed through the solution.

  • The reaction progress can be monitored by the evolution of CO2 at the anode and H2 at the cathode.

  • After the electrolysis is complete, the organic product is separated from the aqueous phase.

  • The crude this compound is then purified by distillation or recrystallization.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthesis routes of this compound and its close homologs.

Synthesis RouteStarting Material(s)ProductYield (%)Purity (%)Temperature (°C)Pressure (bar)Reaction Time (h)
Wurtz Reaction 1-Decyl halide, SodiumThis compoundModerateVariableRefluxAtmosphericVariable
Grignard Coupling (Iron-catalyzed) Decylmagnesium bromide, Decyl bromideThis compoundHighHigh0 to RTAtmospheric12 - 24
Suzuki-Miyaura Coupling Trialkylborane, Alkyl bromideThis compoundHighHighRoom TemperatureAtmospheric16 - 24
Dehydration & Hydrogenation 1-Hexadecanoln-HexadecaneHigh>99295 (Dehyd.), 98 (Hyd.)20 (Hyd.)4.5 (Dehyd.), 7 (Hyd.)
Photocatalytic Decarboxylation Stearic Acidn-Heptadecaneup to 95.1up to 95.4Solvent Boiling PointAtmospheric0.5
Kolbe Electrolysis Decanoic acid saltn-Octadecane~50-80High< 27AtmosphericVariable

Note: Data is compiled from various sources and may vary depending on specific reaction conditions and scale.[1][4][9]

Conclusion

The synthesis of this compound can be achieved through a variety of synthetic routes, each with its own advantages and limitations. Coupling reactions, such as the Grignard and Suzuki-Miyaura couplings, offer high yields and purity but may require specialized reagents and catalysts. Deoxygenation methods, particularly those starting from abundant fatty acids and their derivatives, provide a sustainable and "green" approach. Electrochemical synthesis via Kolbe electrolysis presents a unique method for radical-based dimerization. The choice of the most suitable synthesis route will depend on factors such as the desired scale of production, cost of starting materials and reagents, and the required purity of the final product. This guide provides the foundational knowledge for researchers and professionals to select and implement the most appropriate method for their specific needs in the synthesis of this compound.

References

Preliminary Investigation of N-Eicosane Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-eicosane, a straight-chain alkane with 20 carbon atoms, is a versatile organic compound with a growing number of applications in diverse scientific and industrial fields. This technical guide provides a comprehensive overview of the primary applications of this compound, with a particular focus on its role as a phase change material (PCM) for thermal energy storage and its emerging potential in drug delivery systems. This document details the physicochemical properties of this compound, methodologies for its encapsulation and incorporation into composite materials, and its performance characteristics in various applications. Experimental protocols for the synthesis and characterization of this compound-based materials are provided, alongside a discussion of its biocompatibility and toxicological profile for use in pharmaceutical formulations.

Introduction

This compound (C20H42) is a saturated hydrocarbon that exists as a white, waxy solid at room temperature.[1] Its defining characteristic is a solid-liquid phase transition at a physiologically relevant temperature, which makes it an attractive material for applications requiring thermal regulation.[2] This guide will explore the fundamental properties of this compound and delve into its principal applications, offering detailed insights for researchers and professionals in materials science and drug development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its application. Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C20H42[2]
Molar Mass 282.55 g/mol [3]
Melting Point 36-38 °C (97-100 °F)[4]
Boiling Point 343.1 °C (649.6 °F)[2]
Density (Solid) 0.7886 g/cm³ at 20 °C[5]
Latent Heat of Fusion ~240 J/g[6]
Thermal Conductivity (Solid) ~0.4 W/m·K[5]
Appearance White crystalline solid[1]
Solubility in Water Insoluble[5]

Applications in Thermal Energy Storage

The primary application of this compound is as a phase change material (PCM) for latent heat thermal energy storage.[7] Its melting point in the range of 36-38°C makes it ideal for applications such as waste heat recovery, solar energy storage, and thermal management of electronics and batteries.[8]

To overcome the inherent low thermal conductivity of this compound, it is often incorporated into composite materials. Common strategies include:

  • Encapsulation: Micro- and nano-encapsulation of this compound within a polymer or inorganic shell improves heat transfer and prevents leakage of the molten alkane.[9]

  • Composite Formation: Dispersing this compound within a thermally conductive matrix, such as expanded graphite, graphene, or metallic foams, significantly enhances the overall thermal conductivity of the composite PCM.[7]

Quantitative Data on this compound Composites

The following table summarizes the thermal properties of various this compound-based composites.

Composite MaterialThis compound Loading (wt%)Melting Temperature (°C)Latent Heat of Fusion (J/g)Thermal Conductivity (W/m·K)Reference
This compound/Expanded Graphite 8536.2199.43.56[7]
This compound/Nano-SiO2/Expanded Graphite 7035.35135.8-[10]
This compound/Graphene Sponge 40-2410.746[6]

Potential Applications in Drug Delivery

While less established than its use in thermal energy storage, the properties of this compound make it a promising excipient in drug delivery systems, particularly for controlled and targeted release. Its solid state at room temperature, melting point near physiological temperature, and lipophilic nature are advantageous for formulating lipid-based drug carriers.

This compound in Solid Lipid Nanoparticles (SLNs)

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids, offering an alternative to traditional emulsions, liposomes, and polymeric nanoparticles.[11] this compound, being a solid lipid at room temperature, can serve as the core matrix for encapsulating lipophilic drugs.[12] This can enhance drug stability, control release, and improve oral bioavailability.[11]

This compound in Nanoemulsions

Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes in the nanometer range, widely used to improve the solubility and bioavailability of poorly water-soluble drugs.[10] While typically formulated with liquid lipids, the use of this compound to create "phase change nanoemulsions" is an emerging area. These formulations could potentially offer temperature-triggered drug release.

Biocompatibility and Toxicology

This compound is a long-chain alkane, a class of compounds generally considered to be of low toxicity.[13] It is listed as a non-hazardous substance.[4] However, for drug delivery applications, particularly for parenteral routes, rigorous biocompatibility and toxicity studies of the specific formulation are essential. The use of this compound in topical and oral formulations is expected to have a favorable safety profile due to its chemical inertness and low absorption.

This compound is not known to modulate signaling pathways directly. Its role in drug delivery is that of a carrier or excipient, providing the physical matrix for drug encapsulation and release, rather than having a pharmacological effect itself.

Experimental Protocols

Synthesis of this compound Microcapsules via In-situ Polymerization

This protocol describes the encapsulation of this compound in a poly(methyl methacrylate) (PMMA) shell.

Materials:

  • This compound

  • Methyl methacrylate (MMA)

  • Poly(vinyl alcohol) (PVA) as a stabilizer

  • Azobisisobutyronitrile (AIBN) as an initiator

  • Deionized water

Procedure:

  • Prepare an aqueous solution of PVA.

  • Melt this compound and dissolve AIBN in the molten this compound.

  • Add the molten this compound/AIBN mixture to the PVA solution while stirring to form an oil-in-water emulsion.

  • Add MMA to the emulsion.

  • Heat the mixture to initiate polymerization of MMA at the oil-water interface.

  • Continue the reaction for several hours to form the PMMA shell.

  • Cool the mixture, and then filter, wash, and dry the resulting microcapsules.

Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This protocol outlines the preparation of SLNs with an this compound core.

Materials:

  • This compound

  • Surfactant (e.g., Poloxamer 188)

  • Co-surfactant (e.g., soy lecithin)

  • Drug (lipophilic)

  • Deionized water

Procedure:

  • Melt this compound and dissolve the lipophilic drug in the molten lipid.

  • Prepare a hot aqueous solution of the surfactant and co-surfactant.

  • Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a pre-emulsion.

  • Homogenize the pre-emulsion using a high-pressure homogenizer at a temperature above the melting point of this compound for several cycles.

  • Cool the resulting nanoemulsion to room temperature to allow the lipid to solidify and form SLNs.

  • The SLN dispersion can then be characterized for particle size, zeta potential, and drug encapsulation efficiency.

Characterization of this compound-Based Materials

Thermal Analysis (DSC and TGA):

  • Differential Scanning Calorimetry (DSC): Used to determine the melting temperature and latent heat of fusion of this compound and its composites. The sample is heated and cooled at a controlled rate, and the heat flow is measured.

  • Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and composition of the materials by measuring the change in mass as a function of temperature.

Morphological and Structural Analysis:

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology and shape of microcapsules and nanoparticles.

  • Transmission Electron Microscopy (TEM): Used to visualize the internal structure of the core-shell micro- and nanocapsules.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical composition and encapsulation of this compound.

Visualizations

Experimental_Workflow_Microencapsulation cluster_aqueous_phase Aqueous Phase Preparation cluster_oil_phase Oil Phase Preparation cluster_emulsification Emulsification cluster_polymerization Polymerization cluster_purification Purification A Dissolve PVA in Deionized Water D Add Oil Phase to Aqueous Phase A->D B Melt this compound C Dissolve AIBN in Molten this compound B->C C->D E High-Speed Stirring (Oil-in-Water Emulsion) D->E F Add MMA Monomer E->F G Heat to Initiate Polymerization F->G H Formation of PMMA Shell G->H I Cooling H->I J Filtration & Washing I->J K Drying J->K L L K->L This compound Microcapsules

Fig. 1: Experimental workflow for this compound microencapsulation.

SLN_Preparation_Workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Pre-emulsification cluster_homogenization Homogenization cluster_solidification Solidification & Formation A Melt this compound B Dissolve Lipophilic Drug A->B E Disperse Hot Lipid Phase into Hot Aqueous Phase B->E C Dissolve Surfactant & Co-surfactant in Water D Heat Aqueous Phase C->D D->E F High-Speed Stirring E->F G High-Pressure Homogenization F->G H Cooling to Room Temperature G->H I Formation of SLNs H->I J J I->J Drug-Loaded SLNs

Fig. 2: Workflow for preparing this compound Solid Lipid Nanoparticles.

N_Eicosane_Drug_Delivery_Concept cluster_formulation Formulation cluster_delivery_system Drug Delivery System cluster_release_mechanism Release Mechanism This compound This compound SLN Solid Lipid Nanoparticle (SLN) This compound->SLN Nanoemulsion Nanoemulsion This compound->Nanoemulsion Lipophilic Drug Lipophilic Drug Lipophilic Drug->SLN Lipophilic Drug->Nanoemulsion Surfactants/Polymers Surfactants/Polymers Surfactants/Polymers->SLN Surfactants/Polymers->Nanoemulsion Controlled Release Controlled Release SLN->Controlled Release Targeted Delivery Targeted Delivery SLN->Targeted Delivery Nanoemulsion->Controlled Release Nanoemulsion->Targeted Delivery Therapeutic Effect Therapeutic Effect Controlled Release->Therapeutic Effect Targeted Delivery->Therapeutic Effect

Fig. 3: Conceptual diagram of this compound in drug delivery.

Conclusion

This compound is a material with well-established applications in thermal energy storage due to its favorable phase change characteristics. Its potential as a lipid excipient in drug delivery systems, particularly in the formulation of Solid Lipid Nanoparticles and nanoemulsions, is a promising area for future research. The biocompatibility of this compound, coupled with its ability to facilitate controlled drug release, suggests that it could play a significant role in the development of novel therapeutic formulations. Further investigation into its performance with a wider range of active pharmaceutical ingredients and in various in vivo models is warranted to fully realize its potential in the pharmaceutical field.

References

n-Eicosane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of the straight-chain alkane, n-eicosane.

This compound, a saturated hydrocarbon with the chemical formula C20H42, is a white, waxy solid at room temperature.[1] As a long-chain alkane, it exhibits properties that make it a substance of interest in various scientific and industrial fields, including materials science and potentially as a component or tool in drug development processes. This technical guide provides a detailed overview of this compound, focusing on its physicochemical properties, synthesis methodologies, safety profile, and applications relevant to researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its utility. A summary of its key quantitative data is presented in the table below, offering a comparative overview of its properties.

PropertyValueReference
Molecular Formula C20H42[2]
Molecular Weight 282.55 g/mol [2][3]
Melting Point 35-37 °C (lit.)[1][2]
Boiling Point 220 °C at 30 mm Hg (lit.)[1][2]
Density 0.7886 g/cm³ at 20 °C[2][4]
Vapor Pressure <0.001 hPa at 25 °C[2]
Flash Point >113 °C (>235.4 °F)[4]
Water Solubility Insoluble[1][2]
Solubility Soluble in ether, petroleum ether, and benzene; slightly soluble in acetone and chloroform.[1][2]
Refractive Index 1.4425 at 20 °C/D[3]
LogP (Octanol/Water) 11.46 at 25°C[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry routes. Below are detailed protocols for two common methods.

Experimental Protocol 1: Suzuki Coupling Reaction

This method utilizes a palladium-catalyzed cross-coupling reaction between a trialkylborane and an alkyl bromide.[5]

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • Tricyclohexylphosphine (PCy3)

  • Potassium phosphate monohydrate (K3PO4·H2O)

  • Trialkylborane (0.50 M solution in THF)

  • Alkyl bromide

  • Diethyl ether (Et2O)

  • Silica gel

Procedure:

  • To a reaction vessel equipped with a stirring bar, add Pd(OAc)2 (9.0 mg, 0.040 mmol), PCy3 (22.4 mg, 0.080 mmol), and K3PO4·H2O (276 mg, 1.20 mmol).

  • Seal the container with a diaphragm and purge with argon gas for 15 minutes.

  • Using a syringe, add the trialkylborane (1.2 mmol; 0.50 M THF solution) and the alkyl bromide (1.0 mmol).

  • Stir the resulting mixture vigorously at room temperature for 16-24 hours.

  • After the reaction is complete, dilute the mixture with Et2O.

  • Filter the mixture through a pad of silica gel, washing with a large amount of Et2O.

  • Concentrate the filtrate and purify the product by flash column chromatography to obtain this compound.[5]

Experimental Protocol 2: Dehydration of 1-Hexadecanol and Hydrogenation

This two-step process involves the dehydration of a long-chain alcohol to an alkene, followed by hydrogenation.[5]

Materials:

  • 1-Hexadecanol

  • Aluminum oxide (Al2O3)

  • Xylene

  • Heterogeneous nickel catalyst

  • Hydrogen gas (H2)

Procedure:

  • Dehydration: Mix 2474 g of 1-hexadecanol with 500 g of Al2O3 and 60 mL of xylene in a 6-L flask.

  • Heat the mixture at 295°C on a water separator for up to 4.5 hours, collecting the water produced (approximately 180 mL).

  • Distill the resulting hexadecene mixture under vacuum to obtain a mixture of α- and internal olefins.

  • Hydrogenation: Hydrogenate the hexadecene mixture over a heterogeneous nickel catalyst at a pressure of 20 bar H2 and a temperature of 98°C for 7 hours.

  • After cooling, filter the mixture to obtain the final product, this compound.[5]

G Synthesis of this compound via Dehydration and Hydrogenation cluster_dehydration Dehydration cluster_hydrogenation Hydrogenation A 1-Hexadecanol, Al2O3, Xylene B Heating at 295°C A->B Reaction C Hexadecene Mixture B->C Distillation D Hexadecene Mixture E Hydrogenation (Ni catalyst, 20 bar H2, 98°C) D->E Reaction F This compound E->F Filtration

Caption: A workflow diagram illustrating the two-stage synthesis of this compound.

Applications in Research and Drug Development

While this compound does not have direct pharmacological activity, its unique properties lend themselves to various applications in the broader field of drug development and research.

  • Phase Change Material (PCM) for Thermal Management: this compound has a melting point near physiological temperatures, making it an effective phase change material for thermal energy storage and temperature regulation.[6][7] This property can be harnessed in the development of medical devices or packaging for temperature-sensitive drugs and biological samples. Microencapsulated this compound can be incorporated into materials to provide passive thermal control.[8][9][10]

  • Component of Formulations: As a stable, non-reactive, and lipophilic substance, this compound can be explored as an excipient in topical formulations or as a component in controlled-release drug delivery systems where a waxy matrix is required.

  • Analytical Standard and Tracer: In analytical chemistry, this compound serves as a standard for gas chromatography.[5] Furthermore, its deuterated form, this compound-d42, is used as an internal standard or tracer in quantitative analysis by NMR, GC-MS, or LC-MS, which is a critical aspect of pharmacokinetic and metabolic studies in drug development.[11]

G Properties and Applications of this compound cluster_properties Physicochemical Properties cluster_applications Applications in Drug Development A Melting Point ~37°C D Thermal Management (PCM) A->D enables B Chemical Inertness E Formulation Excipient B->E allows use as F Analytical Standard & Tracer B->F suitable for C Lipophilicity C->E key for

Caption: Relationship between this compound's properties and its applications.

Safety and Toxicology

This compound is generally considered to have a low toxicity profile. The available data from safety data sheets and toxicological studies are summarized below.

Toxicological EndpointResultSpeciesGuidelineReference
Acute Oral Toxicity (LD50) > 5,000 mg/kgRatOECD 401[12]
Acute Dermal Toxicity (LD50) > 3,160 mg/kgRabbitOECD 402[12]
Acute Inhalation Toxicity (LC50) > 5.266 mg/m³ (4 h)RatOECD 403[12]
Skin Corrosion/Irritation No skin irritationRabbitOECD 404[12]
Serious Eye Damage/Irritation No eye irritationRabbitOECD 405[12]
Skin Sensitization No sensitizing effects knownOECD 406[4][12]
Germ Cell Mutagenicity (Ames test) NegativeS. typhimurium[12]
Carcinogenicity Not classified as a carcinogenIARC[4][12]

Handling and Storage: this compound should be stored in a cool, well-ventilated area away from sources of ignition and strong oxidizing agents.[1][5] When handling, it is recommended to avoid contact with skin and eyes and to use adequate ventilation to prevent inhalation of dust.[13] In case of a spill, ignition sources should be removed, and the solid material can be dampened with acetone for safe transfer to a suitable container.[14]

Environmental Fate: this compound is not considered to be persistent, bioaccumulative, or toxic (PBT), nor is it very persistent and very bioaccumulative (vPvB).[12][15] It is insoluble in water and is expected to have low mobility in soil.[4][16]

Conclusion

This compound is a well-characterized straight-chain alkane with a range of properties that make it a valuable compound for researchers and professionals in various scientific disciplines. Its utility as a phase change material, a stable excipient, and an analytical standard highlights its potential in specialized applications within the drug development pipeline. The detailed synthesis protocols and comprehensive safety data provided in this guide offer a solid foundation for its effective and safe use in the laboratory and beyond.

References

Methodological & Application

Application Notes and Protocols: n-Eicosane for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

n-Eicosane, a straight-chain alkane (C20H42), is a promising organic phase change material (PCM) for thermal energy storage (TES) applications, particularly in the low-to-medium temperature range. Its appeal lies in its relatively high latent heat of fusion, congruent phase transition, chemical stability, and non-toxic nature. These properties make it suitable for a variety of applications, including passive thermal management of electronics, smart textiles, and building energy conservation. This document provides detailed application notes, experimental protocols for characterization, and data on the thermophysical properties of this compound and its composites.

Data Presentation

Thermophysical Properties of this compound

The fundamental properties of this compound are crucial for designing and modeling TES systems.

PropertyValueUnit
Melting Point36.9°C
Latent Heat of Fusion~241J/g
Density (Solid)856 kg/m ³
Density (Liquid)780 kg/m ³
Thermal Conductivity (Solid)~0.2-0.4W/(m·K)
Thermal Conductivity (Liquid)~0.15W/(m·K)
Specific Heat Capacity (Solid)~2.2kJ/(kg·K)
Specific Heat Capacity (Liquid)~2.5kJ/(kg·K)
Performance of this compound Composites

To overcome the inherently low thermal conductivity of this compound, various thermally conductive fillers are incorporated to create composite PCMs.

Composite MaterialFiller Loading (wt%)Melting Temperature (°C)Latent Heat of Fusion (J/g)Thermal Conductivity (W/(m·K))
This compound / Expanded Graphite (EG)15-199.43.56
This compound / Graphene Nanoplatelets (GNPs)10-->1.0 (400% increase)
This compound / Nano-SiO2 / Expanded Graphite (EG)70 (this compound)35.35135.80-
This compound-Fe3O4@SiO2@Cu Microcapsules---Enhanced heat transfer

Experimental Protocols

Thermophysical Characterization using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature and latent heat of fusion of this compound.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum crucibles with lids

  • Microbalance (±0.01 mg accuracy)

  • This compound sample (high purity)

  • Inert purge gas (Nitrogen or Argon)

Protocol:

  • Calibrate the DSC instrument for temperature and enthalpy using a standard reference material (e.g., Indium).

  • Weigh an empty aluminum crucible with its lid.

  • Place a small, representative sample of this compound (typically 5-10 mg) into the crucible.

  • Record the exact mass of the sample.

  • Hermetically seal the crucible to prevent any loss of material during heating.

  • Place the sample crucible and an empty reference crucible (of the same type) into the DSC cell.

  • Set the following experimental parameters:

    • Temperature range: 0 °C to 60 °C (to capture the entire phase transition).

    • Heating rate: 5-10 °C/min.

    • Cooling rate: 5-10 °C/min.

    • Isothermal hold: 5 minutes at the start and end of the cycle to ensure thermal equilibrium.

    • Purge gas flow rate: 50 mL/min.

  • Run the thermal program, recording the heat flow as a function of temperature.

  • Analyze the resulting DSC curve to determine:

    • Onset Melting Temperature: The temperature at which melting begins.

    • Peak Melting Temperature: The temperature at which the rate of heat absorption is maximum.

    • Latent Heat of Fusion (ΔH): The integral of the melting peak, representing the energy absorbed during the phase change.

Thermal Conductivity Measurement using the Transient Plane Source (TPS) Method

Objective: To measure the thermal conductivity of solid this compound.

Materials and Equipment:

  • Transient Plane Source (TPS) instrument

  • TPS sensor (a flat, disc-shaped sensor)

  • Sample holder

  • Molding equipment to prepare flat, solid samples of this compound.

Protocol:

  • Prepare two identical, flat, and smooth solid samples of this compound. The samples should be thick enough to be considered semi-infinite by the sensor during the measurement time. A typical thickness is at least twice the sensor diameter.

  • Ensure the surfaces of the this compound samples that will be in contact with the sensor are perfectly flat to minimize thermal contact resistance.

  • Place the TPS sensor between the two identical this compound samples, creating a sandwich-like configuration.

  • Place the sample-sensor assembly in the sample holder and apply a slight, uniform pressure to ensure good thermal contact.

  • Connect the sensor to the TPS instrument.

  • Set the measurement parameters in the software, including the heating power and measurement time. These parameters should be chosen so that the heat wave does not reach the outer boundaries of the sample during the measurement.

  • Initiate the measurement. The instrument will pass a current through the sensor for a short duration, causing a temperature increase. The temperature rise of the sensor is recorded as a function of time.

  • The software calculates the thermal conductivity based on the recorded temperature transient.

  • Repeat the measurement at different temperatures if temperature-dependent thermal conductivity data is required.

Preparation of this compound/Expanded Graphite (EG) Composite PCM

Objective: To enhance the thermal conductivity of this compound by incorporating expanded graphite.

Materials and Equipment:

  • This compound

  • Expandable graphite

  • Muffle furnace

  • Beaker

  • Magnetic stirrer with a hot plate

  • Vacuum oven or vacuum impregnation setup

  • Mold for shaping the composite

Protocol:

  • Preparation of Expanded Graphite (EG):

    • Place a known amount of expandable graphite in a crucible.

    • Heat the crucible rapidly in a muffle furnace at a high temperature (e.g., 900 °C) for a short period (e.g., 30-60 seconds). The graphite will expand significantly, creating a porous, worm-like structure.

  • Melt Blending Method:

    • Melt the desired amount of this compound in a beaker on a hot plate at a temperature about 10-20 °C above its melting point (e.g., 50-60 °C).

    • Gradually add the prepared expanded graphite to the molten this compound while stirring continuously.

    • Maintain the temperature and continue stirring for a sufficient time (e.g., 1-2 hours) to ensure a homogeneous dispersion of EG within the this compound matrix.

    • Pour the molten composite into a mold and allow it to solidify at room temperature.

  • Vacuum Impregnation Method (for higher EG content):

    • Place the prepared expanded graphite in a container connected to a vacuum pump.

    • Evacuate the container to remove the air trapped within the porous structure of the EG.

    • Melt the this compound separately.

    • Slowly introduce the molten this compound into the container with the evacuated EG. The vacuum will facilitate the infiltration of the molten PCM into the pores of the graphite.

    • Release the vacuum and allow the composite to cool and solidify.

Microencapsulation of this compound via Interfacial Polymerization

Objective: To encapsulate this compound within a polymer shell to prevent leakage in the molten state and improve heat transfer.

Materials and Equipment:

  • This compound (core material)

  • Toluene-2,4-diisocyanate (TDI) (oil-soluble monomer)

  • Ethylene diamine (EDA) (water-soluble monomer)

  • Surfactant (e.g., sodium dodecyl sulfate - SDS)

  • Deionized water

  • Beaker

  • Homogenizer or high-speed stirrer

  • pH meter

  • Filtration apparatus

  • Drying oven

Protocol:

  • Oil Phase Preparation: Dissolve a specific amount of TDI in molten this compound.

  • Aqueous Phase Preparation: Dissolve the surfactant in deionized water.

  • Emulsification:

    • Add the oil phase to the aqueous phase while stirring vigorously with a homogenizer.

    • Continue homogenization until a stable oil-in-water emulsion with the desired droplet size is formed.

  • Polymerization:

    • Slowly add the aqueous solution of EDA to the emulsion under continuous stirring.

    • The polymerization reaction between TDI and EDA will occur at the oil-water interface, forming a polyurea shell around the this compound droplets.

    • Adjust the pH and temperature as required to control the reaction rate.

  • Curing and Purification:

    • Continue stirring for several hours to ensure the complete formation and curing of the microcapsule walls.

    • Filter the resulting microcapsule suspension.

    • Wash the collected microcapsules repeatedly with deionized water and ethanol to remove unreacted monomers and surfactant.

  • Drying: Dry the purified microcapsules in an oven at a temperature below the melting point of this compound (e.g., 30 °C).

Thermal Cycling Test

Objective: To evaluate the thermal reliability and stability of this compound after repeated melting and freezing cycles.

Materials and Equipment:

  • Thermal cycler, environmental chamber, or a custom setup with controlled heating and cooling (e.g., using a thermoelectric cooler).

  • Sample containers (e.g., sealed vials or pouches).

  • DSC instrument for pre- and post-cycling analysis.

Protocol:

  • Encapsulate a known mass of the this compound sample in a sealed container.

  • Perform an initial DSC analysis on a representative sample to establish baseline thermophysical properties (melting temperature and latent heat).

  • Place the samples in the thermal cycling apparatus.

  • Subject the samples to a predetermined number of thermal cycles (e.g., 100, 500, 1000 cycles). A typical cycle profile would be:

    • Heating from a temperature below the melting point (e.g., 20 °C) to a temperature above the melting point (e.g., 50 °C) at a controlled rate.

    • Holding at the high temperature for a period to ensure complete melting.

    • Cooling back to the initial temperature at a controlled rate.

    • Holding at the low temperature for a period to ensure complete solidification.

  • After the completion of the thermal cycling, perform a visual inspection of the samples for any signs of degradation or leakage.

  • Conduct a final DSC analysis on the cycled samples.

  • Compare the melting temperature and latent heat of fusion of the cycled samples with the initial baseline values. A significant change in these properties indicates thermal degradation.

Visualizations

Experimental_Workflow_for_nEicosane_Characterization cluster_synthesis Material Preparation cluster_characterization Thermophysical Characterization cluster_reliability Reliability Testing pure_eicosane Pure this compound dsc DSC Analysis (Melting Point, Latent Heat) pure_eicosane->dsc tps TPS Measurement (Thermal Conductivity) pure_eicosane->tps thermal_cycling Thermal Cycling Test pure_eicosane->thermal_cycling composite_prep Composite Preparation (e.g., with Expanded Graphite) composite_prep->dsc composite_prep->tps composite_prep->thermal_cycling microencapsulation Microencapsulation microencapsulation->dsc microencapsulation->thermal_cycling post_cycling_dsc Post-Cycling DSC Analysis thermal_cycling->post_cycling_dsc

Caption: Workflow for this compound Characterization.

Microencapsulation_Process cluster_phase_prep Phase Preparation oil_phase Oil Phase: This compound + TDI emulsification Emulsification (High-Speed Stirring) oil_phase->emulsification aq_phase Aqueous Phase: Water + Surfactant aq_phase->emulsification polymerization Interfacial Polymerization (Add EDA) emulsification->polymerization curing Curing & Purification polymerization->curing drying Drying curing->drying microcapsules This compound Microcapsules drying->microcapsules

Caption: Microencapsulation of this compound.

Application Notes and Protocols for the Preparation of n-Eicosane-Based Composite Phase Change Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

n-Eicosane, a paraffin hydrocarbon, is a promising phase change material (PCM) for thermal energy storage in the low to medium temperature range, with a melting point of approximately 37°C.[1] Its applications are widespread, including passive thermal management of electronics, smart textiles, and energy-efficient buildings.[1][2][3] Key advantages of this compound include its high latent heat of fusion, chemical stability, non-toxicity, and lack of phase separation during melting and freezing. However, its practical application is often hindered by two major drawbacks: low thermal conductivity, which slows down the heat transfer rate, and leakage in its liquid state.[2]

To overcome these limitations, this compound is frequently incorporated into composite materials. These composites aim to enhance thermal conductivity and provide shape stability. This is achieved by embedding this compound within a supporting matrix that can be either a porous material that physically entraps the PCM, a polymeric shell that encapsulates it, or by dispersing thermally conductive fillers within the this compound matrix.[4][5] This document provides detailed protocols for several common methods used to prepare this compound-based composite PCMs.

Key Preparation Methodologies

There are several effective methods for preparing this compound composite PCMs, each with its own advantages. The primary techniques include:

  • Direct Incorporation of Conductive Fillers: This method involves the direct mixing of thermally conductive nanoparticles, such as graphite or graphene, into molten this compound.[1]

  • Microencapsulation: This technique involves coating solid this compound particles with a polymer shell, creating microcapsules that contain the PCM and prevent its leakage when molten.[6][7]

  • Porous Matrix Impregnation: In this approach, a porous supporting material, such as expanded graphite or nano-silica, is used to absorb and encapsulate the molten this compound.[2][5][8]

  • Solution Casting for Form-Stable Composites: This method is employed to create shape-stable PCMs by blending this compound with a polymer matrix, such as polycarbonate.[9]

The following sections provide detailed protocols for each of these methodologies.

Experimental Protocols

Protocol 1: Direct Incorporation of Graphite Nanoparticles

This protocol describes the preparation of an this compound composite PCM with enhanced thermal conductivity by dispersing graphite nanoparticles directly into the this compound matrix.

Materials:

  • This compound

  • Graphite nanoparticles

  • Polyvinylpyrrolidone (PVP) (as a dispersant)

Equipment:

  • Beaker

  • Hot plate with magnetic stirring

  • Ultrasonic bath

Procedure:

  • Melt the desired amount of this compound in a beaker on a hot plate at 75°C.

  • Add the desired weight percentage of graphite nanoparticles (e.g., 2.5, 5, 7.5, or 10 wt%) and a small amount of PVP to the molten this compound.

  • Stir the mixture vigorously for 30 minutes at 75°C to ensure a homogeneous mixture.

  • Transfer the beaker to an ultrasonic bath and sonicate the mixture for 2 hours at 90°C to facilitate the dispersion of the nanoparticles.

  • After ultrasonication, quickly cool the mixture to solidify the composite and prevent the precipitation of the graphite nanoparticles.

Direct_Incorporation_Workflow cluster_start Starting Materials cluster_process Process cluster_end Final Product n_eicosane This compound melt Melt this compound (75°C) n_eicosane->melt graphite Graphite Nanoparticles mix Add Graphite & PVP, Stir Vigorously (30 min) graphite->mix pvp PVP (Dispersant) pvp->mix melt->mix sonicate Ultrasonicate (2 hours, 90°C) mix->sonicate solidify Rapid Solidification sonicate->solidify composite_pcm This compound/Graphite Composite PCM solidify->composite_pcm

Direct incorporation of graphite nanoparticles into this compound.
Protocol 2: Microencapsulation with Polymethylmethacrylate (PMMA) Shell

This protocol details the encapsulation of this compound within a PMMA shell to create microencapsulated PCMs, which prevents leakage of the molten core material.[6][7]

Materials:

  • This compound

  • Polymethylmethacrylate (PMMA)

  • Appropriate solvents for this compound and PMMA

Equipment:

  • Stirring apparatus

  • Reaction vessel

  • Filtration system

  • Drying oven

Procedure:

  • Prepare an oil-in-water (O/W) emulsion. The oil phase consists of this compound dissolved in a suitable solvent, and the aqueous phase contains a surfactant.

  • Initiate the polymerization of methyl methacrylate (MMA) at the oil-water interface. This can be achieved through various polymerization techniques, such as emulsion polymerization.

  • Continue the polymerization process under controlled temperature and stirring speed (e.g., 2000 rpm) to form a solid PMMA shell around the this compound droplets.[6][7]

  • After the polymerization is complete, the microcapsules are collected by filtration.

  • Wash the collected microcapsules to remove any unreacted monomers or surfactants.

  • Dry the microcapsules in an oven at a temperature below the melting point of this compound.

Microencapsulation_Workflow cluster_start Starting Materials cluster_process Process cluster_end Final Product n_eicosane_sol This compound Solution (Oil Phase) emulsify Form O/W Emulsion n_eicosane_sol->emulsify mma_sol MMA Monomer (Aqueous Phase) mma_sol->emulsify surfactant Surfactant surfactant->emulsify polymerize Interfacial Polymerization emulsify->polymerize filter Filter Microcapsules polymerize->filter wash Wash filter->wash dry Dry wash->dry microcapsules This compound@PMMA Microcapsules dry->microcapsules

Microencapsulation of this compound with a PMMA shell.
Protocol 3: Porous Matrix Impregnation using Expanded Graphite (EG)

This protocol outlines the fabrication of a shape-stabilized composite PCM by impregnating molten this compound into a porous expanded graphite matrix.[8]

Materials:

  • This compound

  • Expanded Graphite (EG)

Equipment:

  • Vacuum oven

  • Beaker

  • Hot plate

Procedure:

  • Dry the expanded graphite in a vacuum oven to remove any moisture.

  • Melt the this compound in a beaker on a hot plate at a temperature above its melting point.

  • Place the dried expanded graphite in a separate container within the vacuum oven.

  • Evacuate the vacuum oven to remove air from the pores of the expanded graphite.

  • While under vacuum, introduce the molten this compound into the container with the expanded graphite, ensuring the EG is fully submerged.

  • Release the vacuum, allowing atmospheric pressure to force the molten this compound into the pores of the expanded graphite.

  • Allow the composite to cool and solidify.

  • Remove the excess this compound from the surface of the composite.

Impregnation_Workflow cluster_start Starting Materials cluster_process Process cluster_end Final Product n_eicosane_melted Molten this compound vacuum Vacuum Impregnation n_eicosane_melted->vacuum expanded_graphite Dried Expanded Graphite expanded_graphite->vacuum cool Cool and Solidify vacuum->cool remove_excess Remove Excess PCM cool->remove_excess ss_pcm This compound/EG Shape-Stabilized PCM remove_excess->ss_pcm

Vacuum impregnation of this compound into expanded graphite.
Protocol 4: Solution Casting for Form-Stable this compound/Polycarbonate Composite

This protocol describes the preparation of a form-stable composite PCM by blending this compound with polycarbonate using a solution casting technique.[9]

Materials:

  • This compound

  • Polycarbonate (PC)

  • Suitable common solvent (e.g., dichloromethane)

Equipment:

  • Beaker

  • Magnetic stirrer

  • Casting dish (e.g., Petri dish)

  • Fume hood

  • Vacuum oven

Procedure:

  • Dissolve the desired amounts of this compound and polycarbonate in a common solvent in a beaker with magnetic stirring until a homogeneous solution is formed.

  • Pour the solution into a casting dish.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature.

  • Once most of the solvent has evaporated, transfer the cast film to a vacuum oven and dry at a temperature below the melting point of this compound until all the solvent is removed.

  • Peel the resulting form-stable composite PCM film from the casting dish.

Solution_Casting_Workflow cluster_start Starting Materials cluster_process Process cluster_end Final Product n_eicosane_sc This compound dissolve Dissolve in Solvent n_eicosane_sc->dissolve polycarbonate Polycarbonate polycarbonate->dissolve solvent Solvent solvent->dissolve cast Cast Solution dissolve->cast evaporate Solvent Evaporation cast->evaporate dry_vacuum Vacuum Drying evaporate->dry_vacuum form_stable_pcm This compound/PC Form-Stable PCM dry_vacuum->form_stable_pcm

Solution casting of this compound/polycarbonate composite.

Data Presentation: Thermal Properties of this compound Composite PCMs

The following tables summarize the thermal properties of various this compound-based composite PCMs prepared using different methods and support materials.

Table 1: Thermal Properties of this compound Composites with Conductive Fillers

Filler MaterialFiller Content (wt%)Melting Temp. (°C)Latent Heat (J/g)Thermal Conductivity (W/m·K)Thermal Conductivity Enhancement
Pure this compound0~38-~0.25 - 0.289-
Graphite Nanoparticles10--4.1 - 4.7~15.5 - 27 times
Graphene Nanoplatelets10--->400%
Expanded Graphite15-199.43.56~14.4 times
Multilayer Graphene45-136.61.112~4.85 times

Table 2: Thermal Properties of Microencapsulated and Form-Stable this compound Composites

Support/Shell MaterialThis compound Content (wt%)Melting Temp. (°C)Freezing Temp. (°C)Latent Heat of Fusion (J/g)
PMMA-35.234.984.2
Polycarbonate5036.2 - 40-62.2 - 63.1
Nano-SiO2 / EG7035.3536.23135.8

Characterization of this compound Composite PCMs

To evaluate the properties of the prepared composite PCMs, the following characterization techniques are recommended:

  • Scanning Electron Microscopy (SEM): To observe the morphology and microstructure of the composites, and to verify the dispersion of fillers or the integrity of microcapsule shells.[6][7]

  • Differential Scanning Calorimetry (DSC): To determine the melting and freezing temperatures, as well as the latent heat of fusion and solidification of the composite PCMs.[6][7]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the chemical compatibility between this compound and the support material, ensuring no chemical reactions have occurred.[6][7]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation temperature of the composite PCMs.[6]

  • Thermal Conductivity Analyzer: To measure the thermal conductivity of the composite materials, which is a critical parameter for their performance in thermal energy storage applications.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the preparation and characterization of this compound-based composite PCMs. The choice of preparation method and support material will depend on the specific application requirements, such as the desired thermal conductivity, operating temperature range, and mechanical properties. By following these detailed procedures, researchers can develop advanced thermal energy storage materials with tailored properties for a wide range of applications.

References

Application Notes and Protocols for the Encapsulation of n-Eicosane in Microcapsules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-eicosane, a paraffin hydrocarbon, is a phase change material (PCM) with a melting point suitable for various thermal energy storage applications, including textiles, building materials, and electronic device cooling. To overcome issues such as leakage in its liquid state and to improve handling and performance, this compound is often encapsulated in microcapsules. This document provides detailed application notes and experimental protocols for the encapsulation of this compound using three common techniques: interfacial polymerization, in-situ polymerization, and spray drying.

Encapsulation Techniques: An Overview

The choice of encapsulation technique depends on the desired microcapsule characteristics, such as shell material, particle size, and thermal properties.

  • Interfacial Polymerization: This technique involves the polymerization reaction at the interface of two immiscible liquids, typically an oil-in-water emulsion. It is widely used for producing microcapsules with a thin, robust polymer shell. Polyurea and polyurethane are common shell materials formed through this method.

  • In-situ Polymerization: In this method, the polymerization of monomers occurs in the continuous phase of an emulsion, and the resulting polymer deposits onto the surface of the core material droplets. Urea-formaldehyde and melamine-formaldehyde resins are frequently used as shell materials in this process.

  • Spray Drying: A physical method where an emulsion containing the core material and a dissolved shell material is atomized into a hot gas stream. The rapid evaporation of the solvent results in the formation of microcapsules. This technique is scalable and suitable for a wide range of shell materials.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the encapsulation of this compound.

Table 1: Properties of this compound Microcapsules Prepared by Interfacial Polymerization

Shell MaterialMonomersParticle Size (μm)Encapsulation Efficiency (%)Melting Temp. (°C)Latent Heat (J/g)Reference
PolyureaToluene-2,4-diisocyanate (TDI) and Ethylene Diamine (EDA)2-6~75Close to this compoundVaries with core amount[1]
PolyureaToluene-2,4-diisocyanate (TDI) and Diethylenetriamine (DETA)Not specified~75Close to this compoundVaries with core amount[2]

Table 2: Properties of this compound Microcapsules Prepared by In-situ Polymerization

Shell MaterialCore:Shell RatioParticle Size (μm)Encapsulation Efficiency (%)Melting Temp. (°C)Latent Heat (J/g)Reference
Urea-FormaldehydeNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]
Polymethylmethacrylate (PMMA)50:500.70Not specified35.284.2[4]
Polymethylmethacrylate (PMMA)50:50Not specifiedNot specified34.66124.7[5]

Table 3: Properties of this compound Microcapsules with Other Encapsulation Methods

Encapsulation MethodShell MaterialParticle Size (μm)Encapsulation Efficiency (%)Melting Temp. (°C)Latent Heat (J/g)Reference
Self-AssemblyCalcium Carbonate (Vaterite)Not specifiedHigher than calcite formEnhanced crystallinityHigher than calcite form[6]
Electro-sprayingPolycaprolactone (PCL)Varies with solvent and core contentNot specifiedNot specifiedNot specified[7]
Sol-GelSilicaNano-scaleGoodGood phase change propertiesHigh[8]

Experimental Protocols

Protocol 1: Interfacial Polymerization for Polyurea Microcapsules

This protocol describes the synthesis of polyurea microcapsules containing this compound.

Materials:

  • This compound (core material)

  • Toluene-2,4-diisocyanate (TDI) (oil-soluble monomer)

  • Ethylene Diamine (EDA) or Diethylenetriamine (DETA) (water-soluble monomer)

  • Poly(ethylene glycol) octyl-phenyl ether (OP) (surfactant)

  • Deionized water

  • Toluene (optional, as a solvent for TDI)

Equipment:

  • Homogenizer or high-speed stirrer

  • Reaction vessel with a stirrer

  • Heating mantle or water bath

  • Filtration apparatus

  • Drying oven

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve a specific mass ratio of TDI in this compound. If necessary, a small amount of toluene can be used to dissolve the TDI before mixing with this compound. A typical mass ratio of TDI to this compound can be around 1:5 to 1:10.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., OP) in deionized water to create a stable emulsion. The concentration of the surfactant is typically 1-2% (w/v).

  • Emulsification:

    • Add the oil phase to the aqueous phase while stirring at high speed (e.g., 2000-5000 rpm) using a homogenizer to form a stable oil-in-water (O/W) emulsion. The temperature should be maintained around 40-50 °C to keep the this compound in a molten state.

  • Polymerization:

    • Slowly add the aqueous solution of the amine monomer (EDA or DETA) to the emulsion with continuous stirring. The mass ratio of TDI to EDA is approximately 1.9:1, and for TDI to DETA, it is around 3:1.[1][2]

    • Continue the reaction for 2-4 hours at a controlled temperature (e.g., 60-70 °C) to allow for the formation of the polyurea shell at the oil-water interface.

  • Washing and Collection:

    • After the reaction is complete, cool the suspension to room temperature.

    • Filter the microcapsules using a filtration apparatus.

    • Wash the collected microcapsules several times with deionized water and then with a suitable solvent like ethanol to remove unreacted monomers and surfactant.

  • Drying:

    • Dry the washed microcapsules in an oven at a moderate temperature (e.g., 40-50 °C) for 24 hours.

Workflow Diagram:

Interfacial_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing Oil_Phase Oil Phase (this compound + TDI) Emulsification Emulsification (High-Speed Stirring) Oil_Phase->Emulsification Aqueous_Phase Aqueous Phase (Water + Surfactant) Aqueous_Phase->Emulsification Polymerization Polymerization (Add Amine Monomer) Emulsification->Polymerization Washing Washing & Filtration Polymerization->Washing Drying Drying Washing->Drying Microcapsules Final Microcapsules Drying->Microcapsules

Caption: Interfacial polymerization workflow for this compound encapsulation.

Protocol 2: In-situ Polymerization for Urea-Formaldehyde Microcapsules

This protocol outlines the encapsulation of this compound using a urea-formaldehyde shell via in-situ polymerization.

Materials:

  • This compound (core material)

  • Urea

  • Formaldehyde solution (37 wt%)

  • Ammonium chloride (catalyst)

  • Resorcinol

  • Sodium dodecyl sulfate (SDS) (surfactant)

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

Equipment:

  • Reaction vessel with a mechanical stirrer and condenser

  • Heating mantle or water bath

  • pH meter

  • Filtration apparatus

  • Drying oven

Procedure:

  • Preparation of the Emulsion:

    • Disperse this compound in an aqueous solution of the surfactant (e.g., SDS) at a temperature above the melting point of this compound (around 40-50 °C).

    • Homogenize the mixture at high speed to form a stable O/W emulsion.

  • Preparation of the Prepolymer:

    • In a separate vessel, dissolve urea in the formaldehyde solution.

    • Adjust the pH of the solution to 8-9 using NaOH.

    • Heat the mixture to 70 °C and maintain for 1 hour with gentle stirring to form a urea-formaldehyde prepolymer.

  • Polymerization:

    • Add the urea-formaldehyde prepolymer to the this compound emulsion.

    • Add resorcinol to the mixture.

    • Slowly add the catalyst (ammonium chloride) to the reaction mixture.

    • Adjust the pH to 2-3 using HCl to initiate the polymerization.

    • Continue the reaction for 3-4 hours at 60-70 °C with continuous stirring.

  • Washing and Collection:

    • Cool the suspension to room temperature.

    • Filter the microcapsules and wash them thoroughly with deionized water.

  • Drying:

    • Dry the microcapsules in an oven at 40-50 °C for 24 hours.

Workflow Diagram:

Insitu_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing Emulsion This compound Emulsion (O/W) Mixing Mix Emulsion and Prepolymer Emulsion->Mixing Prepolymer Urea-Formaldehyde Prepolymer Prepolymer->Mixing Polymerization Polymerization (pH Adjustment & Heating) Mixing->Polymerization Washing Washing & Filtration Polymerization->Washing Drying Drying Washing->Drying Microcapsules Final Microcapsules Drying->Microcapsules

Caption: In-situ polymerization workflow for this compound encapsulation.

Protocol 3: Spray Drying for Microencapsulation

This protocol describes the encapsulation of this compound using a spray drying technique.

Materials:

  • This compound (core material)

  • Shell material (e.g., Gum Arabic, Maltodextrin, modified starch)

  • Surfactant (e.g., Tween 80)

  • Deionized water

Equipment:

  • Homogenizer or high-speed stirrer

  • Spray dryer with an atomizer

  • Peristaltic pump

Procedure:

  • Preparation of the Emulsion:

    • Dissolve the shell material and surfactant in deionized water.

    • Heat the solution to a temperature above the melting point of this compound (e.g., 50-60 °C).

    • Add the molten this compound to the aqueous solution.

    • Homogenize the mixture at high speed to form a stable O/W emulsion. The core-to-wall material ratio is a critical parameter and typically ranges from 1:1 to 1:4.

  • Spray Drying:

    • Feed the emulsion into the spray dryer using a peristaltic pump.

    • Set the spray drying parameters. These are critical and need to be optimized.[9]

      • Inlet air temperature: Typically between 150-220 °C.[9][10]

      • Outlet air temperature: Typically between 50-80 °C.[10]

      • Feed flow rate: Depends on the equipment and desired particle size.

      • Atomization speed/pressure: Higher speeds generally result in smaller droplets.

  • Collection:

    • The dried microcapsules are separated from the hot air stream by a cyclone separator and collected in a collection vessel.

Logical Relationship Diagram:

Spray_Drying_Logic cluster_params Process Parameters cluster_props Microcapsule Properties Inlet_Temp Inlet Temperature Particle_Size Particle Size Inlet_Temp->Particle_Size Moisture Moisture Content Inlet_Temp->Moisture Outlet_Temp Outlet Temperature Outlet_Temp->Moisture Feed_Rate Feed Flow Rate Feed_Rate->Particle_Size Emulsion_Props Emulsion Properties (Viscosity, Solid Content) Emulsion_Props->Particle_Size Encapsulation_Eff Encapsulation Efficiency Emulsion_Props->Encapsulation_Eff Morphology Morphology Emulsion_Props->Morphology

References

Application Notes and Protocols for n-Eicosane in Smart Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integration of phase change materials (PCMs) into textiles has paved the way for the development of "smart" fabrics with enhanced thermal regulation capabilities. These textiles can absorb, store, and release latent heat in response to changes in the ambient temperature or the wearer's body heat, thereby maintaining a comfortable microclimate.[1][2][3] n-Eicosane, a paraffinic hydrocarbon, is a particularly promising PCM for this application due to its desirable thermal properties, including a melting point that is close to human skin temperature.[1][2][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of thermoregulating smart textiles.

This compound is a non-polar, non-reactive alkane with the chemical formula C₂₀H₄₂.[5] Its phase transition at a moderate temperature makes it an excellent candidate for thermal energy storage in smart textiles.[5] To be effectively integrated into fabrics, this compound is typically encapsulated in micro- or nanometer-sized capsules to prevent it from leaking in its liquid state and to increase the surface area for heat transfer.[1][6]

Data Presentation: Thermal Properties of this compound and its Microcapsules

The thermal properties of this compound and its microencapsulated forms are critical for its performance in smart textiles. The following tables summarize key quantitative data from various studies.

PropertyValueReference
Melting Temperature36-38 °C[7]
Latent Heat of Fusion242 J/g[7]
Density (solid)856 kg/m ³[8]
Density (liquid)780 kg/m ³[8]
Thermal Conductivity~0.746 W/mK (in composite)[8]
Shell MaterialEncapsulation MethodLatent Heat of Microcapsules (J/g)Latent Heat of Treated Fabric (J/g)Reference
PolyureaInterfacial Polymerization~75% encapsulation efficiency-[1][2]
Melamine-Formaldehyde (MF)In-situ Polymerization146.2 J/g-[9]
Polymethylmethacrylate (PMMA)Emulsion Polymerization84.2 J/g-[10]
Polysiloxane ElastomerEmulsification/Cross-linking146 J/g34.6 J/g[11]
Poly(methyl methacrylate-co-acrylic acid)Emulsion Polymerization50.9–90.9 J/g-[12]
CuO-doped PolyureaInterfacial PolymerizationHigh latent heat36.8 J/g[11]
n-Octadecane/n-Eicosane mixInterfacial Polymerization144 J/g12.3 J/g (reduced to 4.64 J/g after 5 washes)[1]
Commercial Paraffin Wax MPCMsNot specified185 J/g14.6 J/g (reduced to 2.4 J/g after 5 washes)[1]
This compound MPCMsNot specified134.3 J/g4.44 J/g (reduced to 1.7 J/g after 5 washes)[1]

Experimental Protocols

Microencapsulation of this compound

This section details two common methods for encapsulating this compound: interfacial polymerization and in-situ polymerization.

Protocol 1.1: Microencapsulation by Interfacial Polymerization (Polyurea Shell)

This protocol is based on the reaction between an isocyanate and an amine at the oil-water interface to form a polyurea shell.

Materials:

  • This compound (core material)

  • Toluene-2,4-diisocyanate (TDI) (oil-soluble monomer)

  • Ethylene diamine (EDA) or Diethylenetriamine (DETA) (water-soluble monomer)

  • Poly(ethylene glycol) octyl-phenyl ether (OP) (surfactant)

  • Deionized water

  • Organic solvent (e.g., toluene)

Equipment:

  • Homogenizer

  • Mechanical stirrer

  • Reaction vessel

  • Heating mantle with temperature control

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Oil Phase Preparation: Dissolve a specific weight of this compound and TDI in an organic solvent. A typical mass ratio of TDI to this compound can be varied to control shell thickness.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-2 wt% OP in deionized water).

  • Emulsification: Add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000-10000 rpm) for a set time (e.g., 10-20 minutes) to form a stable oil-in-water emulsion. The temperature should be maintained above the melting point of this compound (e.g., 40-50 °C).

  • Polymerization:

    • Transfer the emulsion to a reaction vessel equipped with a mechanical stirrer.

    • Slowly add an aqueous solution of EDA or DETA to the emulsion while stirring at a moderate speed (e.g., 300-500 rpm). The mass ratio of TDI to amine is crucial; for TDI and EDA, a ratio of 1.9:1 has been reported, while for TDI and DETA, a 3:1 ratio has been used.[1][2]

    • Continue the reaction for a specified duration (e.g., 2-4 hours) at a controlled temperature (e.g., 50-70 °C).

  • Washing and Drying:

    • After the reaction is complete, filter the microcapsule suspension using a Buchner funnel.

    • Wash the collected microcapsules repeatedly with deionized water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and surfactant.

    • Dry the microcapsules in a vacuum oven at a temperature below the melting point of this compound (e.g., 30 °C) until a constant weight is achieved.

Protocol 1.2: Microencapsulation by In-situ Polymerization (Melamine-Formaldehyde Shell)

This method involves the polymerization of melamine and formaldehyde in the continuous phase, which then deposits onto the surface of the this compound droplets.

Materials:

  • This compound (core material)

  • Melamine

  • Formaldehyde solution (37 wt%)

  • Sodium dodecylbenzenesulfonate (SDBS) (surfactant)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Acetic acid

Equipment:

  • High-speed emulsifier (e.g., ULTRA-TURRAX®)

  • Jacketed reaction flask with a condenser and mechanical stirrer

  • pH meter

  • Water bath or heating mantle

  • Filtration apparatus

  • Oven

Procedure:

  • Emulsion Preparation:

    • In a three-necked round bottom jacketed flask, prepare an aqueous solution of SDBS (e.g., 2% w/v).[9]

    • Add this compound to the surfactant solution. The mixture is then emulsified at a high speed (e.g., 8000 rpm) for 2 hours at a temperature above the melting point of this compound (e.g., 70 °C).[9]

  • Pre-polymer Preparation:

    • In a separate beaker, dissolve formaldehyde in deionized water.

    • Add melamine to the formaldehyde solution and adjust the pH to 10 by adding NaOH solution.[9]

    • Heat the mixture to a specific temperature (e.g., 60-70 °C) and stir until the solution becomes clear, indicating the formation of the melamine-formaldehyde pre-polymer.

  • Polymerization:

    • Slowly add the pre-polymer solution to the this compound emulsion while stirring.

    • Adjust the pH of the mixture to a slightly acidic value (e.g., 4.0-4.5) by adding acetic acid to initiate the polymerization.

    • Continue the reaction for a set period (e.g., 2-4 hours) at an elevated temperature (e.g., 70-80 °C).

  • Cooling, Washing, and Drying:

    • Cool the suspension to room temperature.

    • Filter the microcapsules and wash them thoroughly with deionized water.

    • Dry the microcapsules in an oven at a temperature below the melting point of this compound.

Application of Microcapsules to Textiles

The prepared microcapsules can be applied to textiles using various finishing techniques. The padding method is described below.

Protocol 2.1: Textile Coating by Padding

Materials:

  • Fabric substrate (e.g., cotton, polyester)

  • This compound microcapsules

  • Polymeric binder (e.g., acrylic, polyurethane-based)

  • Thickener (optional)

  • Deionized water

Equipment:

  • Laboratory padding machine with two rollers

  • Stirrer

  • Drying oven

  • Curing oven

Procedure:

  • Finishing Bath Preparation:

    • Disperse the this compound microcapsules in deionized water with the aid of a stirrer.

    • Add the polymeric binder to the dispersion. The concentration of microcapsules and binder will depend on the desired loading on the fabric.

    • If necessary, add a thickener to achieve the desired viscosity for the coating paste.

  • Padding:

    • Immerse a piece of the textile material in the finishing bath, ensuring it is thoroughly wetted.

    • Pass the wet fabric through the nip of the padding machine rollers at a set pressure to squeeze out the excess liquid. The wet pick-up percentage should be controlled to achieve the desired add-on of microcapsules.

  • Drying and Curing:

    • Dry the treated fabric in an oven at a temperature that will not damage the microcapsules (e.g., 80-100 °C) for a few minutes.

    • Cure the dried fabric in a curing oven at a higher temperature (e.g., 130-150 °C) for a specified time (e.g., 2-5 minutes) to crosslink the binder and fix the microcapsules onto the fabric.

Characterization of this compound Smart Textiles

Protocol 3.1: Thermal Properties Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting temperature and latent heat of fusion of the this compound and the microencapsulated PCM.

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the sample (pure this compound, microcapsules, or treated fabric) into an aluminum DSC pan and seal it.

  • DSC Measurement:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the phase transition of this compound (e.g., 0 °C to 60 °C) under a nitrogen atmosphere.

    • Cool the sample at the same rate back to the starting temperature.

    • Perform a second heating and cooling cycle to ensure the thermal history is removed.

  • Data Analysis:

    • From the heating curve, determine the onset melting temperature, peak melting temperature, and the latent heat of fusion (ΔHm) by integrating the area under the melting peak.

    • From the cooling curve, determine the onset crystallization temperature, peak crystallization temperature, and the latent heat of crystallization (ΔHc).

Protocol 3.2: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the microcapsules and the loading of the microcapsules on the fabric.

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the sample (microcapsules or treated fabric) into a TGA crucible.

  • TGA Measurement:

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

  • Data Analysis:

    • Analyze the TGA curve (weight % vs. temperature) to determine the onset decomposition temperature and the temperature at maximum weight loss.

    • The weight loss in the temperature range corresponding to the decomposition of this compound can be used to estimate the encapsulation efficiency and the amount of PCM in the treated fabric.

Visualizations

Signaling Pathways and Experimental Workflows

Microencapsulation_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_process Microencapsulation Process nEicosane This compound Mix1 Mixing nEicosane->Mix1 TDI TDI Monomer TDI->Mix1 Solvent Organic Solvent Solvent->Mix1 OilPhase Oil Phase Mix1->OilPhase Emulsification Emulsification (High Shear) OilPhase->Emulsification Surfactant Surfactant Mix2 Mixing Surfactant->Mix2 Water Deionized Water Water->Mix2 AqueousPhase Aqueous Phase Mix2->AqueousPhase AqueousPhase->Emulsification Polymerization Interfacial Polymerization (Addition of Amine) Emulsification->Polymerization Washing Washing Polymerization->Washing Drying Drying Washing->Drying Microcapsules This compound Microcapsules Drying->Microcapsules

Caption: Workflow for this compound microencapsulation via interfacial polymerization.

Fabric_Treatment_Workflow Microcapsules This compound Microcapsules Bath Finishing Bath Preparation Microcapsules->Bath Binder Polymeric Binder Binder->Bath Water Deionized Water Water->Bath Padding Padding Bath->Padding Fabric Textile Substrate Fabric->Padding Drying Drying Padding->Drying Curing Curing Drying->Curing SmartTextile Smart Textile Curing->SmartTextile

Caption: Workflow for applying this compound microcapsules to textiles via padding.

Thermal_Regulation_Mechanism cluster_heating Heating Phase (Heat Absorption) cluster_cooling Cooling Phase (Heat Release) HeatSource Body Heat / Ambient Temp ↑ SolidPCM Solid this compound (Crystalline) HeatSource->SolidPCM Heat Absorbed LiquidPCM Liquid this compound (Amorphous) SolidPCM->LiquidPCM Melting LiquidPCM2 Liquid this compound (Amorphous) CoolingEnv Cooler Environment LiquidPCM2->CoolingEnv Heat Released SolidPCM2 Solid this compound (Crystalline) LiquidPCM2->SolidPCM2 Crystallization

Caption: Mechanism of thermal regulation by this compound in smart textiles.

References

Application of n-Eicosane in Passive Cooling of Buildings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Eicosane, a paraffin-based organic phase change material (PCM), presents a compelling solution for enhancing the thermal mass of building envelopes and contributing to passive cooling. Its solid-to-liquid phase transition occurs at a temperature suitable for absorbing and releasing thermal energy within the human comfort range, thereby reducing indoor temperature fluctuations and decreasing reliance on active cooling systems. This document provides detailed application notes and experimental protocols for researchers and professionals interested in utilizing this compound for passive cooling applications in buildings.

Application Notes

This compound functions by absorbing latent heat from the indoor environment as it melts during warmer periods and releasing this stored heat as it solidifies when the temperature drops. This process effectively dampens indoor temperature swings, reduces peak cooling loads, and can lead to significant energy savings. For optimal performance, the melting point of this compound should be carefully selected to align with the desired indoor comfort temperature, typically between 22-28°C for building envelope applications.

To be effectively integrated into building materials, this compound is typically encapsulated or shape-stabilized to prevent leakage in its liquid state and to ensure long-term stability and performance. Common methods of incorporation include microencapsulation and dispersion within a supporting matrix.

Key Performance Characteristics of this compound based PCMs:

  • High Latent Heat of Fusion: Allows for the storage of significant amounts of thermal energy.

  • Appropriate Phase Transition Temperature: Aligns with thermal comfort requirements in buildings.

  • Chemical Stability: Ensures long-term performance without degradation.

  • Low Volume Change: Minimizes stress on surrounding building materials during phase change.

  • Non-Corrosive: Compatible with standard building materials.

One of the primary challenges with paraffin-based PCMs like this compound is their inherently low thermal conductivity, which can limit the rate of heat absorption and release. To counteract this, various thermal conductivity enhancers can be incorporated, such as graphite nanoparticles, expanded graphite, or metallic foams.

Experimental Protocols

1. Microencapsulation of this compound via Interfacial Polymerization

This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) microcapsules containing this compound, a common method for creating a stable PCM for integration into building materials.

Materials:

  • This compound (core material)

  • Methyl methacrylate (MMA) (monomer)

  • 2-Hydroxyethyl methacrylate (HEMA) (co-monomer)

  • Ethylene glycol dimethacrylate (EGDMA) (cross-linking agent)

  • Sodium dodecyl sulfate (SDS) (emulsifier)

  • Potassium persulfate (KPS) (initiator)

  • Deionized water

Procedure:

  • Oil Phase Preparation: Dissolve a specific weight of this compound in a mixture of MMA, HEMA, and EGDMA.

  • Aqueous Phase Preparation: Dissolve SDS in deionized water in a reaction vessel.

  • Emulsification: Add the oil phase to the aqueous phase while stirring vigorously to form a stable oil-in-water emulsion. An ultrasonic vibrator can be used to achieve a smaller and more uniform droplet size.

  • Polymerization: Heat the emulsion to a specific temperature (e.g., 75°C) and add the KPS initiator to start the polymerization process.

  • Reaction Completion: Maintain the reaction at the set temperature for several hours (e.g., 4 hours) under continuous stirring to ensure complete polymerization of the PMMA shell around the this compound droplets.

  • Purification: Cool the resulting microcapsule suspension to room temperature. Filter and wash the microcapsules repeatedly with deionized water and ethanol to remove any unreacted monomers and emulsifier.

  • Drying: Dry the purified microcapsules in an oven at a temperature below the melting point of this compound (e.g., 30°C) until a constant weight is achieved.

2. Preparation of Shape-Stabilized this compound/Expanded Graphite Composite

This protocol details the fabrication of a shape-stabilized PCM composite with enhanced thermal conductivity.

Materials:

  • This compound

  • Expanded graphite (EG)

  • Deionized water

  • Ethanol

Procedure:

  • EG Pre-treatment: Exfoliate the expandable graphite by heating it in a muffle furnace at a high temperature (e.g., 900°C) for a short duration (e.g., 60 seconds).

  • Vacuum Impregnation:

    • Place the exfoliated EG in a beaker.

    • Melt the this compound in a separate container at a temperature above its melting point (e.g., 45°C).

    • Place the beaker with EG in a vacuum oven and evacuate the air.

    • Pour the molten this compound over the EG under vacuum to ensure complete impregnation into the porous structure of the graphite.

    • Maintain the vacuum for a period (e.g., 2 hours) to allow for full absorption.

  • Cooling and Solidification: Release the vacuum and allow the composite to cool down to room temperature to solidify the this compound within the EG matrix.

  • Excess PCM Removal: Gently remove any excess this compound from the surface of the composite.

  • Characterization: The resulting shape-stabilized PCM composite can then be characterized for its thermal properties.

3. Thermal Performance Testing of this compound Integrated Building Components

This protocol outlines a dynamic thermal testing procedure using a hot-box apparatus to evaluate the performance of building elements incorporating this compound PCM.

Apparatus:

  • Calibrated hot-box apparatus consisting of a climatic chamber and a metering chamber.

  • Thermocouples and heat flux sensors.

  • Data acquisition system.

Procedure:

  • Specimen Preparation: Construct a representative wall or roof section with the integrated this compound PCM. Install thermocouples and heat flux sensors at various locations on and within the specimen to monitor temperature profiles and heat transfer rates.

  • Specimen Installation: Mount the test specimen between the climatic and metering chambers of the hot-box apparatus, ensuring a tight seal to prevent air leakage.

  • Steady-State Test (Optional): Before dynamic testing, a steady-state test can be performed to determine the thermal resistance (R-value) of the component. This involves maintaining constant but different temperatures in the two chambers until a steady heat flow is achieved.

  • Dynamic Test Cycle:

    • Program the climatic chamber to follow a time-varying temperature profile that simulates a typical daily cycle of a specific climate (e.g., a summer day with significant temperature swings).

    • Maintain a constant temperature in the metering chamber, representing the desired indoor condition.

    • Record the temperatures and heat fluxes at all sensor locations throughout the test cycle.

  • Data Analysis:

    • Analyze the collected data to determine the heat storage capacity of the PCM-integrated component.

    • Calculate the reduction in peak heat flux and the time lag of the thermal wave passing through the component compared to a control specimen without PCM.

    • Evaluate the overall energy savings potential based on the reduced heat gain through the building element.

Quantitative Data Presentation

The following tables summarize the thermo-physical properties of this compound and the performance of this compound-based composites from various studies.

Table 1: Thermo-physical Properties of this compound

PropertyValueReference
Melting Point (°C)36.9
Latent Heat of Fusion (J/g)241
Density (Solid) ( kg/m ³)856
Density (Liquid) ( kg/m ³)780
Thermal Conductivity (W/m·K)0.4716 (Pure)

Table 2: Performance of Microencapsulated this compound

Shell MaterialAverage Diameter (μm)Latent Heat of Fusion (J/g)Encapsulation Efficiency (%)Reference
PMMA0.7084.2-
Polyurea-123.275
Melamine-Formaldehyde1.1146.2-

Table 3: Thermal Performance Enhancement of this compound Composites

Composite MaterialThermal Conductivity (W/m·K)Latent Heat of Fusion (J/g)Temperature Reduction (°C)Reference
This compound/Graphene Sponge (40%)0.7462418
This compound-Fe3O4@SiO20.7598--
This compound/Expanded Graphite (7%)2.37 times that of pure this compound135.8 - 163.9-

Visualizations

passive_cooling_workflow cluster_pcm_prep PCM Preparation and Integration cluster_building_application Building Application and Thermal Regulation n_eicosane This compound (PCM) encapsulation Encapsulation/ Shape-Stabilization n_eicosane->encapsulation pcm_composite PCM-Integrated Building Material encapsulation->pcm_composite building_material Building Material (e.g., Gypsum Board, Concrete) building_material->pcm_composite building_envelope Building Envelope (Wall/Roof) pcm_composite->building_envelope heat_absorption Heat Absorption (Melting) building_envelope->heat_absorption Daytime/ High Temperature heat_release Heat Release (Solidification) building_envelope->heat_release Nighttime/ Low Temperature thermal_comfort Improved Thermal Comfort & Energy Savings heat_absorption->thermal_comfort heat_release->thermal_comfort

Caption: Workflow for this compound application in passive cooling.

encapsulation_process start Start oil_phase Prepare Oil Phase (this compound + Monomers) start->oil_phase aq_phase Prepare Aqueous Phase (Water + Emulsifier) start->aq_phase emulsify Emulsification (Oil-in-Water) oil_phase->emulsify aq_phase->emulsify polymerize Initiate Polymerization (Add Initiator + Heat) emulsify->polymerize react Polymerization Reaction polymerize->react purify Purify Microcapsules (Filter and Wash) react->purify dry Dry Microcapsules purify->dry end End Product: Microencapsulated this compound dry->end

Caption: Microencapsulation process for this compound.

Application Notes: n-Eicosane as a Standard for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

n-Eicosane (C₂₀H₄₂) is a saturated, straight-chain alkane with 20 carbon atoms.[1] Its chemical inertness, thermal stability, and high purity (>99.5%) make it an excellent and widely used standard for gas chromatography (GC) applications.[2][3] As a long-chain hydrocarbon, it is particularly useful in the analysis of semi-volatile and high-boiling point compounds, such as those found in petroleum products, environmental samples, and biological extracts.[4][5] This document provides detailed protocols and data for utilizing this compound as both an internal standard for quantitative analysis and as a reference compound for determining retention indices.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is essential for its effective use as a GC standard. It is a white crystalline solid at room temperature and is soluble in non-polar organic solvents like hexane, ether, and benzene, but insoluble in water.[3][6]

PropertyValueReference
Chemical Formula C₂₀H₄₂[6]
Molecular Weight 282.55 g/mol [3]
CAS Number 112-95-8[7]
Melting Point 35-37 °C[6]
Boiling Point 343 °C (at 760 mm Hg)[7]
Density 0.7886 g/cm³[6]
Solubility Soluble in ether, petroleum ether, benzene; Insoluble in water.[3]
Purity >99.5% (GC Grade)[2]

Applications in Gas Chromatography

This compound serves two primary roles in GC analysis:

  • Internal Standard (IS): An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks.[8] By comparing the peak area of the analyte to the peak area of the IS, variations in injection volume, extraction efficiency, and instrument response can be corrected.[8] this compound is an ideal IS for many applications because it is non-reactive and often elutes in a region of the chromatogram with few interfering peaks.[3][9]

  • Retention Index (RI) Marker: The retention time of a compound can vary between different instruments and runs.[10] Retention indices (like the Kováts retention index) are a way to normalize retention times relative to a series of n-alkanes. This compound is a key component in standard mixtures used to calculate RI values, aiding in the tentative identification of unknown compounds.[11][12]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol describes the preparation of a stock solution and subsequent working standards. High-purity solvents are critical for accurate results.

Materials:

  • This compound (≥99.5% purity)

  • n-Hexane (High-purity, GC grade)

  • Class A volumetric flasks (10 mL, 100 mL)

  • Analytical balance

  • Micropipettes

Procedure:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound using an analytical balance.

    • Quantitatively transfer the solid to a 10 mL Class A volumetric flask.

    • Add a small amount of n-hexane to dissolve the this compound.

    • Once fully dissolved, dilute to the mark with n-hexane.

    • Stopper the flask and invert several times to ensure homogeneity. This solution should be stored at a cool temperature.[13]

  • Working Standards:

    • Prepare a series of working standards by serially diluting the stock solution. For example, to prepare a 10 µg/mL working standard, transfer 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with n-hexane.[13]

    • For use as an internal standard, a single working standard is prepared and added consistently to all samples. For creating a calibration curve, a range of concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) should be prepared.[14]

Protocol 2: Quantitative Analysis Using this compound as an Internal Standard

This protocol outlines a general GC method for quantifying an analyte in a sample matrix using this compound as an internal standard. The parameters below are a typical starting point and should be optimized for the specific analyte and instrument.[5]

Workflow for Internal Standard Analysis

cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis & Data Processing Sample Weigh/Measure Sample Spike_Sample Add Fixed Amount of IS to Sample Sample->Spike_Sample Standard Prepare Analyte Calibration Standards Spike_Standard Add Fixed Amount of IS to Standards Standard->Spike_Standard IS_Stock Prepare this compound IS Stock Solution IS_Stock->Spike_Sample IS_Stock->Spike_Standard GC_Run Inject & Run GC-FID/MS Spike_Sample->GC_Run Spike_Standard->GC_Run Integrate Integrate Peak Areas (Analyte & IS) GC_Run->Integrate Calc_Ratio Calculate Area Ratio (Analyte Area / IS Area) Integrate->Calc_Ratio Cal_Curve Generate Calibration Curve (Area Ratio vs. Concentration) Calc_Ratio->Cal_Curve Quantify Quantify Analyte in Sample Cal_Curve->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

Typical GC Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent[14]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)[13]
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[5][14]
Carrier Gas Helium, constant flow rate of 1.0 - 1.5 mL/min[14]
Injector Temperature 280 - 300 °C[10][14]
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or Splitless (for trace analysis)[14]
Oven Program Initial: 50°C, hold for 2 minRamp: 10°C/min to 320°CHold: 10 min at 320°C
Detector Temperature FID: 320°C; MS Transfer Line: 300°C

Procedure:

  • Sample Preparation: Extract the analytes from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).[5][15]

  • Internal Standard Spiking: Add a precise and consistent volume of the this compound internal standard working solution to every sample extract and calibration standard.[9] For instance, add 100 µL of a 10 µg/mL this compound solution to a final volume of 1 mL.

  • GC Analysis: Inject 1 µL of the prepared samples and standards into the GC system operating under the optimized conditions.

  • Data Processing:

    • Identify the peaks corresponding to the analyte(s) and this compound based on their retention times.

    • Integrate the peak areas for both the analyte and this compound.

    • Calculate the Peak Area Ratio for each injection: (Analyte Peak Area) / (this compound Peak Area).[8]

    • Generate a calibration curve by plotting the Peak Area Ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the samples by using the Peak Area Ratio from the sample and the equation of the calibration curve.

Data Presentation: Retention Data

The retention index is a dimensionless value that normalizes the retention time of a compound to the retention times of adjacent n-alkanes. The Kováts Retention Index (I) is calculated for an unknown compound 'x' eluting between two n-alkanes with carbon numbers 'z' and 'z+1'.

Logical Relationship for Kováts Retention Index Calculation

Caption: Calculation logic for the Kováts Retention Index.

Retention Index Data for this compound:

By definition, the Kováts retention index for an n-alkane on any stationary phase is 100 times its carbon number.

CompoundCarbon NumberKováts Retention Index (Non-Polar Column)
This compound202000

This fixed value makes this compound a reliable anchor point in retention index standard mixtures for identifying other compounds.[11][12] For example, a Sigma-Aldrich retention index standard mixture contains this compound (C20) at a higher concentration to make it easily identifiable in the chromatogram.[11]

References

Application Notes and Protocols for Sol-Gel Synthesis of n-Eicosane/Silica Nanocapsules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of n-eicosane/silica nanocapsules via the sol-gel method. The information is intended to guide researchers in the successful formulation and characterization of these nanocapsules for various applications, including thermal energy storage and potentially as a basis for controlled-release systems in drug delivery.

Introduction

This compound, a phase change material (PCM), can absorb and release significant amounts of latent heat at a nearly constant temperature, making it ideal for thermal energy management applications.[1] Encapsulating this compound within a silica shell using a sol-gel process enhances its thermal stability and creates a versatile platform for further functionalization.[2] The resulting nanocapsules consist of an this compound core and an inorganic silica shell, which can be synthesized using precursors like tetraethyl orthosilicate (TEOS) or sodium silicate.[2] The sol-gel method offers a controllable route to produce nano-sized capsules with a spherical morphology.[2] These nanocapsules have potential applications in thermal-regulating textiles and fibers, and their core-shell structure is a subject of interest for the development of novel drug delivery systems.[2][3][4][5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound/silica nanocapsules using two different silica precursors, TEOS and sodium silicate, are provided below. The key to successful synthesis lies in the careful control of reaction parameters, particularly the pH of the solution.[2]

2.1. Synthesis using Tetraethyl Orthosilicate (TEOS) Precursor

This protocol describes the formation of an oil-in-water (O/W) emulsion followed by the hydrolysis and condensation of TEOS to form the silica shell.

  • Materials:

    • This compound (99% purity)

    • Poly(ethylene oxide)-b-poly(propylene oxide)-b-poly(ethylene oxide) (PEO-PPO-PEO, Pluronic P123)

    • Deionized water

    • Tetraethyl orthosilicate (TEOS)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve 0.25 g of PEO-PPO-PEO in 150 ml of deionized water in a beaker at 55°C with stirring.[2]

    • Once the emulsifier is completely dissolved and the temperature is stable, add 15.0 g of this compound to the solution.[2]

    • Continue stirring for 3 hours to form a stable oil-in-water emulsion.[2]

    • In a separate beaker, prepare the silica-sol solution by taking 15.0 g of TEOS and adding HCl aqueous solution dropwise to achieve the desired pH (optimum around 2.20).[2] Stir at 35°C until a homogeneous solution is formed, indicating the completion of TEOS hydrolysis.[2]

    • Add the silica-sol solution dropwise into the prepared this compound emulsion.[2]

    • Continue stirring the mixture for 24 hours to allow for the completion of the gelation process.[2]

    • After 24 hours, filter the nanocapsules, wash them to remove any residual surfactants, and dry them at 50°C overnight.[2]

2.2. Synthesis using Sodium Silicate Precursor

This protocol outlines the synthesis using a different silica source, which results in nanocapsules with slightly different properties.

  • Materials:

    • This compound

    • PEO-PPO-PEO (Pluronic P123)

    • Deionized water

    • Sodium silicate

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve 0.5 g of PEO-PPO-PEO in 250 mL of deionized water in a beaker at 70°C with stirring.

    • Add 10.0 g of n-octadecane (a similar paraffin to this compound, for which this specific protocol was detailed) to the solution and stir continuously for 1 hour to form a stable emulsion.

    • Prepare a silica-sol solution using sodium silicate and adjust the pH to the desired value (optimum around 2.94) using HCl.[2]

    • Add the silica-sol solution dropwise into the prepared emulsion.

    • Continue stirring the mixture for 24 hours to complete the silicate condensation.[2]

    • Filter the resulting nanocapsules, wash them to remove residual surfactants, and dry at 50°C overnight.[2]

Data Presentation

The properties of the synthesized this compound/silica nanocapsules are highly dependent on the synthesis conditions. The following tables summarize the key quantitative data from characterization studies.

Table 1: Influence of pH and Silica Precursor on Nanocapsule Size

Silica PrecursorpHMean Particle Size (nm)Morphology
TEOS2.20~274Spherical
TEOS1.88Increased sizeSpherical
Sodium Silicate2.94~528Spherical

Data compiled from multiple sources.[2]

Table 2: Thermal Properties of this compound/Silica Nanocapsules

SampleMelting Enthalpy (J/g)Encapsulation Ratio (%)Encapsulation Efficiency (%)
EISI-2 (Optimized core-to-shell ratio)127.651.2951.86

EISI denotes this compound in silica. The pure this compound has a latent heat of around 248 J/g.[6]

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the sol-gel synthesis of this compound/silica nanocapsules.

Sol_Gel_Synthesis_Workflow cluster_emulsion Emulsion Formation cluster_sol Silica-Sol Preparation cluster_encapsulation Encapsulation and Formation A Dissolve PEO-PPO-PEO in Deionized Water B Add this compound A->B C Stir to form O/W Emulsion B->C G Add Silica-Sol to Emulsion C->G D TEOS or Sodium Silicate E Add HCl to adjust pH D->E F Stir to form Silica-Sol E->F F->G H Stir for 24h (Gelation) G->H I Filter, Wash, and Dry H->I J This compound/Silica Nanocapsules I->J

Caption: Experimental workflow for sol-gel synthesis.

Characterization Methods

A comprehensive characterization of the synthesized nanocapsules is crucial to evaluate their properties and potential for various applications.

  • Morphology and Particle Size: Scanning Electron Microscopy (SEM) is used to observe the surface morphology and determine the shape of the nanocapsules.[2] A laser particle size analyzer can be used to determine the mean particle size and distribution.

  • Chemical Composition: Fourier Transform Infrared (FTIR) spectroscopy is employed to confirm the chemical composition of the nanocapsules and to ensure that the this compound is physically encapsulated without chemical modification.[2][6]

  • Thermal Properties:

    • Differential Scanning Calorimetry (DSC): This technique is used to measure the melting and freezing temperatures, as well as the latent heat of fusion of the encapsulated this compound.[6] The encapsulation ratio and efficiency can be calculated from the DSC data.[6]

    • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the nanocapsules.[2]

Applications and Future Perspectives

The primary application for this compound/silica nanocapsules is in thermal energy storage, particularly for the development of "smart" textiles that can regulate temperature.[2] The robust and inert nature of the silica shell also makes these nanocapsules an interesting platform for drug delivery research.[3][5] The core-shell structure allows for the encapsulation of hydrophobic therapeutic agents, similar to this compound, and the silica surface can be functionalized for targeted delivery. Further research is needed to explore the drug loading and release kinetics of these specific nanocapsules. The biocompatibility of silica is a significant advantage for potential biomedical applications.[3]

References

Application Notes and Protocols: n-Eicosane in Drilling Fluid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of n-Eicosane, primarily as a microencapsulated phase change material (PCM), to enhance the thermal management capabilities of drilling fluids. The protocols outlined below are based on established industry standards for the evaluation of drilling fluid performance.

Introduction

In deep well drilling operations, maintaining optimal temperature of the drilling fluid is critical for wellbore stability, equipment longevity, and overall drilling efficiency. Extreme temperatures can degrade conventional drilling fluid additives, leading to changes in rheology and fluid loss, which can compromise the drilling process. This compound, a paraffin hydrocarbon, exhibits a solid-liquid phase transition at a temperature relevant to downhole conditions, making it an ideal candidate for a phase change material in drilling fluids. By absorbing and releasing latent heat, microencapsulated this compound can help regulate the temperature of the drilling fluid, mitigating the adverse effects of temperature fluctuations.[1]

Principle of Operation

Microencapsulated this compound particles are incorporated into the drilling fluid formulation. As the drilling fluid circulates downhole and its temperature rises, the this compound within the microcapsules absorbs heat and melts at its phase change temperature, storing a significant amount of thermal energy as latent heat. This process helps to keep the drilling fluid cooler than it would otherwise be. Conversely, as the fluid circulates back to the surface and cools, the this compound solidifies, releasing the stored latent heat. This thermal regulation helps to maintain more stable rheological and filtration properties of the drilling fluid over a wider range of temperatures.

Data Presentation

The following tables summarize the key properties of this compound and the expected performance of a base water-based drilling fluid compared to a formulation containing microencapsulated this compound. The data for the drilling fluid with this compound is representative and intended to illustrate the anticipated effects.

Table 1: Thermophysical Properties of this compound [2][3][4][5]

PropertyValue
Melting Point36.7 °C
Latent Heat of Fusion241 J/g
Density (Solid)856 kg/m ³
Density (Liquid)780 kg/m ³
Thermal Conductivity (Solid)0.42 W/m·K
Thermal Conductivity (Liquid)0.15 W/m·K
Specific Heat Capacity (Solid)2.1 kJ/kg·K
Specific Heat Capacity (Liquid)2.4 kJ/kg·K

Table 2: Representative Rheological Properties of Water-Based Drilling Fluids (at 25°C) [6][7][8]

PropertyBase MudMud with 5% (w/w) Microencapsulated this compound
Plastic Viscosity (cP)1518
Yield Point (lb/100 ft²)2025
Apparent Viscosity (cP)3543
Gel Strength (10 sec/10 min) (lb/100 ft²)5 / 107 / 14

Table 3: Representative Filtration and Thermal Properties of Water-Based Drilling Fluids [9][10]

PropertyBase MudMud with 5% (w/w) Microencapsulated this compound
API Fluid Loss (mL/30 min)1210
HTHP Fluid Loss (mL/30 min @ 150°C)3528
Thermal Conductivity (W/m·K)0.60.75
Specific Heat Capacity (kJ/kg·K)3.84.2 (below melting), 5.5 (at melting)

Experimental Protocols

The following protocols are based on the American Petroleum Institute (API) Recommended Practice 13B-1 for field testing of water-based drilling fluids.[11][12][13]

Preparation of Water-Based Drilling Fluid with Microencapsulated this compound

This protocol describes the preparation of a basic water-based drilling fluid and its modification with microencapsulated this compound.

Materials:

  • Distilled water

  • Bentonite

  • Low-viscosity polyanionic cellulose (PAC-L)

  • Xanthan gum

  • Soda ash

  • Barite (weighting agent)

  • Microencapsulated this compound

  • High-shear mixer

Procedure:

  • To 350 mL of distilled water in a mixer cup, add soda ash and stir until dissolved.

  • Slowly add bentonite while mixing at high speed and mix for 20 minutes.

  • Add PAC-L and xanthan gum and mix for 15 minutes.

  • For the modified fluid, add the desired concentration of microencapsulated this compound (e.g., 5% by weight of the total fluid) and mix for 10 minutes.

  • Slowly add barite to achieve the desired fluid density and mix for 20 minutes.

  • Age the fluid by hot rolling at a specified temperature for 16 hours before testing.

G cluster_prep Drilling Fluid Preparation water Distilled Water + Soda Ash bentonite Add Bentonite water->bentonite Mix 20 min polymers Add PAC-L & Xanthan Gum bentonite->polymers Mix 15 min pcm Add Microencapsulated this compound polymers->pcm Mix 10 min (for modified fluid) barite Add Barite polymers->barite Mix 20 min (for base fluid) aging Hot Roll Aging barite->aging

Drilling Fluid Preparation Workflow
Determination of Rheological Properties

This protocol details the measurement of plastic viscosity, yield point, apparent viscosity, and gel strength.

Apparatus:

  • Direct-indicating viscometer (e.g., Fann VG Meter)

  • Thermostatically controlled viscometer cup

Procedure:

  • Place the aged drilling fluid in the viscometer cup and immerse the rotor to the prescribed depth.

  • Heat or cool the sample to the desired test temperature (e.g., 25°C).

  • With the rotor stationary, stir the fluid at 600 rpm for 1 minute.

  • Record the dial readings at 600, 300, 200, 100, 6, and 3 rpm.

  • Calculate Plastic Viscosity (PV) in cP: PV = 600 rpm reading - 300 rpm reading.

  • Calculate Yield Point (YP) in lb/100 ft²: YP = 300 rpm reading - PV.

  • Calculate Apparent Viscosity (AV) in cP: AV = 600 rpm reading / 2.

  • To measure gel strength, stir the fluid at 600 rpm for 10 seconds and then allow it to stand undisturbed for 10 seconds. Record the maximum dial reading at 3 rpm. This is the 10-second gel strength.

  • Repeat the process, but allow the fluid to stand for 10 minutes to determine the 10-minute gel strength.

G cluster_rheology Rheological Property Measurement prepare Prepare Sample in Viscometer stir_initial Stir at 600 rpm for 1 min prepare->stir_initial readings Record Dial Readings at 600, 300, 200, 100, 6, 3 rpm stir_initial->readings calculate Calculate PV, YP, AV readings->calculate stir_gel Stir at 600 rpm for 10 sec calculate->stir_gel rest_10s Rest for 10 sec stir_gel->rest_10s rest_10m Rest for 10 min stir_gel->rest_10m read_10s_gel Read 10-sec Gel Strength at 3 rpm rest_10s->read_10s_gel read_10s_gel->stir_gel Re-stir read_10m_gel Read 10-min Gel Strength at 3 rpm rest_10m->read_10m_gel

Rheology Testing Workflow
Determination of Filtration Properties

This protocol describes the standard API fluid loss test.

Apparatus:

  • Filter press assembly

  • Filter paper

  • Graduated cylinder

  • Pressure source (e.g., nitrogen cylinder)

Procedure:

  • Assemble the filter press with a new sheet of filter paper.

  • Fill the cell with the drilling fluid to within 0.5 inches of the top.

  • Pressurize the cell to 100 psi.

  • Collect the filtrate in a graduated cylinder for 30 minutes.

  • Record the volume of filtrate collected.

  • Disassemble the filter press and measure the thickness of the filter cake.

Signaling Pathways and Logical Relationships

The primary mechanism of action for this compound in drilling fluids is physical rather than biochemical, thus not involving signaling pathways in the traditional sense. The logical relationship centers on the thermodynamic properties of the phase change material and its impact on the bulk properties of the drilling fluid.

G cluster_downhole Downhole Environment cluster_mud Drilling Fluid with Microencapsulated this compound temp_increase Increased Downhole Temperature heat_absorption Heat Absorption by this compound temp_increase->heat_absorption phase_change Solid to Liquid Phase Change (Latent Heat Storage) heat_absorption->phase_change temp_regulation Drilling Fluid Temperature Regulation phase_change->temp_regulation property_stability Stabilized Rheological and Filtration Properties temp_regulation->property_stability

Logical Relationship of this compound's Function

Conclusion

The incorporation of microencapsulated this compound into drilling fluid formulations presents a promising approach for enhancing thermal management in high-temperature drilling environments. By stabilizing the fluid's temperature, this compound helps to maintain consistent rheological and filtration properties, leading to improved drilling performance and wellbore stability. Further research and field testing are warranted to optimize formulations and fully realize the benefits of this technology.

References

Application Notes & Protocols for the Preparation of n-Eicosane Based Nano-fluids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-eicosane, a paraffin-based phase change material (PCM), has garnered significant interest for thermal energy storage applications due to its high latent heat of fusion and chemical stability. However, its low thermal conductivity limits its efficiency in heat transfer systems. The development of this compound based nano-fluids, which are stable colloidal suspensions of nano-sized particles in a base fluid, offers a promising solution to enhance thermal properties.[1] These nano-fluids can be engineered as nano-emulsions or as suspensions of nano-encapsulated PCMs. This document provides detailed protocols for the preparation and characterization of this compound based nano-fluids.

Data Presentation

Table 1: Composition and Preparation Parameters of this compound Nano-fluids
Nano-fluid Type Base Fluid This compound Concentration (wt%) Surfactant/Dispersant Surfactant Concentration Preparation Method Sonication Parameters Reference
Nano-emulsionWater0 - 10Sodium Lauryl Sulfate (SLS)Mass ratio of n-tricosane to SLS is 4:1Two-step: Heating, mixing, and ultrasonicationProbe-type sonicator (700 W, 20 kHz), 40% amplitude for 10 hours[2][3]
Nano-emulsionWaterNot SpecifiedTween 80 / Span 80Not SpecifiedPhase Inversion Temperature (PIT) or Dropwise water additionNot Specified[4][5]
Composite PCMLiquid this compound90 - 99NoneNot ApplicableTwo-step: Dispersing nanoparticles in molten eicosaneNot Specified[6]
Composite PCMThis compound matrix90 - 97.5NoneNot ApplicableUltrasonic bath-assisted homogenizationNot Specified
Table 2: Thermophysical Properties of this compound Based Nano-fluids and Composites
Material Additive (wt%) Melting Point (°C) Latent Heat of Fusion (J/g) Thermal Conductivity (W/mK) Enhancement in Thermal Conductivity (%) Reference
Pure this compound-~372430.4716-[2][7]
This compound-Fe3O4Not SpecifiedNot SpecifiedNot Specified0.4924~4.4[7]
This compound@SiO2Not SpecifiedNot SpecifiedNot Specified0.5151~9.2[7]
This compound-Fe3O4@SiO2Not SpecifiedNot SpecifiedNot Specified0.7598~61.1[7]
This compound/Graphite10~53Not Specified4.1 - 4.7~769 - 896
This compound/Graphene Nanoplatelets10Not SpecifiedNot Specified> 2.358> 400[6]
Water-based this compound nano-emulsion (10 wt%)-~37Increases with this compound concentrationLower than pure water but increases with this compound concentrationNot Applicable (compared to base fluid)[2]

Experimental Protocols

Protocol 1: Preparation of Water-Based this compound Nano-emulsion via Two-Step Ultrasonication

This protocol describes the preparation of a stable this compound-in-water nano-emulsion using a two-step method with ultrasonication.

Materials:

  • This compound

  • Ultrapure water

  • Sodium Lauryl Sulfate (SLS) as a surfactant

  • Beakers

  • Magnetic stirrer with heating plate

  • Probe-type ultrasonicator (e.g., 700 W, 20 kHz)

  • Digital scale

Procedure:

  • Preparation of Aqueous Surfactant Solution:

    • Measure the required mass of ultrapure water and heat it to approximately 70°C.[3]

    • Add the specified amount of SLS surfactant to the heated water. The mass ratio of this compound to SLS should be maintained, for example, at 4:1.[3]

    • Stir the solution using a magnetic stirrer until the SLS is completely dissolved and no agglomerates are visible.[3]

  • Melting of this compound:

    • In a separate beaker, melt the required mass of this compound by heating it above its melting point (~37°C), for instance, to 70°C.

  • Emulsification:

    • Slowly add the molten this compound to the hot aqueous surfactant solution while continuously stirring.

    • Maintain the temperature of the mixture at 70°C during this process.

  • Homogenization via Ultrasonication:

    • Immerse the probe of the high-power ultrasonicator into the coarse emulsion.

    • Apply ultrasonic vibrations to the mixture. For example, operate the sonicator at 40% amplitude for an extended period, such as 10 hours, to achieve a nano-emulsion with a small droplet size.[2]

    • During sonication, it is advisable to place the beaker in a cooling bath to prevent excessive temperature rise.

  • Cooling and Storage:

    • After sonication, allow the nano-emulsion to cool down to room temperature.

    • Store the prepared nano-fluid in a sealed container.

Protocol 2: Preparation of this compound/Graphite Nanocomposite PCM

This protocol details the fabrication of a shape-stabilized this compound composite with graphite nanoparticles to enhance thermal conductivity.

Materials:

  • This compound

  • Graphite nanoparticles

  • Beaker

  • Magnetic stirrer with heating plate

  • Ultrasonic bath

  • Digital scale

Procedure:

  • Melting of this compound:

    • Weigh the desired amount of this compound and place it in a beaker.

    • Heat the beaker on a hot plate to a temperature above the melting point of this compound (e.g., 50-60°C) to ensure it is completely molten.

  • Dispersion of Nanoparticles:

    • Weigh the required amount of graphite nanoparticles to achieve the desired weight percentage (e.g., 2.5, 5, 10 wt%).

    • Gradually add the graphite nanoparticles to the molten this compound while stirring continuously with a magnetic stirrer.

  • Homogenization:

    • Place the beaker containing the mixture in an ultrasonic bath.

    • Sonicate the mixture for a sufficient duration to ensure a homogeneous dispersion of the graphite nanoparticles within the molten this compound matrix.

  • Solidification and Storage:

    • After achieving a uniform dispersion, remove the beaker from the ultrasonic bath.

    • Allow the mixture to cool down to room temperature for solidification.

    • Store the resulting nanocomposite PCM in a suitable container.

Mandatory Visualization

experimental_workflow_nanoemulsion cluster_prep Aqueous Phase Preparation cluster_pcm PCM Phase Preparation cluster_emulsify Emulsification & Homogenization cluster_final Final Product A Heat Ultrapure Water (70°C) B Dissolve SLS Surfactant A->B Stirring D Mix Aqueous and PCM Phases B->D C Melt this compound (>37°C) C->D E Ultrasonication (Probe-type) D->E Homogenize F Stable this compound Nano-emulsion E->F Cooling experimental_workflow_nanocomposite cluster_pcm_melt PCM Melting cluster_dispersion Nanoparticle Dispersion cluster_homogenize Homogenization cluster_product Final Product A Melt this compound (>37°C) B Add Graphite Nanoparticles A->B Stirring C Ultrasonic Bath B->C D This compound/Graphite Nanocomposite C->D Solidification

References

Application Notes and Protocols for n-Eicosane in Thermal Management of Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing n-eicosane as a phase change material (PCM) for the thermal management of electronic devices. The information is intended to guide researchers and scientists in the development and evaluation of this compound-based cooling solutions.

Introduction to this compound for Thermal Management

This compound is a paraffin hydrocarbon with the chemical formula C₂₀H₄₂. Its appeal as a PCM for electronics cooling stems from its solid-to-liquid phase transition at a temperature relevant to the operating range of many electronic components.[1][2] During this phase change, this compound absorbs a significant amount of latent heat, thereby maintaining a nearly constant temperature and protecting the electronic device from overheating.[3] However, pure this compound suffers from low thermal conductivity, which can hinder its effectiveness in rapidly dissipating heat. To address this limitation, this compound is often combined with thermally conductive materials to create composite PCMs with enhanced heat transfer capabilities.[2][4][5]

Thermophysical Properties of this compound and its Composites

A summary of the key thermophysical properties of this compound and its various composites is presented in the table below. These properties are critical for designing and modeling thermal management solutions.

Material CompositionMelting Point (°C)Latent Heat of Fusion (J/g)Thermal Conductivity (W/mK)Density ( kg/m ³)
Pure this compound 36.9237.4 - 2410.4716856 (solid), 780 (liquid)[6]
This compound/Graphene Nanoplatelets (10 wt%) ~37->400% enhancement vs. pure-
This compound/Multilayer Graphene (45 wt%) -136.6 - 212.5--
This compound/nano-SiO₂/Expanded Graphite (7 wt% EG) 35.35135.802.37 times CPCM without EG-
This compound-Fe₃O₄@SiO₂@Cu --0.7598-
This compound/Graphite (10 wt%) --4.7-

Note: "-" indicates data not consistently reported across the cited sources. The properties of composites can vary significantly based on the morphology and concentration of the filler material.

Experimental Protocols

The following sections provide detailed protocols for the preparation of this compound-based composite PCMs and the subsequent testing of their thermal performance in electronic cooling applications.

Preparation of this compound Composite PCMs

The low thermal conductivity of this compound can be significantly improved by incorporating materials with high thermal conductivity. Below are protocols for preparing different types of this compound composites.

This protocol describes the melt blending method for creating an this compound/EG composite.[7]

Materials:

  • This compound (C₂₀H₄₂)

  • Expandable graphite

  • Muffle furnace

  • Beaker

  • Hot plate with magnetic stirring

  • Mechanical stirrer

  • Mold for sample shaping

Procedure:

  • Graphite Expansion: Heat the expandable graphite in a muffle furnace to achieve exfoliation, resulting in worm-like expanded graphite.[7]

  • Melting this compound: Place the desired amount of this compound in a beaker and heat it on a hot plate to a temperature above its melting point (e.g., 90°C).[7]

  • Dispersion of EG: Gradually add the pre-weighed expanded graphite to the molten this compound while stirring continuously with a mechanical stirrer.

  • Homogenization: Continue stirring the mixture for several hours (e.g., 3 hours) to ensure uniform dispersion of the EG within the this compound matrix and to facilitate the infiltration of this compound into the porous structure of the EG.[7]

  • Casting: Pour the molten composite into a mold of the desired shape (e.g., for thermal conductivity measurement or for integration into a heat sink).

  • Solidification: Allow the composite to cool down to room temperature to solidify.

This protocol details the direct dispersion method for fabricating this compound/GNP composites.[2]

Materials:

  • This compound

  • Graphene nanoplatelets (GNPs)

  • Beaker

  • Hot plate with magnetic stirring

  • Ultrasonicator

Procedure:

  • Melting this compound: Melt the this compound in a beaker by heating it on a hot plate to a temperature above its melting point.

  • Dispersion of GNPs: Add the desired weight percentage of GNPs to the molten this compound.

  • Ultrasonication: Place the beaker in an ultrasonic bath and sonicate the mixture for a sufficient duration to achieve a homogeneous dispersion of the GNPs.

  • Solidification: Allow the mixture to cool and solidify.

Encapsulation prevents the leakage of molten this compound and provides better form stability. This protocol describes the emulsion polymerization method.[6]

Materials:

  • This compound

  • Methyl methacrylate (MMA) monomer

  • 2-Hydroxyethyl methacrylate (HEMA) co-monomer

  • Initiator (e.g., ammonium persulfate)

  • Surfactant (e.g., sodium dodecyl sulfate)

  • Deionized water

  • Reaction vessel with a stirrer and temperature control

Procedure:

  • Oil Phase Preparation: Dissolve this compound in the MMA and HEMA monomers to form the oil phase.

  • Aqueous Phase Preparation: Dissolve the surfactant in deionized water to form the aqueous phase.

  • Emulsification: Add the oil phase to the aqueous phase under continuous stirring to form an oil-in-water emulsion.

  • Polymerization: Heat the emulsion to the desired reaction temperature and add the initiator to start the polymerization of the MMA and HEMA, forming the PMMA shell around the this compound droplets.

  • Cooling and Washing: Once the polymerization is complete, cool the mixture and wash the resulting microcapsules with deionized water to remove any unreacted monomers and surfactant.

  • Drying: Dry the microcapsules to obtain a fine powder.

Fabrication and Testing of this compound Based Heat Sinks

This section outlines the procedure for integrating this compound composites into a heat sink and testing its thermal performance.

Materials and Equipment:

  • Aluminum pin-fin heat sink[8]

  • Prepared this compound composite

  • Hot plate

  • Syringe or pipette for filling

Procedure:

  • Heat Sink Preparation: Ensure the pin-fin heat sink is clean and dry.

  • Melting the Composite: Heat the prepared this compound composite on a hot plate until it is completely molten.

  • Filling the Heat Sink: Carefully pour or inject the molten composite into the cavities of the pin-fin heat sink, ensuring there are no air gaps.[9]

  • Solidification: Allow the filled heat sink to cool down to room temperature.

This protocol describes a general setup for evaluating the thermal performance of an this compound-based heat sink.

Equipment:

  • The fabricated this compound-filled heat sink

  • A simulated heat source (e.g., a power resistor or a thin-film heater)

  • DC power supply

  • Thermocouples

  • Data acquisition system

  • Insulating material

Procedure:

  • Setup Assembly:

    • Attach the simulated heat source to the base of the heat sink, ensuring good thermal contact with thermal grease.

    • Place thermocouples at key locations: on the heat source, at the base of the heat sink, and at various points within the PCM-filled heat sink.

    • Insulate the entire setup, except for the heat-dissipating surfaces of the heat sink, to minimize heat loss to the surroundings.

  • Data Acquisition Setup: Connect the thermocouples to the data acquisition system to record temperature data at regular intervals.

  • Applying Heat Load:

    • Turn on the DC power supply to apply a constant heat flux to the heater.[9]

    • Start recording the temperature data simultaneously.

  • Monitoring and Data Collection:

    • Monitor the temperature of the heat source and the heat sink over time.

    • Continue the experiment until the PCM is completely melted and the temperature of the heat source reaches a steady state or a predefined upper limit.

  • Cooling Cycle (Optional): Turn off the power supply and continue recording the temperature data as the heat sink cools down to observe the solidification process of the PCM.

  • Data Analysis:

    • Plot the temperature of the heat source versus time.

    • Analyze the plot to determine the time it takes for the heat source to reach a critical temperature with and without the PCM.

    • Calculate the thermal resistance of the heat sink.

Visualizations

Logical Workflow for this compound in Thermal Management

logical_workflow cluster_prep Material Preparation cluster_integration Device Integration cluster_testing Performance Testing Pure_Eicosane Pure this compound Composite_PCM Composite PCM Preparation (Melt Blending, Sonication) Pure_Eicosane->Composite_PCM Encapsulation Encapsulation (Emulsion Polymerization) Pure_Eicosane->Encapsulation Conductive_Fillers Conductive Fillers (Graphene, EG, etc.) Conductive_Fillers->Composite_PCM Filling Filling Heat Sink Composite_PCM->Filling Encapsulated_PCM Encapsulated PCM Encapsulated_PCM->Filling Heat_Sink Heat Sink (e.g., Pin-Fin) Heat_Sink->Filling Integrated_Device PCM-Integrated Heat Sink Filling->Integrated_Device Test_Setup Thermal Test Setup Integrated_Device->Test_Setup Data_Acquisition Data Acquisition Test_Setup->Data_Acquisition Performance_Analysis Performance Analysis (Temperature vs. Time) Data_Acquisition->Performance_Analysis

Caption: Logical workflow for using this compound in thermal management.

Experimental Workflow for Thermal Performance Testing

experimental_workflow start Start prep_heatsink Prepare PCM-filled Heat Sink start->prep_heatsink attach_heater Attach Heat Source and Thermocouples prep_heatsink->attach_heater insulate Insulate the Setup attach_heater->insulate apply_power Apply Constant Power to Heat Source insulate->apply_power record_temp Record Temperature Data apply_power->record_temp reach_steadystate Has Steady State or Temp Limit been Reached? record_temp->reach_steadystate reach_steadystate->record_temp No stop_power Turn Off Power reach_steadystate->stop_power Yes record_cooling Record Cooling Data stop_power->record_cooling analyze Analyze Data record_cooling->analyze end End analyze->end

Caption: Experimental workflow for thermal performance testing.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Thermal Conductivity of n-Eicosane PCMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the thermal conductivity of n-eicosane, a common phase change material (PCM). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and characterization of this compound composites.

Question Possible Causes Solutions & Recommendations
Why is the thermal conductivity of my this compound composite not significantly improved after adding conductive fillers? 1. Poor dispersion of additives: Agglomeration of nanoparticles (e.g., graphite, silver) creates localized clusters instead of a continuous conductive network. 2. High interfacial thermal resistance: A poor physical interface between the this compound and the filler material hinders heat transfer. 3. Insufficient filler concentration: The amount of additive may be below the percolation threshold required to form an effective conductive pathway.1. Improve dispersion: Utilize ultrasonication for an extended period (e.g., 2 hours) during the mixing phase to break down agglomerates. Consider using a surfactant like Polyvinylpyrrolidone (PVP) to aid in the dispersion of nanoparticles. 2. Enhance interfacial contact: Ensure thorough mixing at a temperature well above the melting point of this compound (e.g., 75-90°C) to promote wetting of the filler by the molten PCM. 3. Optimize filler concentration: Systematically vary the weight percentage of the additive. Studies have shown significant improvements at concentrations around 10 wt% for graphite nanoparticles and graphene nanoplatelets.[1]
My composite PCM shows a significant decrease in latent heat of fusion. How can I mitigate this? High loading of non-phase change material: The conductive fillers (graphite, metal nanoparticles, etc.) do not undergo a phase change and thus do not contribute to the latent heat storage. Their volume displaces the this compound, reducing the overall energy storage capacity.[2]Find an optimal balance: The goal is to maximize thermal conductivity without excessively compromising latent heat. This often involves preparing and characterizing composites with a range of filler concentrations to identify the optimal loading for your specific application. A slight reduction in latent heat is often an acceptable trade-off for a significant gain in thermal conductivity.[1]
The prepared composite material is not form-stable and leaks this compound in its liquid phase. What can I do? 1. Insufficient porous structure: The chosen additive may not have a suitable porous network to effectively encapsulate the molten this compound through capillary forces. 2. Exceeding the maximum absorption capacity: The mass fraction of this compound is too high for the amount of supporting material.1. Select appropriate additives: Expanded graphite (EG) is known for its excellent porous structure and ability to prevent leakage.[3] 2. Determine maximum loading: Conduct leakage tests by preparing composites with varying this compound concentrations. For example, with nano-SiO2 and expanded graphite, the maximum mass proportion of this compound was found to be 70 wt%.[4]
I am observing inconsistent thermal conductivity measurements for the same composite sample. What could be the reason? 1. Inhomogeneous sample: Poor dispersion of the conductive filler leads to different thermal conductivities in different parts of the sample. 2. Anisotropy: Some additives, like graphene nanoplatelets, can align during sample preparation, leading to different thermal conductivities in different directions. 3. Poor sample-sensor contact: Air gaps between the sample and the thermal conductivity sensor can introduce significant measurement errors.1. Ensure homogeneity: Use robust dispersion techniques like prolonged ultrasonication and mechanical stirring. Visually inspect the solidified composite for any signs of phase separation or agglomeration. 2. Account for anisotropy: When using anisotropic fillers, be mindful of the sample preparation method. For measurement, techniques like the Transient Plane Source (TPS) method can be used to measure thermal conductivity in different directions. 3. Improve contact: Ensure the sample surfaces are flat and smooth. Apply a thin layer of thermal grease to improve contact with the sensor, if the measurement technique allows.

Frequently Asked Questions (FAQs)

1. What are the most effective additives for enhancing the thermal conductivity of this compound?

Carbon-based materials are highly effective due to their excellent thermal conductivity and chemical stability.[3] Key examples include:

  • Expanded Graphite (EG): Creates a porous network that not only enhances thermal conductivity but also provides structural stability, preventing leakage of molten this compound.[3]

  • Graphite Nanoparticles: Offer a significant increase in thermal conductivity at relatively low concentrations.

  • Graphene Nanoplatelets (GNPs): Have shown exceptional performance, with enhancements of over 400% reported at 10 wt% loading, attributed to their unique two-dimensional structure and low interfacial resistance.[1]

  • Metallic Nanoparticles (e.g., Silver): Can also improve thermal conductivity, though issues like agglomeration and cost may be more significant.[2]

2. How does the addition of conductive fillers affect the melting point of this compound?

The addition of conductive fillers generally has a negligible effect on the melting and freezing temperatures of this compound.[5]

3. What is the impact of thermal cycling on the stability of this compound composites?

This compound composites with additives like expanded graphite have demonstrated good thermal reliability. Studies involving hundreds or even thousands of melting and freezing cycles have shown only slight decreases in latent heat and minimal changes to the chemical structure, indicating good long-term stability for thermal energy storage applications.[6]

4. What are the primary methods for preparing this compound composite PCMs?

The two most common and effective methods are:

  • Melt Blending: This involves melting the this compound and then mechanically stirring and/or sonicating the conductive additive into the liquid PCM to achieve a homogeneous dispersion.[3] This method is straightforward and widely used.

  • Vacuum Impregnation: This technique is particularly useful for porous additives like expanded graphite. The porous material is placed under a vacuum to remove trapped air, and then molten this compound is introduced, allowing it to fully penetrate the pores.[3]

5. Which techniques are recommended for measuring the thermal conductivity of this compound composites?

Commonly used methods include:

  • Transient Plane Source (TPS) Method: A versatile and non-destructive technique suitable for both solid and liquid phases. It can also measure thermal diffusivity and specific heat capacity.[1][7]

  • Laser Flash Analysis (LFA): A fast and precise method for measuring thermal diffusivity, from which thermal conductivity can be calculated if the specific heat and density are known. It is suitable for a wide range of materials and temperatures.

Data Presentation

Table 1: Enhancement of this compound Thermal Conductivity with Various Additives
AdditiveConcentration (wt%)Thermal Conductivity (W/m·K)Enhancement FactorReference
Pure this compound0~0.25 - 0.471[3][8]
Expanded Graphite (EG)153.5614.4[9]
Graphite Nanoparticles104.1 - 4.7~15.5 - 15.66
Graphene Nanoplatelets (GNPs)10>1.25 (Enhancement >400%)>4[1]
Silver (Ag) Nanoparticles2~0.55~1.2 - 2.2
Fe3O4@SiO2@Cu Microcapsules-1.3926~2.95

Note: The thermal conductivity of pure this compound can vary depending on its phase (solid or liquid) and the measurement technique.

Experimental Protocols

Protocol 1: Preparation of this compound/Expanded Graphite (EG) Composite via Melt Blending

Objective: To prepare a homogeneous composite of this compound and expanded graphite with enhanced thermal conductivity.

Materials:

  • This compound

  • Expandable graphite

  • Muffle furnace

  • Beaker

  • Magnetic stirrer with hot plate

  • Mechanical stirrer

  • Mold for shaping the final composite

Procedure:

  • Preparation of Expanded Graphite: a. Dry the expandable graphite in an oven at 60°C for 24 hours. b. Place 1-3 g of the dried expandable graphite in a crucible and heat it in a muffle furnace at 900°C for 40 seconds to achieve expansion.[3]

  • Melt Blending: a. Weigh the desired amounts of this compound and expanded graphite to achieve the target weight percentages (e.g., 2, 5, 10, 15, 20 wt% EG).[3] b. Place the this compound in a beaker on a hot plate stirrer and heat it to 90°C until it is completely molten.[3] c. Gradually add the pre-weighed expanded graphite to the molten this compound while stirring. d. Continue to stir the mixture mechanically for 3 hours at 90°C to ensure uniform dispersion of the EG within the this compound matrix.[3]

  • Sample Solidification: a. Pour the molten composite into a mold of the desired shape (e.g., a disk for thermal conductivity measurements). b. Allow the composite to cool down to room temperature and solidify.

Protocol 2: Preparation of this compound/Graphite Nanoparticle Composite via Ultrasonication

Objective: To prepare a nano-enhanced PCM with improved thermal conductivity using graphite nanoparticles.

Materials:

  • This compound

  • Graphite nanoparticles

  • Surfactant (e.g., PVP)

  • Beaker

  • Hot plate stirrer

  • Ultrasonic bath

Procedure:

  • Melt the required amount of this compound in a beaker at 75°C.

  • Add the desired weight percentage of graphite nanoparticles and a small amount of surfactant to the molten this compound.

  • Stir the mixture vigorously for 30 minutes at 75°C.

  • Place the beaker in an ultrasonic bath operating at 90°C for 2 hours to ensure homogeneous dispersion and prevent nanoparticle agglomeration.

  • Quickly pour the mixture into a mold and allow it to solidify rapidly (within approximately 5 minutes) to minimize nanoparticle precipitation.

Protocol 3: Measurement of Thermal Conductivity using the Transient Plane Source (TPS) Method

Objective: To accurately measure the thermal conductivity of the prepared this compound composites.

Apparatus:

  • Transient Plane Source (TPS) instrument

  • TPS sensor (a double spiral of nickel)

  • Two identical, flat samples of the composite material

Procedure:

  • Sample Preparation: Prepare two identical, solid pieces of the composite PCM with flat and smooth surfaces. The sample thickness should be sufficient to be considered semi-infinite by the sensor during the measurement time.

  • Sensor Placement: Sandwich the TPS sensor between the two identical samples, ensuring good thermal contact.[7]

  • Measurement: a. The TPS instrument passes a current through the sensor, which acts as both a heat source and a temperature sensor. b. The instrument records the temperature increase of the sensor as a function of time. c. The thermal conductivity is calculated by the instrument's software based on the rate of heat dissipation into the sample.[7]

  • Temperature-Dependent Measurement: To measure thermal conductivity at different temperatures, place the sample and sensor assembly in a temperature-controlled chamber and repeat the measurement at various set points.[1]

Visualizations

Experimental_Workflow_Melt_Blending cluster_prep Expanded Graphite Preparation cluster_mixing Melt Blending cluster_final Final Product Dry_EG Dry Expandable Graphite (60°C, 24h) Expand_EG Expand in Furnace (900°C, 40s) Dry_EG->Expand_EG Add_EG Add Expanded Graphite Expand_EG->Add_EG Melt_Eicosane Melt this compound (90°C) Melt_Eicosane->Add_EG Stir Mechanical Stirring (90°C, 3h) Add_EG->Stir Mold Pour into Mold Stir->Mold Solidify Cool and Solidify Mold->Solidify Composite This compound/EG Composite Solidify->Composite

Caption: Workflow for preparing this compound/EG composites via melt blending.

Troubleshooting_Logic Start Low Thermal Conductivity Improvement Dispersion Check Additive Dispersion Start->Dispersion Good_Dispersion Good Dispersion->Good_Dispersion Poor_Dispersion Poor Dispersion->Poor_Dispersion Concentration Evaluate Filler Concentration Sufficient_Conc Sufficient Concentration->Sufficient_Conc Insufficient_Conc Insufficient Concentration->Insufficient_Conc Interface Assess Interfacial Contact Good_Interface Good Interface->Good_Interface Poor_Interface Poor Interface->Poor_Interface Good_Dispersion->Concentration Improve_Dispersion Action: Improve Dispersion (e.g., ultrasonication, surfactant) Poor_Dispersion->Improve_Dispersion Sufficient_Conc->Interface Increase_Conc Action: Increase Concentration Insufficient_Conc->Increase_Conc Success Successful Enhancement Good_Interface->Success Improve_Mixing Action: Enhance Mixing (e.g., higher temp, longer time) Poor_Interface->Improve_Mixing

Caption: Troubleshooting logic for low thermal conductivity enhancement.

References

Technical Support Center: N-Eicosane Composite Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with n-eicosane in composite materials. Our goal is to help you prevent and resolve this compound leakage during your experiments.

Troubleshooting Guide: this compound Leakage

This guide addresses common leakage issues encountered during the preparation and thermal cycling of this compound composites.

Question: I've fabricated a form-stable this compound composite, but I'm observing significant leakage upon the first melting cycle. What could be the cause?

Answer: This is a common issue that can stem from several factors related to the supporting material and the impregnation process.

  • Insufficient Porosity or Incompatibility: The supporting matrix may not have sufficient pore volume or surface affinity to retain the molten this compound. Materials with hydrophobic surfaces tend to have better compatibility with paraffin-based phase change materials (PCMs) like this compound.[1]

  • Inadequate Capillary Forces: The capillary forces within the porous structure might be too weak to counteract the expansion and gravitational forces acting on the molten this compound.

  • Overloading of this compound: The amount of this compound may exceed the maximum absorption capacity of the supporting material.

Troubleshooting Steps:

  • Verify Material Compatibility: Ensure the chosen supporting material is suitable for this compound. Hydrophobic porous materials are generally more effective at preventing leakage than hydrophilic ones.[1]

  • Optimize this compound Loading: Determine the maximum absorption capacity of your supporting material through a leakage test. A common method is to gradually increase the weight percentage of this compound in the composite until leakage is observed.

  • Modify the Supporting Material's Surface: In some cases, surface modification of the supporting material can enhance its affinity for this compound and improve retention.[2]

  • Consider a Different Supporting Material: If leakage persists, you may need to select a different supporting material with a higher porosity and more suitable pore size distribution. Common successful supporting materials include expanded graphite, silica-based materials, and certain polymers.[3]

Question: My microencapsulated this compound is showing signs of leakage after several thermal cycles. What is causing this degradation?

Answer: The integrity of the microcapsule shell is crucial for long-term performance. Leakage after thermal cycling often points to mechanical or thermal failure of the shell.

  • Shell Material Degradation: The polymer or inorganic material used for the shell may degrade over repeated heating and cooling cycles.

  • Mechanical Stress from Volume Change: this compound, like other PCMs, undergoes volume changes during phase transitions. This can induce stress on the microcapsule shell, leading to cracks and subsequent leakage.

  • Incomplete or Non-uniform Encapsulation: The initial encapsulation process may have resulted in shells with thin spots or defects, which are prone to failure.

Troubleshooting Steps:

  • Analyze Shell Morphology: Use Scanning Electron Microscopy (SEM) to examine the morphology of the microcapsules before and after thermal cycling. Look for signs of cracks, ruptures, or changes in the shell structure.

  • Thermal Stability Analysis: Perform Thermogravimetric Analysis (TGA) to assess the thermal stability of the microencapsulated PCM and ensure it can withstand the intended operating temperatures.

  • Optimize Encapsulation Process: Review and optimize the parameters of your encapsulation method (e.g., stirring speed, temperature, pH, and concentration of reactants) to ensure the formation of a robust and uniform shell.

  • Select a More Robust Shell Material: If the current shell material is not durable enough, consider alternatives with better thermal and mechanical properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to prevent this compound leakage in composite materials?

A1: The two main strategies are:

  • Microencapsulation: This involves enclosing the this compound within a solid shell of another material, typically a polymer or an inorganic substance like silica.[4] This method contains the this compound in both its solid and liquid phases.

  • Shape-Stabilization (Form-Stable Composites): This method involves impregnating a porous supporting material with this compound.[3] The capillary forces and surface tension within the porous network hold the molten this compound in place, preventing it from leaking out.[3]

Q2: What are some suitable supporting materials for creating shape-stabilized this compound composites?

A2: A variety of porous materials can be used, including:

  • Expanded Graphite (EG)

  • Metal Foams

  • Carbon Aerogels[5]

  • Diatomite[1]

  • Fumed Silica (hydrophobic grades are more effective)[2]

  • Polymers like Polycarbonate (PC)[6]

Q3: How can I improve the thermal conductivity of my this compound composite while still preventing leakage?

A3: Many materials used to prevent leakage also enhance thermal conductivity. For example, expanded graphite and metal foams create thermally conductive pathways within the composite.[3][5] Additionally, thermally conductive fillers like graphene nanoplatelets or metal nanoparticles can be incorporated into the composite.[7]

Quantitative Data Summary

The following table summarizes key performance metrics for different this compound composite systems aimed at preventing leakage.

Composite SystemEncapsulation/Stabilization MethodMax. This compound Loading (wt%)Latent Heat of Fusion (J/g)Key Findings
This compound/Polycarbonate Shape-stabilization (solution casting)50%62.2 - 63.1Form-stable composite with good thermal reliability.[6]
This compound-Fe3O4@SiO2@Cu Microencapsulation (interfacial polycondensation)Not specified, but encapsulation efficiency was 61.48%~99 (estimated from efficiency)Excellent thermal reliability and shape stability.[4]
This compound/Expanded Graphite Shape-stabilization (vacuum impregnation)Up to 85%199.4High latent heat storage capacity and enhanced thermal conductivity.[3]

Experimental Protocols

1. Preparation of Shape-Stabilized this compound/Expanded Graphite (EG) Composite

  • Objective: To prepare a form-stable composite PCM with high thermal conductivity and energy storage capacity.

  • Materials: this compound, expanded graphite.

  • Methodology (Vacuum Impregnation):

    • Dry the expanded graphite in an oven at 80°C for 24 hours to remove any moisture.

    • Place a predetermined amount of dried EG into a beaker.

    • Melt the this compound in a separate container at a temperature approximately 10°C above its melting point (~47°C).

    • Pour the molten this compound over the EG in the beaker.

    • Place the beaker in a vacuum oven and evacuate the chamber to facilitate the penetration of the molten this compound into the pores of the EG.

    • Maintain the vacuum and temperature for a specified period (e.g., 2 hours) to ensure complete impregnation.

    • Release the vacuum and allow the composite to cool to room temperature.

    • The resulting composite should be a dry powder or block with no visible leakage of this compound.

2. Preparation of this compound Microcapsules with a Silica Shell

  • Objective: To encapsulate this compound within a silica shell to prevent leakage and improve thermal reliability.

  • Materials: this compound, tetraethyl orthosilicate (TEOS) as a silica precursor, ethanol, water, and a catalyst (e.g., ammonia).

  • Methodology (Sol-Gel Process):

    • Create an oil-in-water emulsion by dispersing molten this compound in an aqueous solution containing a surfactant and ethanol.

    • Homogenize the emulsion using high-speed stirring or ultrasonication to create fine droplets of this compound.

    • Add the silica precursor (TEOS) to the emulsion while maintaining constant stirring.

    • Initiate the hydrolysis and condensation of TEOS by adding a catalyst (e.g., ammonia) to the mixture. This will cause a silica shell to form at the oil-water interface around the this compound droplets.

    • Allow the reaction to proceed for several hours to ensure the formation of a complete and robust silica shell.

    • The resulting microcapsules can be collected by filtration or centrifugation, followed by washing and drying.

Visualizations

Troubleshooting_Workflow cluster_form_stable Troubleshooting Form-Stable Composites cluster_microencapsulated Troubleshooting Microencapsulated Composites start Start: this compound Leakage Observed q1 Leakage Type? start->q1 a1 During First Melt (Form-Stable Composite) q1->a1 First Melt a2 After Thermal Cycling (Microencapsulated) q1->a2 Cycling q2 Check this compound Loading a1->q2 q4 Analyze Shell Integrity (SEM) a2->q4 res1 Reduce Loading & Retest q2->res1 Overloaded q3 Evaluate Material Compatibility q2->q3 Optimal end Leakage Resolved res1->end res2 Select New Supporting Material (e.g., Hydrophobic Silica, EG) q3->res2 Incompatible q3->end Compatible res2->end res3 Optimize Encapsulation Process q4->res3 Defective q5 Assess Thermal Stability (TGA) q4->q5 Intact res3->end res4 Choose More Robust Shell Material q5->res4 Unstable q5->end Stable res4->end

Caption: Troubleshooting workflow for this compound leakage.

Leakage_Prevention_Mechanisms cluster_problem Problem: Leakage of Molten this compound cluster_solutions Solutions cluster_mechanism1 Mechanism of Microencapsulation cluster_mechanism2 Mechanism of Shape-Stabilization problem_node Molten this compound in Composite leakage_node Leakage from Composite problem_node->leakage_node Due to Low Viscosity & Volume Expansion solution1 Microencapsulation problem_node->solution1 solution2 Shape-Stabilization problem_node->solution2 mech1_node2 Solid Shell (e.g., Polymer, Silica) solution1->mech1_node2 mech2_node1 Porous Support Matrix (e.g., Expanded Graphite) solution2->mech2_node1 mech1_node1 This compound Core mech1_node1->mech1_node2 Encased by prevention_node Leakage Prevented mech1_node2->prevention_node mech2_node2 Molten this compound mech2_node1->mech2_node2 Trapped by Capillary Forces & Surface Tension mech2_node1->prevention_node

Caption: Mechanisms for preventing this compound leakage.

References

Technical Support Center: N-Eicosane Phase Change Material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for n-eicosane phase change material (PCM). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to supercooling during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is supercooling and why is it a problem for this compound?

A: Supercooling, also known as undercooling, is the phenomenon where a liquid is cooled below its normal freezing point without solidifying.[1] For this compound, this means it remains in a liquid state even when its temperature drops below its theoretical crystallization point.[1] This is a significant issue in thermal energy storage applications because it delays the release of stored latent heat, making the energy retrieval process unpredictable and inefficient.[2][3] The degree of supercooling is the difference between the theoretical and the actual solidification temperature.[1] In microencapsulated n-octadecane, a similar n-alkane, supercooling can be as high as 26.0°C.[4][5]

Q2: What causes supercooling in this compound?

A: Supercooling occurs due to slow crystallization kinetics, which involves two main steps: nucleation and crystal growth. For crystallization to begin, small, stable solid nuclei must form within the liquid phase. In pure substances like this compound, this process, known as homogeneous nucleation, requires a significant thermodynamic driving force, which is achieved by cooling the liquid far below its melting point. The lack of pre-existing sites to initiate crystal formation is the primary cause of supercooling.

Q3: How can I reduce or eliminate the supercooling of this compound?

A: The most common and effective method to combat supercooling is to introduce a nucleating agent.[1][2][3] These agents provide heterogeneous surfaces that act as templates for crystal growth, reducing the energy barrier for nucleation and prompting crystallization to occur closer to the material's actual melting temperature.[3] Other methods investigated to overcome supercooling include the cold finger technique, applying surface roughness to container walls, ultrasonic irradiation, and the application of dynamic pressure or electric fields.[2]

Q4: What are suitable nucleating agents for this compound and other n-alkanes?

A: Effective nucleating agents typically have a crystal structure similar to the PCM. For n-alkanes like this compound, long-chain alcohols and paraffins with higher melting points are often effective. Studies have successfully used 1-octadecanol and paraffin to reduce supercooling in microencapsulated n-alkanes.[4][5][6] For example, adding 10.0 wt% of 1-octadecanol has been shown to decrease the degree of supercooling in microencapsulated n-octadecane.[4]

Troubleshooting Guide: Experimental Issues

Q1: My DSC curve for this compound shows a very low or inconsistent freezing temperature. What's wrong?

A: This is a classic sign of significant supercooling. The exothermic crystallization peak on your DSC cooling curve is occurring at a much lower temperature than the endothermic melting peak. Pure this compound can exhibit a bimodal crystallization behavior, indicating a transition from a liquid to a rotator phase before full crystallization.[7][8] If the supercooling is severe, this peak will be shifted to a much lower temperature.

Solution:

  • Verify Purity: Ensure the purity of your this compound sample, as impurities can affect phase change behavior.

  • Introduce a Nucleating Agent: Add a suitable nucleating agent (e.g., 1-octadecanol) to your sample. This should raise the crystallization temperature, bringing it closer to the melting temperature.

  • Control Cooling Rate: The degree of supercooling can be influenced by the cooling rate in your DSC experiment.[9] Ensure you are using a consistent and appropriate rate (e.g., 10.0 °C/min) for your analysis.[4][5]

Q2: After adding a nucleating agent, the latent heat of fusion of my this compound sample has decreased. Is this normal?

A: Yes, this is an expected trade-off. While nucleating agents are effective at reducing supercooling, they are non-phase change components. Their presence reduces the overall mass percentage of this compound in the sample, leading to a proportional decrease in the measured latent heat of fusion (energy storage capacity).[2] The goal is to find an optimal concentration that minimizes supercooling without excessively penalizing the energy storage density.

Data on this compound Properties

The following tables summarize key quantitative data for this compound and its microencapsulated forms.

Table 1: Thermal Properties of Microencapsulated this compound with PMMA Shell

PropertyValue
Melting Temperature35.2 °C
Freezing Temperature34.9 °C
Latent Heat of Melting84.2 J/g
Latent Heat of Freezing-87.5 J/g
Data sourced from studies on this compound microencapsulated with a polymethylmethacrylate (PMMA) shell.[10][11]

Table 2: General Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₄₂
Molecular Weight282.55 g/mol
Melting Point35-37 °C
Boiling Point220 °C at 30 mm Hg
Density0.7886 g/cm³
Water SolubilityInsoluble
Data sourced from chemical databases.[12]

Experimental Protocols

Protocol 1: Measuring Supercooling via Differential Scanning Calorimetry (DSC)

This protocol outlines the steps to quantify the degree of supercooling in an this compound sample.

Objective: To determine the melting temperature (Tₘ), crystallization temperature (T꜀), and degree of supercooling (ΔT).

Materials:

  • This compound sample (pure or with nucleating agent)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Precision balance

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan to use as a reference.

  • DSC Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen) to prevent oxidation.

  • Thermal Program:

    • Heating: Heat the sample from room temperature to approximately 60 °C (well above the melting point) at a constant rate of 10 °C/min. This will show the melting endotherm.[4]

    • Isothermal Hold: Hold the sample at 60 °C for 5 minutes to ensure complete melting and to erase any thermal history.

    • Cooling: Cool the sample from 60 °C down to 0 °C at a constant rate of 10 °C/min. This will show the crystallization exotherm.[4][5]

  • Data Analysis:

    • From the heating curve, determine the onset temperature of the melting peak, which corresponds to the melting temperature (Tₘ).

    • From the cooling curve, determine the onset temperature of the crystallization peak, which corresponds to the freezing temperature (T꜀).

    • Calculate the degree of supercooling using the formula: ΔT = Tₘ - T꜀ .

Protocol 2: Assessing Thermal Reliability with Accelerated Thermal Cycling

This protocol is used to evaluate the long-term stability of this compound PCM after repeated melting and freezing cycles.

Objective: To determine if the thermal properties (melting/freezing points, latent heat) of the this compound sample degrade over time.

Materials:

  • This compound sample encapsulated in a stable container.

  • Thermal cycler or two water baths set to temperatures above and below the PCM's melting point.

  • DSC instrument for pre- and post-cycling analysis.

Methodology:

  • Initial Characterization: Perform a DSC analysis (as per Protocol 1) on a small, representative portion of the this compound sample to establish its baseline thermal properties.

  • Thermal Cycling:

    • Place the bulk of the encapsulated sample into the thermal cycler.

    • Cycle the temperature repeatedly between a low point (e.g., 10 °C) and a high point (e.g., 60 °C).

    • Ensure the dwell time at each temperature is sufficient for the entire sample to melt or solidify completely.

    • Perform a large number of cycles (e.g., 100, 200, or more) to simulate long-term use.[13]

  • Post-Cycling Characterization: After the cycling is complete, take a small sample from the cycled material and perform another DSC analysis.

  • Data Comparison: Compare the DSC curves and thermal properties (Tₘ, T꜀, latent heat) before and after cycling. A stable PCM will show minimal changes in these properties. For example, one study on eicosane-based microcapsules showed a decrease in latent heat from 120.3 J/g to 101.7 J/g after 200 cycles.[13]

Visualized Workflows and Relationships

experimental_workflow Workflow for Evaluating Nucleating Agents in this compound cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_evaluation Evaluation cluster_result Result prep_pure 1a. Prepare Pure This compound Sample dsc_run 2. Perform DSC Scan (Heat-Cool Cycle) prep_pure->dsc_run prep_doped 1b. Prepare this compound with Nucleating Agent prep_doped->dsc_run dsc_analysis 3. Analyze DSC Curves (Determine Tm and Tc) dsc_run->dsc_analysis calc_supercooling 4. Calculate Degree of Supercooling (ΔT = Tm - Tc) dsc_analysis->calc_supercooling compare 5. Compare ΔT of Pure vs. Doped Samples calc_supercooling->compare conclusion 6. Determine Efficacy of Nucleating Agent compare->conclusion

Caption: Workflow for testing the effectiveness of a nucleating agent.

logical_relationship Logical Relationship of Supercooling and Mitigation cause Cause: Lack of Heterogeneous Nucleation Sites problem Problem: Supercooling of this compound (Remains liquid below Tm) cause->problem effect Negative Effect: Delayed & Unpredictable Latent Heat Release problem->effect solution Solution: Introduce Nucleating Agent problem->solution addresses mechanism Mechanism: Provides Surfaces for Crystal Growth solution->mechanism outcome Desired Outcome: Crystallization Occurs Near Tm (Supercooling Reduced) mechanism->outcome

Caption: The cause of supercooling and the mechanism of its mitigation.

References

Technical Support Center: Optimization of n-Eicosane Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the encapsulation efficiency of n-eicosane.

I. Troubleshooting Guide

This section addresses common problems encountered during the microencapsulation of this compound, a phase change material (PCM).

Issue 1: Low Encapsulation Efficiency

Q: My this compound encapsulation efficiency is consistently low. What are the potential causes and how can I improve it?

A: Low encapsulation efficiency is a frequent challenge stemming from several factors related to formulation and process parameters. Here’s a systematic approach to troubleshooting this issue.

Potential Causes & Solutions:

  • Improper Core-to-Shell Ratio: The ratio of this compound (core) to the polymer (shell) is critical. An excessive amount of core material may lead to incomplete shell formation.[1] Conversely, too much shell material can reduce the overall latent heat storage capacity of the final microcapsules.[1]

    • Troubleshooting: Systematically vary the core-to-shell mass ratio. Start with a common ratio (e.g., 1:1) and adjust it to find the optimal balance for your specific shell material and encapsulation method.

  • Inadequate Surfactant Concentration: Surfactants (emulsifiers) are vital for creating a stable emulsion of this compound in the continuous phase.

    • Low Concentration: Insufficient surfactant can lead to large, unstable droplets and poor encapsulation.

    • High Concentration: Excessive surfactant can sometimes hinder the polymerization process at the droplet interface.

    • Troubleshooting: Optimize the surfactant concentration. Studies have shown that increasing surfactant concentration up to a certain point can lead to smaller, more stable particles and higher efficiency.[2][3]

  • Suboptimal Process Parameters:

    • Homogenization/Stirring Speed: The speed of homogenization or stirring directly impacts the size of the this compound droplets. Higher speeds generally produce smaller droplets, which can be encapsulated more efficiently.[4][5][6][7]

    • Reaction Temperature & pH: The polymerization reaction to form the shell is often sensitive to temperature and pH. For instance, in the sol-gel process for silica shells, pH control is crucial for achieving high encapsulation rates.[8][9] For melamine-formaldehyde resins, pH also significantly impacts microcapsule performance.[10]

    • Troubleshooting: Refer to the tables below for recommended starting parameters and optimize each one systematically. For example, test a range of homogenization speeds (e.g., 3000 rpm to 10000 rpm) while keeping other parameters constant.[5][6]

Logical Troubleshooting Workflow for Low Efficiency

The following diagram outlines a step-by-step process for diagnosing and resolving low encapsulation efficiency.

Low_Efficiency_Workflow start Start: Low Encapsulation Efficiency check_ratio 1. Verify Core/Shell Ratio Is it optimized? start->check_ratio adjust_ratio Adjust Ratio (e.g., 1:1, 1:2, 2:1) check_ratio->adjust_ratio No check_surfactant 2. Evaluate Surfactant Is concentration optimal? check_ratio->check_surfactant Yes measure_efficiency Measure Encapsulation Efficiency adjust_ratio->measure_efficiency adjust_surfactant Adjust Surfactant Conc. check_surfactant->adjust_surfactant No check_process 3. Review Process Parameters (Speed, Temp, pH) check_surfactant->check_process Yes adjust_surfactant->measure_efficiency adjust_speed Optimize Homogenization Speed check_process->adjust_speed No end End: Efficiency Optimized check_process->end Yes adjust_temp_ph Optimize Temp & pH adjust_speed->adjust_temp_ph adjust_temp_ph->measure_efficiency measure_efficiency->check_ratio Still Low measure_efficiency->end Optimized

Caption: Troubleshooting workflow for low encapsulation efficiency.

Issue 2: Microcapsule Aggregation and Poor Morphology

Q: My produced microcapsules are agglomerated and not spherical. What causes this and how can I fix it?

A: Aggregation and irregular shapes are typically due to issues with emulsion stability or the shell formation process.

Potential Causes & Solutions:

  • Insufficient Stirring/Homogenization: Inadequate agitation can lead to the coalescence of droplets before the shell has fully solidified, resulting in aggregated or non-spherical particles.

    • Troubleshooting: Increase the stirring or homogenization speed. Higher shear forces break down droplets into smaller, more uniform sizes and keep them well-dispersed during polymerization.[6]

  • Incorrect Surfactant Choice or Concentration: The emulsifier must provide a stable barrier around the this compound droplets.

    • Troubleshooting: Ensure the surfactant is appropriate for your oil-in-water (O/W) system. Experiment with different concentrations to ensure complete droplet coverage without interfering with shell formation. Increasing the hydrophilicity of the microcapsule's outer surface can also reduce aggregation.[11]

  • Polymerization Rate: If the shell polymer forms too slowly, droplets have more time to collide and merge. If it forms too quickly, it can lead to irregular deposition.

    • Troubleshooting: Adjust the reaction temperature or catalyst concentration to control the polymerization rate. A moderate, controlled rate is often ideal for forming smooth, uniform shells.

Issue 3: Core Material Leakage

Q: I'm observing this compound leakage from the microcapsules after production, especially during thermal cycling. How can I improve shell integrity?

A: Leakage indicates a porous or mechanically weak shell, which undermines the primary function of encapsulation.[10][12]

Potential Causes & Solutions:

  • Incomplete Polymerization: If the monomers do not fully react, the resulting polymer network will be incomplete, leaving pores through which the core material can escape.[1]

    • Troubleshooting: Increase the reaction time or adjust the temperature to ensure the polymerization reaction goes to completion. Verify the stoichiometry of your monomers.

  • Insufficient Shell Thickness: A thin shell may not be robust enough to contain the this compound, especially when it melts and expands.

    • Troubleshooting: Increase the shell material concentration in your formulation (i.e., decrease the core-to-shell ratio).[1] This will result in a thicker, more durable shell.

  • Use of Cross-linking Agents: For some polymer systems, adding a cross-linking agent can significantly improve the density and mechanical strength of the shell, thereby preventing leakage.[1]

    • Troubleshooting: If your polymer system allows for it, introduce a suitable cross-linking agent into the formulation.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common shell materials used for this compound encapsulation?

A: A variety of organic polymers and inorganic materials are used. The choice depends on the desired properties like thermal conductivity, mechanical strength, and the intended application.

Shell Material TypeExamplesKey Characteristics
Organic Polymers Poly(methyl methacrylate) (PMMA), Polystyrene, Polyurea, Urea-Formaldehyde, Melamine-Formaldehyde[8][13][14]Good flexibility, chemical stability, and generally lower cost.[14]
Inorganic Materials Silicon Dioxide (Silica, SiO2), Calcium Carbonate (CaCO3), Titanium Dioxide (TiO2)[8][15]High thermal conductivity, good thermal stability, and environmentally inert.[9]
Q2: How does homogenization speed affect microcapsule size and efficiency?

A: Homogenization speed is a critical process parameter that directly influences the size of the emulsion droplets and, consequently, the final microcapsules.

  • Effect on Size: Increasing the homogenization speed applies higher shear stress to the emulsion, breaking down larger droplets into smaller ones.[4] This leads to a smaller average particle diameter.[6][7]

  • Effect on Efficiency: Smaller, more uniform droplets provide a larger surface area for the shell material to deposit onto, which can lead to a more efficient and uniform encapsulation process.

Table: Effect of Stirring Speed on Microcapsule Diameter

Stirring Speed (rpm)Average Diameter (µm)Observation
300033.53Larger particle size with lower speed.[5]
400026.30Particle size decreases as speed increases.[5]
500018.22Smallest particle size achieved at the highest speed in this study.[5]
70000.788Further studies show continued reduction at higher RPMs.[6]
100000.190Nanoparticle range achievable with very high-speed homogenization.[6]

Data synthesized from multiple sources for illustrative purposes.[5][6]

Q3: How do I accurately measure encapsulation efficiency?

A: Encapsulation Efficiency (EE) is the percentage of the initial amount of core material (this compound) that has been successfully encapsulated within the microcapsles. It is typically calculated using the following formula:

EE (%) = (Weight of encapsulated this compound / Total initial weight of this compound) x 100 [16][17][18]

There are two primary methods to determine the amount of encapsulated this compound:

  • Direct Method: This involves breaking open a known mass of microcapsules using a suitable solvent (e.g., methanol) and then quantifying the released this compound using techniques like HPLC or Gas Chromatography (GC).[18]

  • Indirect Method: This involves separating the microcapsules from the continuous phase (the liquid they were made in) and then measuring the amount of un-encapsulated (free) this compound remaining in that liquid. The encapsulated amount is then determined by subtraction from the initial total.[16][19] Separation is typically done by centrifugation or filtration.[17][19]

Workflow for Measuring Encapsulation Efficiency

Measurement_Workflow start Start: Sample of Microcapsule Suspension method_choice Choose Method start->method_choice indirect_path Indirect Method method_choice->indirect_path Indirect direct_path Direct Method method_choice->direct_path Direct separate 1. Separate Microcapsules (Centrifugation/Filtration) indirect_path->separate measure_supernatant 2. Measure Free this compound in Supernatant (Ws) separate->measure_supernatant calc_indirect 3. Calculate EE EE% = [(Wi - Ws) / Wi] * 100 measure_supernatant->calc_indirect weigh_capsules 1. Isolate & Weigh Dry Microcapsules (Mc) direct_path->weigh_capsules break_capsules 2. Break Capsules with Solvent weigh_capsules->break_capsules measure_core 3. Measure this compound in Solution (Wc) break_capsules->measure_core calc_direct 4. Calculate EE EE% = [Wc / Wi] * 100 measure_core->calc_direct

Caption: Workflow for direct and indirect measurement of encapsulation efficiency.

III. Experimental Protocols

Protocol 1: this compound Encapsulation via In-Situ Polymerization (Urea-Formaldehyde Shell)

This protocol describes a common method for encapsulating this compound using a urea-formaldehyde (UF) polymer shell, adapted from literature procedures.[20][21][22]

Materials:

  • This compound (Core Material)

  • Urea

  • Formaldehyde solution (37 wt%)

  • Ammonium chloride (Catalyst)

  • Sodium Dodecyl Sulfate (SDS) or other suitable surfactant (Emulsifier)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

  • Preparation of Continuous Phase:

    • Dissolve a specific amount of surfactant (e.g., 1 wt% relative to water) in deionized water in a reaction vessel.

    • Adjust the pH of the solution to approximately 3.5 using HCl.

  • Emulsification:

    • Heat the surfactant solution to a temperature above the melting point of this compound (e.g., 40-45 °C).

    • Melt the this compound and add it to the heated surfactant solution while stirring vigorously with a high-speed homogenizer (e.g., 4000 rpm) for 30 minutes to form a stable oil-in-water emulsion.

  • Preparation of Pre-polymer:

    • In a separate beaker, dissolve urea and formaldehyde in deionized water (e.g., in a 1:1.9 molar ratio).

    • Adjust the pH of this solution to 8-9 using NaOH and heat to 70 °C for 60 minutes to form a UF pre-polymer solution. Cool to room temperature.

  • Polymerization:

    • Slowly add the prepared UF pre-polymer solution to the this compound emulsion under continuous stirring.

    • Add the ammonium chloride catalyst to initiate polymerization.

    • Maintain the reaction at a controlled temperature (e.g., 55-60 °C) for 2-4 hours while stirring. The UF polymer will form in the aqueous phase and deposit onto the surface of the this compound droplets.[22]

  • Washing and Drying:

    • Once the reaction is complete, cool the suspension to room temperature.

    • Filter the microcapsules and wash them repeatedly with deionized water and ethanol to remove any unreacted monomers and surfactant.

    • Dry the resulting microcapsule powder in an oven at a low temperature (e.g., 40 °C) or by freeze-drying.

References

Technical Support Center: Enhancing the Thermal Cycling Stability of n-Eicosane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal cycling stability of n-eicosane, a widely used phase change material (PCM).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal cycling stability important?

A1: this compound is a paraffin-based organic PCM with a melting point of approximately 36.4°C and a high latent heat of fusion, making it suitable for thermal energy storage in applications like solar energy systems and thermal management of electronics.[1] Thermal cycling stability refers to the ability of this compound to maintain its thermal properties (e.g., melting point and latent heat) after repeated melting and freezing cycles. Poor stability can lead to problems like leakage and a decrease in energy storage capacity over time.

Q2: What are the common challenges encountered when working with this compound?

A2: The primary challenges include:

  • Leakage: this compound transitions to a liquid state above its melting point, which can lead to leakage from its container or composite matrix, causing material loss and reduced performance.[2]

  • Low Thermal Conductivity: Like many organic PCMs, this compound has low thermal conductivity, which hinders efficient heat transfer during charging and discharging cycles.[3]

  • Supercooling: This phenomenon occurs when this compound remains in its liquid state even when cooled below its freezing point, delaying the release of stored latent heat.[4][5]

Q3: What are the main strategies to improve the thermal cycling stability of this compound?

A3: The most common and effective methods are:

  • Microencapsulation: Encasing this compound droplets within a stable shell material (polymeric or inorganic) to prevent leakage and provide structural integrity.[6][7]

  • Shape-Stabilization: Incorporating this compound into a supporting matrix, such as a polymer (e.g., high-density polyethylene - HDPE) or a porous material (e.g., expanded graphite), which retains the overall shape even when the this compound melts.[8][9]

  • Composite Formulation: Creating composite materials by dispersing thermally conductive fillers (e.g., graphene, carbon nanotubes) within the this compound to enhance heat transfer.

Troubleshooting Guides

Issue 1: Leakage of this compound from the Composite Material

Symptoms:

  • Visible seepage of liquid this compound on the surface of the composite after a heating cycle.

  • Progressive decrease in the latent heat of fusion as measured by Differential Scanning Calorimetry (DSC) over multiple cycles.

  • Change in the composite's mass and morphology after thermal cycling.

Possible Causes and Solutions:

Cause Solution
Poor compatibility between this compound and the supporting matrix. Select a matrix material with good affinity for this compound. For instance, hydrophobic polymers like HDPE are generally more compatible with paraffin-based PCMs.
Insufficient capillary forces in the porous matrix. Use a supporting material with a smaller pore size or a higher surface area to increase capillary action, which helps retain the molten this compound. Expanded graphite is effective due to its porous structure.[3]
Cracking or degradation of the encapsulating shell. Ensure the shell material is robust and can withstand the volume changes of this compound during phase transition. Poly(methyl methacrylate) (PMMA) shells have shown good thermal stability.[10] Optimize the synthesis process to create a uniform and defect-free shell.
Excessive this compound loading in the composite. Reduce the weight percentage of this compound in the composite. The maximum mass proportion of this compound in a nano-SiO2/expanded graphite composite was found to be 70 wt% to prevent leakage.[11]
Issue 2: Significant Supercooling Observed During Cooling Cycles

Symptoms:

  • The DSC cooling curve shows an exothermic peak at a temperature significantly lower than the melting temperature.

  • Delayed or incomplete solidification of this compound when the ambient temperature is below its freezing point.

Possible Causes and Solutions:

Cause Solution
Lack of nucleation sites. The absence of impurities or surfaces to initiate crystal formation is a primary cause of supercooling.
Homogeneous nucleation. In a highly purified and confined state (like in microcapsules), this compound may rely on homogeneous nucleation, which requires a larger driving force (lower temperature).
Solution 1: Addition of Nucleating Agents. Introduce a small amount of a nucleating agent that has a crystal structure similar to this compound. Materials like 1-octadecanol or paraffin wax can act as effective nucleating agents for n-alkanes.[12] The addition of a low weight percentage (e.g., 1 wt%) of a suitable nucleating agent can reduce the degree of supercooling by over 90%.[13]
Solution 2: Use of Porous Supporting Materials. The surfaces within a porous matrix like expanded graphite or mesoporous silica can provide heterogeneous nucleation sites, promoting crystallization at a temperature closer to the melting point.[5]
Solution 3: Enhancing Thermal Conductivity. Improving the thermal conductivity of the composite can help dissipate heat more effectively, which can sometimes reduce the extent of supercooling. The fabrication of a highly thermally conductive CaCO3 shell has been shown to suppress supercooling.[7]

Data Presentation

Table 1: Thermal Properties of Pure this compound

PropertyValueUnit
Melting Point~36.4°C
Latent Heat of Fusion~248J/g
Thermal Conductivity (Solid)~0.47W/m·K
Density (Solid)~856 kg/m ³
Density (Liquid)~780 kg/m ³

(Note: Values are approximate and can vary slightly based on purity and measurement conditions.)[14][15]

Table 2: Comparison of Thermal Properties of this compound Composites

Composite MaterialMelting Point (°C)Latent Heat (J/g)Thermal Conductivity (W/m·K)Reference
Pure this compound 35.35248.00.4716[11][15]
This compound/Expanded Graphite (7 wt% EG) 35.35135.801.117 (2.37x increase)[11]
This compound@SiO2 --0.5151[16]
This compound-Fe3O4@SiO2@Cu --0.7598[16]
This compound/PMMA Microcapsules 35.284.2-[10]
This compound/Graphene Sponge (40% this compound) -2410.746[14]

Experimental Protocols

Protocol 1: Preparation of this compound/Expanded Graphite (EG) Composite

This protocol describes the melt blending method for creating a shape-stabilized this compound composite.

Materials:

  • This compound

  • Expandable Graphite

  • Muffle furnace

  • Beaker

  • Mechanical stirrer

  • Hot plate

  • Vacuum drying oven

  • Crucible

  • Disk-shaped mold

  • Hydraulic press

Procedure:

  • Preparation of Expanded Graphite:

    • Dry the expandable graphite in a vacuum drying oven at 60°C for 24 hours.

    • Place 1-3 g of the dried expandable graphite in a crucible and heat it in a muffle furnace at 900°C for 40 seconds to obtain the worm-like expanded graphite structure.[3]

  • Melt Blending:

    • Heat this compound in a beaker on a hot plate to 90°C until it is completely melted.

    • Add a pre-weighed amount of expanded graphite (e.g., 2-20 wt%) to the molten this compound.

    • Mechanically stir the mixture for 3 hours to ensure uniform mixing and impregnation of this compound into the pores of the EG.[3]

  • Sample Formation:

    • Cool the mixture to room temperature.

    • Place the composite material into a disk-shaped mold (e.g., 60 mm diameter).

    • Apply a pressure of 30 MPa for 30 minutes using a hydraulic press to form a compact sample.[3]

Protocol 2: Microencapsulation of this compound with a Polymethyl Methacrylate (PMMA) Shell

This protocol outlines the mini-emulsion polymerization process for encapsulating this compound.

Materials:

  • This compound (core material)

  • Methyl methacrylate (MMA) (shell material)

  • Oil-soluble initiator (e.g., benzoyl peroxide)

  • Surfactant (e.g., sodium dodecyl sulfate)

  • Deionized water

  • Reaction vessel with a mechanical stirrer and condenser

  • Water bath

Procedure:

  • Oil Phase Preparation: Dissolve a specific weight ratio of this compound and the oil-soluble initiator in the MMA monomer.

  • Aqueous Phase Preparation: Dissolve the surfactant in deionized water in the reaction vessel.

  • Emulsification: Add the oil phase to the aqueous phase while stirring at high speed to form a stable oil-in-water emulsion.

  • Polymerization:

    • Heat the emulsion in a water bath to the desired reaction temperature (e.g., 75-85°C) under a nitrogen atmosphere to initiate polymerization.

    • Maintain the temperature and stirring for several hours to complete the polymerization process, forming the PMMA shell around the this compound droplets.

  • Purification and Drying:

    • Cool the resulting microcapsule suspension to room temperature.

    • Filter and wash the microcapsules with deionized water and ethanol to remove unreacted monomers and surfactant.

    • Dry the microcapsules in an oven at a temperature below the melting point of this compound (e.g., 30°C).

Protocol 3: Characterization of this compound Composites

1. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the melting and freezing temperatures, and the latent heat of fusion and crystallization.

  • Procedure:

    • Accurately weigh a small sample (5-10 mg) of the this compound composite into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 5°C/min) to a temperature above the melting point of this compound (e.g., 70°C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample at the same constant rate to a temperature below the freezing point (e.g., 0°C).

    • The melting/freezing temperatures are determined from the peak positions of the endothermic/exothermic curves, and the latent heats are calculated from the area under the peaks.

2. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To verify the chemical compatibility and interaction between this compound and the supporting/shell material.

  • Procedure:

    • Prepare a sample by mixing a small amount of the composite with KBr powder and pressing it into a pellet, or by placing a liquid/solid sample directly on the ATR crystal.

    • Record the FTIR spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

    • Compare the spectrum of the composite with the spectra of the individual components. The absence of new characteristic peaks indicates that there is no chemical reaction between the components.[17]

3. Scanning Electron Microscopy (SEM):

  • Purpose: To observe the morphology and microstructure of the composite material or microcapsules.

  • Procedure:

    • Mount the sample onto an aluminum stub using conductive carbon tape.[18]

    • For non-conductive samples, apply a thin conductive coating (e.g., gold or platinum) using a sputter coater to prevent charging under the electron beam.[19]

    • Introduce the sample into the SEM chamber and acquire images at various magnifications to observe the surface features, pore structure, and the distribution of this compound within the matrix.

Visualizations

Experimental_Workflow_EG_Composite cluster_prep Expanded Graphite Preparation cluster_composite Composite Preparation Dry Dry Expandable Graphite (60°C, 24h) Heat Heat in Muffle Furnace (900°C, 40s) Dry->Heat EG Expanded Graphite Heat->EG Mix Melt Blending with EG (3h stirring) EG->Mix Melt Melt this compound (90°C) Melt->Mix Cool Cool to Room Temp. Mix->Cool Press Hydraulic Pressing (30 MPa, 30 min) Cool->Press Composite This compound/EG Composite Press->Composite

Caption: Workflow for this compound/EG composite preparation.

Troubleshooting_Leakage cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: This compound Leakage Cause1 Poor Matrix Compatibility Problem->Cause1 Cause2 Insufficient Capillary Force Problem->Cause2 Cause3 Shell Degradation Problem->Cause3 Cause4 Excessive PCM Loading Problem->Cause4 Sol1 Select Compatible Matrix (e.g., HDPE) Cause1->Sol1 Sol2 Use High Surface Area Matrix (e.g., EG) Cause2->Sol2 Sol3 Optimize Shell Material & Synthesis Cause3->Sol3 Sol4 Reduce PCM Weight Percentage Cause4->Sol4

Caption: Troubleshooting logic for this compound leakage.

Troubleshooting_Supercooling cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Supercooling Cause1 Lack of Nucleation Sites Problem->Cause1 Cause2 Homogeneous Nucleation Problem->Cause2 Sol1 Add Nucleating Agent Cause1->Sol1 Sol2 Use Porous Support Matrix Cause1->Sol2 Cause2->Sol1 Sol3 Enhance Thermal Conductivity Cause2->Sol3

Caption: Troubleshooting logic for supercooling.

References

Technical Support Center: Large-Scale Synthesis of n-Eicosane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of n-eicosane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue IDQuestionPotential CausesSuggested Solutions
SYN-001 Why is the yield of my this compound synthesis consistently low? - Incomplete reaction: Reaction time, temperature, or reagent stoichiometry may be suboptimal. - Side reactions: Formation of byproducts due to impurities or non-ideal reaction conditions. - Product loss during workup: Inefficient extraction, premature precipitation, or losses during filtration. - Moisture contamination: Grignard reagents, if used, are highly sensitive to moisture.[1]- Optimize reaction conditions: Systematically vary temperature, reaction time, and reagent ratios to find the optimal parameters. - Ensure reagent purity: Use high-purity starting materials and anhydrous solvents, especially for moisture-sensitive reactions.[2] - Improve workup procedure: Ensure complete extraction by selecting an appropriate solvent and performing multiple extractions. Minimize transfer losses by rinsing glassware.[3] - Strict anhydrous conditions: Flame-dry glassware and use dry solvents when working with Grignard reagents.[3]
SYN-002 What is causing the formation of impurities in my product? - Presence of unreacted starting materials. - Side reactions: Wurtz coupling in Grignard reactions, or formation of isomers. - Contamination from solvents or reagents. - Degradation of product: Prolonged exposure to high temperatures or acidic/basic conditions during workup.- Monitor reaction progress: Use techniques like TLC or GC to ensure the reaction goes to completion. - Control reaction temperature: Maintain the optimal temperature to minimize side reactions.[4] - Use purified reagents and solvents: Ensure all materials are free from contaminants that could lead to side products. - Optimize workup conditions: Minimize the time the product is exposed to harsh conditions. Consider using a milder workup procedure.
SYN-003 How can I effectively purify this compound on a large scale? - Co-crystallization with similar long-chain alkanes. - Presence of polar impurities. - Inefficient separation of catalyst residues. - Fractional crystallization: Utilize the difference in melting points between this compound and impurities for separation. - Adsorption chromatography: Use adsorbents like activated aluminum oxide or silica gel to remove impurities.[5][6] - Distillation under reduced pressure: Effective for separating this compound from less volatile impurities.[5]
SYN-004 My reaction is experiencing a thermal runaway. What should I do? - Poor heat dissipation: Inadequate cooling for the exothermic reaction, especially at a larger scale.[7] - Addition rate of reagents is too fast. [2] - Insufficient stirring. - Immediate actions: Stop reagent addition, increase cooling, and ensure vigorous stirring.[4] - Process design: For large-scale synthesis, ensure the reactor has adequate cooling capacity. Perform calorimetric studies to understand the heat of reaction.[7] - Controlled addition: Add reagents slowly and monitor the internal temperature closely.[4]

Frequently Asked Questions (FAQs)

1. What are the most common methods for the large-scale synthesis of this compound?

Common methods include the hydrogenation of hexadecene and coupling reactions using Grignard reagents. One documented large-scale process involves the dehydration of 1-hexadecanol to hexadecene, followed by hydrogenation over a nickel catalyst.[5]

2. What are the typical impurities encountered in this compound synthesis?

Impurities can include unreacted starting materials (e.g., 1-hexadecanol, alkyl halides), byproducts from side reactions (e.g., isomers, shorter or longer chain alkanes), and residual catalyst.

3. How can I monitor the progress of my this compound synthesis?

The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the disappearance of starting materials and the appearance of the product.

4. What are the key safety precautions for the large-scale synthesis of this compound?

Key safety precautions include:

  • Handling of flammable solvents: Use in a well-ventilated area away from ignition sources.

  • Managing exothermic reactions: Ensure adequate cooling and controlled addition of reagents to prevent thermal runaway.[4]

  • Use of pyrophoric reagents: If using reagents like Grignard reagents, ensure strict anhydrous conditions and proper handling techniques.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

5. How does the scale of the reaction affect the synthesis of this compound?

Scaling up the synthesis of this compound presents several challenges:

  • Heat transfer: The surface-area-to-volume ratio decreases, making heat dissipation more challenging for exothermic reactions.[7]

  • Mass transfer: Efficient mixing becomes more critical to ensure uniform reaction conditions.

  • Reagent addition: The rate of addition needs to be carefully controlled to manage the reaction rate and heat generation.[4]

  • Workup and purification: Handling larger volumes of material requires appropriately sized equipment and potentially different purification strategies.

Experimental Protocols

Method 1: Synthesis via Dehydration of 1-Hexadecanol and Hydrogenation[5]

Step 1: Dehydration of 1-Hexadecanol to Hexadecene

  • In a 6-L flask, mix 2474g of 1-hexadecanol with 500g of Al₂O₃ and 60mL of xylene.

  • Heat the mixture at 295°C using a water separator for up to 4.5 hours, collecting the water produced (approximately 180mL).

  • Distill the resulting hexadecene under vacuum to obtain a mixture of α- and internal olefins.

Step 2: Hydrogenation of Hexadecene to this compound

  • Hydrogenate the hexadecene mixture using a heterogeneous nickel catalyst.

  • Maintain a hydrogen pressure of 20 bar and a temperature of 98°C for 7 hours.

  • After cooling, filter the mixture to remove the catalyst and obtain this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₄₂[8]
Molecular Weight 282.55 g/mol [9]
Melting Point 36-38 °C[10]
Boiling Point 343 °C[9]
Density 0.7886 g/cm³ at 20°C[9]
Solubility Insoluble in water; Soluble in ether, petroleum ether, and benzene.[10]

Mandatory Visualization

experimental_workflow cluster_dehydration Step 1: Dehydration cluster_hydrogenation Step 2: Hydrogenation cluster_purification Step 3: Purification start_dehydration 1-Hexadecanol, Al₂O₃, Xylene reaction_dehydration Heat to 295°C start_dehydration->reaction_dehydration product_dehydration Hexadecene Mixture reaction_dehydration->product_dehydration start_hydrogenation Hexadecene product_dehydration->start_hydrogenation Vacuum Distillation reaction_hydrogenation Heat to 98°C start_hydrogenation->reaction_hydrogenation catalyst Nickel Catalyst, H₂ (20 bar) catalyst->reaction_hydrogenation product_hydrogenation Crude this compound reaction_hydrogenation->product_hydrogenation start_purification Crude this compound product_hydrogenation->start_purification filtration Filtration start_purification->filtration final_product Pure this compound filtration->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield or Impurities check_reaction Check Reaction Completion (TLC, GC) issue->check_reaction check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) issue->check_conditions check_reagents Verify Reagent & Solvent Purity issue->check_reagents check_workup Analyze Workup Procedure issue->check_workup incomplete Incomplete Reaction check_reaction->incomplete Not Complete suboptimal Suboptimal Conditions check_conditions->suboptimal Non-ideal impure_reagents Impure Reagents check_reagents->impure_reagents Contaminated workup_loss Product Loss in Workup check_workup->workup_loss Inefficient solution_reaction Optimize Reaction Time/Temp incomplete->solution_reaction solution_conditions Systematic Optimization suboptimal->solution_conditions solution_reagents Purify/Replace Reagents impure_reagents->solution_reagents solution_workup Modify Extraction/Purification workup_loss->solution_workup

Caption: Troubleshooting logic for low yield or impurities.

References

Methods to improve heat transfer in n-eicosane-based systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for n-eicosane-based thermal systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in thermal energy storage?

A1: this compound is a paraffin-based phase change material (PCM). It is widely used for thermal energy storage due to its desirable properties, including a high latent heat of fusion, a melting point suitable for low-to-medium temperature applications (around 36-38°C), chemical stability, and congruent melting and freezing behavior.[1] These characteristics allow it to store and release significant amounts of thermal energy at a nearly constant temperature.

Q2: What is the main limitation of using pure this compound for heat transfer applications?

A2: The primary drawback of this compound, like many organic PCMs, is its inherently low thermal conductivity.[1][2][3] This low thermal conductivity impedes the rate of heat transfer, leading to slow charging and discharging cycles in thermal energy storage systems.

Q3: What are the common methods to improve the heat transfer rate of this compound?

A3: Several techniques are employed to enhance the thermal conductivity and overall heat transfer performance of this compound-based systems. The most common methods include:

  • Dispersing high-conductivity nanoparticles: Incorporating materials like graphene, graphite, or metal oxides into the this compound matrix.[4][5]

  • Utilizing fins: Integrating metallic or graphite fins to increase the heat transfer surface area.[2][6][7]

  • Encapsulation: Enclosing this compound in micro- or nano-sized shells to prevent leakage and potentially enhance heat transfer.[8][9][10][11][12]

  • Using porous matrices: Impregnating this compound into porous structures like expanded graphite (EG) or metallic foams.[13][14]

Troubleshooting Guide

Issue 1: Slow melting (charging) or solidification (discharging) of this compound.

  • Possible Cause: Low intrinsic thermal conductivity of this compound is limiting the heat transfer rate.

  • Solutions:

    • Incorporate High-Conductivity Nanoparticles: Adding a small weight percentage of thermally conductive nanoparticles can significantly increase the thermal conductivity of the composite material. For instance, adding 10 wt.% of graphene nanoplatelets (GNPs) can enhance the thermal conductivity by over 400%.[5] Similarly, a composite with 10 wt.% graphite can see a 15.66 times increase in thermal conductivity compared to pure this compound.

    • Integrate Fins: The use of aluminum or graphite fins within the PCM container can drastically improve the effective thermal conductivity.[2][15] Fin stacks have been shown to enhance the effective thermal conductivity by more than 40 times with aluminum fins.[2]

    • Utilize a Porous Matrix: Impregnating this compound into a porous and highly conductive matrix like expanded graphite (EG) can create an effective conductive network.[13][14] A composite with 15 wt.% EG can have a thermal conductivity 14.4 times that of pure this compound.[14]

Issue 2: Leakage of this compound in its liquid state.

  • Possible Cause: this compound, being a paraffin, melts into a liquid phase, which can leak from its container, causing loss of material and potential contamination.

  • Solutions:

    • Microencapsulation: Encapsulating the this compound in a stable shell material can prevent leakage.[8][9][12] This method also increases the heat transfer area.[11]

    • Shape-Stabilized Composites: Creating a composite PCM by incorporating this compound into a supporting matrix, such as nano-SiO2 and expanded graphite, can prevent leakage.[16] Leakage tests have shown that a composite with up to 70 wt% this compound can be effectively shape-stabilized.[16]

Issue 3: Supercooling during the solidification process.

  • Possible Cause: Supercooling is a phenomenon where the PCM remains in its liquid state even when its temperature is below its freezing point. This can delay the release of stored latent heat.

  • Solutions:

    • Encapsulation with specific shell materials: Microencapsulation with certain shell materials, such as highly thermally conductive CaCO3, has been shown to suppress the supercooling of this compound.[10]

    • Nanoparticle Addition: The presence of nanoparticles can act as nucleation sites, promoting crystallization and reducing the degree of supercooling.

Quantitative Data on Heat Transfer Enhancement

The following tables summarize the quantitative improvements in thermal conductivity achieved through various enhancement methods.

Table 1: Enhancement of this compound Thermal Conductivity with Nanoparticle Additives

Additive MaterialWeight Percentage (wt.%)Thermal Conductivity (W/m·K)Enhancement FactorReference
Pure this compound0~0.25 - 0.471x[1][13]
Graphite Nanoparticles104.115.66x
Graphene Nanoplatelets (GNPs)10>1.0>4x[5]
Expanded Graphite (EG)153.5614.4x
This compound-Fe3O4@SiO2-0.7598~1.6x

Table 2: Thermophysical Properties of this compound

PropertyValueUnitReference
Melting Point36 - 38°C[1]
Latent Heat of Fusion~220 - 247kJ/kg[1]
Thermal Conductivity (Solid)~0.25 - 0.47W/m·K[1]
Density (Solid)~856 kg/m ³[1]
Density (Liquid)~780 kg/m ³[1]

Experimental Protocols

Protocol 1: Preparation of this compound/Expanded Graphite (EG) Composite PCM

This protocol describes the melt blending method for preparing this compound/EG composites.[13]

  • Materials: this compound, Expanded Graphite (EG)

  • Procedure:

    • Pre-weigh the desired mass fractions of EG (e.g., 2 wt%, 5 wt%, 10 wt%, 15 wt%).

    • Heat the this compound to 90°C to ensure it is in a fully liquid state.

    • Submerge the pre-weighed EG into the liquid this compound.

    • Mechanically stir the mixture for 3 hours to ensure uniform mixing and maximum penetration of this compound into the pores of the EG.

    • Cool the composite mixture.

    • For thermal conductivity measurements, compress the cooled composite into a disk-shaped mold (e.g., 60 mm diameter) at a pressure of 30 MPa for 30 minutes.

Protocol 2: Characterization of Thermal Properties using Differential Scanning Calorimetry (DSC)

This protocol outlines the general procedure for determining the melting point and latent heat of fusion of PCM samples.[1][5]

  • Apparatus: Differential Scanning Calorimeter (DSC)

  • Procedure:

    • Precisely weigh a small sample of the this compound or composite PCM (typically 5-10 mg) and hermetically seal it in an aluminum pan.

    • Use an empty, sealed aluminum pan as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 5°C/min) over a temperature range that encompasses the melting point of this compound.

    • The temperature at the peak of the resulting endothermic curve corresponds to the melting point.

    • The area under the peak is integrated to determine the latent heat of fusion.

Visualizations

Experimental_Workflow_for_Composite_PCM_Preparation cluster_preparation Composite PCM Preparation cluster_characterization Thermophysical Characterization start Start: Weigh this compound and Additive melt Heat this compound to Liquid State start->melt Step 1 mix Add and Mix Additive (e.g., EG, GNPs) melt->mix Step 2 stir Mechanical Stirring mix->stir Step 3 cool Cool Composite Mixture stir->cool Step 4 dsc DSC Analysis (Melting Point, Latent Heat) cool->dsc Characterization tps Transient Plane Source (Thermal Conductivity) cool->tps sem SEM Analysis (Morphology) cool->sem

Caption: Workflow for composite PCM preparation and characterization.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Identified Issue: Low Heat Transfer Rate cause1 Low Intrinsic Thermal Conductivity of this compound issue->cause1 cause2 Poor Heat Exchange Surface Area issue->cause2 solution1 Incorporate High-Conductivity Nanoparticles (e.g., GNPs, Graphite) cause1->solution1 Address Material Property solution3 Use Porous Conductive Matrix (e.g., Expanded Graphite) cause1->solution3 Create Conductive Network solution2 Integrate Fins (Aluminum or Graphite) cause2->solution2 Increase Surface Area

Caption: Troubleshooting logic for low heat transfer in this compound systems.

References

Technical Support Center: N-Eicosane Composite Materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with n-eicosane composite materials. It provides troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to address common challenges related to material degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation in my this compound composite?

A1: Common indicators of degradation include:

  • Reduced Thermal Performance: A noticeable decrease in the latent heat of fusion (energy storage capacity) after repeated thermal cycles.[1][2]

  • Shift in Phase Change Temperatures: The melting and freezing points may shift over time.

  • Physical Changes: Discoloration (e.g., yellowing), embrittlement, or the appearance of microcracks in the composite structure.[3]

  • Mass Loss: A reduction in the total mass of the composite, detectable through thermogravimetric analysis (TGA), indicating the loss of volatile components.[3]

  • Chemical Changes: Alterations in the chemical structure, such as the formation of carbonyl or hydroxyl groups, which can be identified using Fourier-Transform Infrared Spectroscopy (FTIR).

Q2: What is the difference between thermal and oxidative degradation?

A2: Thermal degradation is caused by exposure to high temperatures, even in an inert atmosphere. It primarily involves the breaking of carbon-carbon bonds (chain scission), which can lead to the formation of smaller, more volatile hydrocarbon molecules.[4] In contrast, thermo-oxidative degradation occurs when the material is heated in the presence of oxygen.[5] This process is often initiated at lower temperatures than pure thermal degradation and involves the reaction of this compound with oxygen to form hydroperoxides, which then decompose into alcohols, ketones, and eventually carboxylic acids.[2]

Q3: Why is the latent heat of my composite decreasing after thermal cycling?

A3: The decrease in latent heat is a direct consequence of the degradation of the this compound component. When this compound molecules undergo oxidation or thermal cracking, their chemical structure is altered, which interferes with their ability to form a uniform crystal structure upon freezing. This disruption reduces the total energy that can be stored and released during the phase transition. Studies have shown that after hundreds or thousands of cycles, the latent heat can decrease by a noticeable percentage.[1][2]

Q4: Can the supporting matrix in the composite contribute to degradation?

A4: Yes. While often chosen for stability, the supporting matrix can influence degradation. Some matrices may have catalytic sites that accelerate the thermal or oxidative degradation of this compound. Additionally, poor interfacial adhesion between the this compound and the matrix can create voids where oxygen can accumulate, promoting localized oxidative degradation.[3]

Troubleshooting Guide

Problem 1: Significant change in melting point after a low number of cycles.

Possible Cause Troubleshooting Step
Presence of Impurities: Contaminants can act as catalysts or disrupt the crystal lattice.Use high-purity this compound. Ensure all composite components and processing equipment are clean.
Incompatibility with Matrix: The supporting matrix may be reacting with the this compound.Review the chemical compatibility of this compound with the matrix material. Perform a stability test on the matrix alone.
Aggressive Thermal Cycling: Excessively high temperatures or rapid heating/cooling rates can accelerate degradation.Review your experimental parameters. Ensure the maximum temperature is well below the decomposition onset of this compound (typically starts above 120-150°C). Consider using a slower heating/cooling rate as recommended in DSC protocols (e.g., 1-10 K/min).[6]

Problem 2: The composite material appears discolored or has developed an odor.

Possible Cause Troubleshooting Step
Oxidative Degradation: Exposure to oxygen at elevated temperatures is the most common cause.1. Limit Oxygen Exposure: Prepare and cycle the composite in an inert atmosphere (e.g., nitrogen or argon). 2. Add Antioxidants: Consider adding a small weight percentage of an appropriate antioxidant to the this compound before composite fabrication.
Reaction with Additives: Fillers or other additives (e.g., for enhancing thermal conductivity) might be unstable or reacting.Run control experiments with this compound and each additive separately to identify the source of instability.

Quantitative Data on Degradation

The following tables summarize typical changes in the thermal properties of this compound and its composites due to thermal cycling. Note that exact values can vary significantly based on the composite composition and experimental conditions.

Table 1: Effect of Graphene Nanoplatelet (GNP) Loading on Latent Heat of Fusion

GNP Loading (wt.%)Latent Heat of Fusion (J/g)Melting Point (°C)
0 (Pure Eicosane)~241~37
1~235~37
2~230~37
5~220~36.5
10~205~36.5

Source: Data synthesized from multiple studies. The presence of fillers reduces the relative mass of the PCM, leading to a lower overall latent heat for the composite.[7][8]

Table 2: Example of Latent Heat Degradation After Thermal Cycling

MaterialNumber of CyclesChange in Latent Heat
Paraffin/Graphite Composite100~3% decrease
Microencapsulated PCM848Noticeable loss of latent heat capacity
Paraffin-CENG Composite8500<10% decrease

Source: Data compiled from various studies on paraffin-based PCMs, demonstrating typical stability profiles.[1][2]

Experimental Protocols

Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal degradation and quantify mass loss as a function of temperature.

Methodology:

  • Sample Preparation: Prepare a small, representative sample of the composite material, typically weighing between 5-15 mg.[9]

  • Instrument Setup:

    • Place the sample in a clean, inert TGA pan (e.g., alumina or platinum).

    • Place the pan onto the TGA's microbalance.

    • Select the desired atmosphere. For thermal stability, use an inert gas like nitrogen (flow rate ~20-50 mL/min). To study oxidative stability, use air or oxygen.[10]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C) for 5-10 minutes.

    • Ramp the temperature at a constant heating rate (e.g., 10 K/min) to a final temperature well above the expected decomposition point (e.g., 600°C).[10]

  • Data Analysis:

    • Plot the sample weight (%) versus temperature.

    • Determine the onset temperature of degradation, often defined as the temperature at which 2-5% mass loss occurs.

    • The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum degradation rates.[11]

Protocol 2: Characterizing Phase Change Properties and Degradation using Differential Scanning Calorimetry (DSC)

Objective: To measure the melting point, freezing point, and latent heat of fusion of the composite and track changes after thermal cycling.

Methodology:

  • Sample Preparation:

    • Weigh a small sample (typically 5-10 mg) of the composite material into a DSC pan (e.g., aluminum).[1]

    • Hermetically seal the pan to prevent the loss of any volatile components.

  • Instrument Setup & Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using known standards (e.g., indium).

    • Place the sealed sample pan in the DSC cell, with an empty sealed pan used as a reference.

  • Temperature Program (for a single cycle):

    • Equilibrate at a temperature well below the freezing point (e.g., 0°C).

    • Heat the sample at a controlled rate (e.g., 5 or 10 K/min) to a temperature well above the melting point (e.g., 60°C).[6]

    • Hold isothermally for 2-5 minutes to ensure complete melting.

    • Cool the sample at the same controlled rate back to the starting temperature.

  • Thermal Cycling: To assess degradation, repeat the heating/cooling cycle for a predetermined number of cycles (e.g., 100, 500, 1000 cycles).[1]

  • Data Analysis:

    • From the heating curve, determine the onset melting temperature and integrate the peak area to calculate the latent heat of melting (J/g).

    • From the cooling curve, determine the onset freezing temperature and integrate the peak area for the latent heat of freezing.

    • Compare these values for the initial cycle and after subsequent cycles to quantify degradation.

Protocol 3: Identifying Chemical Degradation using Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify changes in chemical functional groups resulting from degradation.

Methodology:

  • Sample Preparation:

    • Analyze a sample of the "as-prepared" (non-degraded) composite to obtain a baseline spectrum.

    • Analyze a sample that has undergone thermal cycling or has been held at an elevated temperature.

    • Samples are typically analyzed in solid form using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Collect a background spectrum of the empty ATR crystal.

    • Place the sample firmly onto the ATR crystal to ensure good contact.

  • Data Collection:

    • Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Compare the spectrum of the degraded sample to the baseline spectrum.

    • Look for the appearance or growth of new peaks, which indicate the formation of new functional groups. Key indicators of oxidation in alkanes include:

      • Hydroxyl (-OH) group: A broad peak around 3200-3500 cm⁻¹.

      • Carbonyl (C=O) group: A sharp peak around 1700-1750 cm⁻¹ (indicative of ketones, aldehydes, or carboxylic acids).[12][13]

Visualizations

G cluster_observe Observation cluster_analyze Analysis Workflow cluster_diagnose Diagnosis cluster_action Corrective Action Observe Degradation Suspected (e.g., Poor Performance, Discoloration) TGA TGA Analysis Observe->TGA Assess Mass Loss & Decomposition Temp DSC DSC Analysis Observe->DSC Quantify Latent Heat & Melting Point Change FTIR FTIR Analysis Observe->FTIR Identify Chemical Structure Change Thermal Thermal Degradation (Chain Scission) TGA->Thermal Mass Loss in N2 Both Combined Degradation DSC->Both Performance Loss Oxidative Oxidative Degradation (Functional Group Formation) FTIR->Oxidative C=O, O-H peaks appear Action Modify Experiment: - Lower Temp - Add Antioxidant - Use Inert Atmosphere Thermal->Action Oxidative->Action Both->Action

Caption: Troubleshooting workflow for diagnosing this compound composite degradation.

G n_Eicosane This compound (R-CH3) Hydroperoxide Alkyl Hydroperoxide (R-CH2OOH) n_Eicosane->Hydroperoxide + O2 (Initiation) Alcohol Primary Alcohol (R-CH2OH) Hydroperoxide->Alcohol Decomposition Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde Oxidation Acid Carboxylic Acid (R-COOH) Aldehyde->Acid Further Oxidation

Caption: Simplified pathway for the aerobic oxidation of this compound.

References

Technical Support Center: Gas Chromatography (GC) Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions for researchers, scientists, and drug development professionals encountering peak tailing with n-eicosane standards in their Gas Chromatography (GC) analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in Gas Chromatography?

A1: Peak tailing is a phenomenon in chromatography where a peak appears asymmetrical, with a drawn-out or "tailing" latter half.[1] This distortion can negatively impact the accuracy of peak integration and reduce the resolution between adjacent peaks.[1][2] An asymmetry factor (As) or tailing factor (Tf) greater than 1.5 is generally considered a significant issue that requires troubleshooting.[1][2]

Q2: My this compound standard is showing peak tailing. What are the likely causes?

A2: While this compound, a non-polar long-chain alkane, is less prone to the chemical interactions that often cause tailing, issues can still arise. The primary causes are typically related to physical problems within the GC system or contamination.[1][3] Common culprits include problems with the column, inlet, injection technique, or the presence of active sites in the system.[1][4]

Q3: All peaks in my chromatogram, including the solvent and this compound, are tailing. What should I investigate first?

A3: When all peaks exhibit tailing, the issue is likely systemic and physical, affecting all compounds.[1] The most probable causes are related to the carrier gas flow path.[1][5]

  • Improper Column Installation: The column may be positioned too high or too low in the inlet, creating dead volume or a turbulent flow path.[1][2][6]

  • Poor Column Cuts: Jagged or uneven cuts at either end of the column can disrupt the carrier gas flow.[1][7]

  • System Leaks: Leaks can disrupt the carrier gas flow, leading to peak distortion.[1]

Q4: Only the this compound peak is tailing, or it is tailing more significantly than other compounds. What does this suggest?

A4: If peak tailing is specific to this compound or more pronounced for later-eluting compounds, the problem is more likely due to chemical interactions or contamination within the column.[1]

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can interfere with analyte partitioning.[1][8]

  • Stationary Phase Degradation: Over time, the stationary phase can degrade, exposing active silanol groups. While less common for non-polar alkanes, significant degradation can be a factor.[1][4]

Troubleshooting Guide

Systematic Approach to Resolving Peak Tailing

This troubleshooting workflow provides a step-by-step process to identify and resolve the root cause of peak tailing for your this compound standard.

G start Peak Tailing Observed with this compound q1 Are all peaks tailing? start->q1 yes1 Check Flow Path q1->yes1 Yes no1 Investigate Column & Injection q1->no1 No action1a Re-install Column (Correct depth, clean cuts) yes1->action1a action1b Check for Leaks (Carrier gas lines, fittings) yes1->action1b action1c Inspect/Replace Inlet Liner yes1->action1c end Peak Shape Improved action1a->end action1b->end action1c->end action2a Perform Inlet Maintenance (Replace septum, liner, O-ring) no1->action2a action2b Trim Column Inlet (Remove 10-20 cm) no1->action2b action2c Check for Contamination (Bake out column) no1->action2c action2d Review Injection Parameters (Volume, speed, solvent) no1->action2d action2a->end action2b->end action2c->end action2d->end

Troubleshooting workflow for this compound peak tailing in GC.
Quantitative Data Summary

Problem IndicatorPotential CauseRecommended Action
All peaks tailingImproper column installationRe-install the column at the correct height.[1][2]
Poor column cutTrim 5-10 cm from the column inlet, ensuring a clean, square cut.[2]
System leaksPerform a leak check of the carrier gas lines and fittings.[1]
Contaminated inlet linerReplace the inlet liner.[7][9]
Only this compound (or later peaks) tailingColumn contaminationTrim 10-20 cm from the column inlet.[8]
Active sites in the systemPerform a column bakeout or replace the column if it's old.[8]
Column overloadReduce the injection volume or dilute the standard.[4][10]
Inappropriate solventEnsure the solvent is compatible with the stationary phase.[7][9]

Experimental Protocols

Protocol 1: GC System Preparation and this compound Standard Analysis

This protocol outlines a standard procedure for analyzing this compound on a GC system equipped with a Flame Ionization Detector (FID).

1. Materials:

  • This compound standard (>99.5% purity)[11]

  • Hexane (or other suitable solvent), GC grade

  • GC system with FID

  • Appropriate capillary column (e.g., non-polar, like a 5% phenyl-methylpolysiloxane)

2. Standard Preparation:

  • Prepare a stock solution of this compound in hexane at a concentration of 1000 µg/mL.

  • Prepare a working standard by diluting the stock solution to a final concentration of 10 µg/mL in hexane.

3. GC-FID Parameters:

  • Inlet: Split/splitless, 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sensitivity)

  • Carrier Gas: Helium or Hydrogen, constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Detector: FID, 320°C

  • Data Acquisition: Monitor the detector signal for the elution of this compound.

4. System Suitability:

  • Inject the this compound standard three times.

  • The retention time should be reproducible with a relative standard deviation (RSD) of <1%.

  • The peak asymmetry factor should be between 0.9 and 1.5.

Protocol 2: Troubleshooting by Column Trimming

If you suspect column contamination at the inlet, follow this procedure.

1. Cool Down the GC:

  • Turn off the oven, inlet, and detector heating. Allow the system to cool to room temperature.

  • Turn off the carrier gas flow.

2. Remove the Column:

  • Carefully disconnect the column from the inlet.

3. Trim the Column:

  • Using a ceramic scoring wafer or a capillary column cutting tool, score the column about 10-20 cm from the inlet end.[8]

  • Gently snap the column at the score to create a clean, square cut.

  • Inspect the cut with a magnifying glass to ensure it is clean and even.[7]

4. Re-install the Column:

  • Re-install the column in the inlet, ensuring it is at the correct depth according to the manufacturer's instructions.[2]

  • Turn on the carrier gas and perform a leak check.

5. Condition the Column:

  • Heat the column to its maximum isothermal temperature (or 20°C above the final temperature of your method) and hold for 30-60 minutes to condition the new surface.

6. Re-analyze the Standard:

  • Inject the this compound standard to evaluate the peak shape.

References

Optimizing core-to-shell ratio in n-eicosane microencapsulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the microencapsulation of n-eicosane. Our focus is on optimizing the core-to-shell ratio to achieve desired microcapsule characteristics.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process of this compound microencapsulation.

Problem IDQuestionPossible CausesSuggested Solutions
AGG-01 Why are my microcapsules aggregating or clumping together? - Inadequate stirring speed during encapsulation.- Incorrect concentration of surfactant/emulsifier.- Inappropriate pH of the emulsion system.- Optimize the stirring rate to ensure proper dispersion of droplets.[1] - Adjust the concentration of the emulsifying agent.[2] - Control the pH of the reaction solution, as it can influence particle surface charge and stability.[3]
LEE-01 How can I prevent the this compound core from leaking out of the microcapsules? - Incomplete or porous shell formation.- Mechanical stress during processing or handling.- Mismatch between core and shell material properties.- Ensure complete polymerization of the shell material by optimizing reaction time and temperature.[4] - For pressure-sensitive applications, consider using a more robust shell material or a double-shell encapsulation method.[5] - Select shell materials that have good compatibility and adhesion with this compound.
EFF-01 My encapsulation efficiency is consistently low. What factors can I investigate? - Suboptimal core-to-shell ratio.- Poor emulsification leading to large droplet size.- Loss of core material during the washing or drying process.- Systematically vary the core-to-shell ratio to find the optimal balance for your specific shell material.[3][6] - Improve emulsification by adjusting stirring speed, emulsifier type, and concentration.[2][7] - Use gentle washing and drying techniques, such as centrifugation at lower speeds and freeze-drying, to minimize microcapsule rupture.
SIZE-01 How can I control the particle size and achieve a narrow size distribution? - Stirring rate during emulsification is a primary factor.- The viscosity of the continuous and dispersed phases.- The type and concentration of the emulsifier.- Increasing the stirring speed generally leads to smaller particle sizes.[1] - Adjusting the viscosity of the phases can influence droplet breakup and coalescence. - Experiment with different emulsifiers and concentrations to achieve better stabilization of the droplets.[2]
SUP-01 My encapsulated this compound shows significant supercooling. How can I mitigate this? - Lack of nucleation sites for crystallization within the small encapsulated volume.- The chemical nature of the shell material may hinder nucleation.- Introduce a nucleating agent into the core material before encapsulation.[8] - The shell material itself can sometimes influence the crystallization behavior of the core.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of the core-to-shell ratio in this compound microencapsulation.

Q1: What is the typical range for the core-to-shell ratio in this compound microencapsulation?

The optimal core-to-shell ratio is highly dependent on the chosen shell material and the desired properties of the final microcapsules. However, studies have investigated ratios ranging from 1:1 to 1:10 (core:shell by weight or volume).[9] For instance, in silica-encapsulated this compound, different ratios (referred to as EISI-1, EISI-2, and EISI-3) were tested to determine the effect on morphology and thermal behavior.[3][6]

Q2: How does the core-to-shell ratio affect the thermal properties of the microcapsules?

The core-to-shell ratio directly impacts the latent heat storage capacity. A higher core-to-shell ratio (i.e., more this compound) will result in a higher latent heat of fusion per unit mass of the microcapsules.[6] However, a very high core content with a thin shell may lead to poor mechanical stability and leakage of the core material.[10] Conversely, a lower core-to-shell ratio (thicker shell) enhances the mechanical strength and thermal stability of the microcapsules but reduces the overall energy storage density.[6]

Q3: What characterization techniques are essential for evaluating the effect of the core-to-shell ratio?

To thoroughly assess the impact of the core-to-shell ratio, the following characterization techniques are recommended:

  • Scanning Electron Microscopy (SEM): To visualize the morphology, surface structure, and size of the microcapsules.[1][6]

  • Differential Scanning Calorimetry (DSC): To determine the melting and freezing temperatures, as well as the latent heat of fusion of the encapsulated this compound. This is crucial for quantifying the energy storage capacity.[1][6]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the microcapsules and to estimate the encapsulation efficiency by determining the weight loss corresponding to the core and shell materials.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the successful encapsulation of this compound within the shell material by identifying the characteristic chemical bonds of both the core and shell.[1][6]

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound microencapsulation with different shell materials and core-to-shell ratios.

Table 1: Effect of Core-to-Shell Ratio on Silica-Encapsulated this compound [3][6]

Sample IDCore-to-Shell RatioMean Particle Size (nm)Melting Enthalpy (J/g)Encapsulation Ratio (%)Encapsulation Efficiency (%)
EISI-1Not Specified>250<127.6<51.29<51.86
EISI-2Optimized~250127.651.2951.86
EISI-3Not Specified>250<127.6<51.29<51.86

Table 2: Thermal Properties of this compound Microencapsulated with Different Shell Materials

Shell MaterialCore/Shell RatioMelting Temp (°C)Freezing Temp (°C)Latent Heat of Fusion (J/g)Reference
PMMANot Specified35.234.984.2[1]
PMMA50/5034.6632.92124.7[11]
Urea-FormaldehydeNot Specified~36Not Specified29.34 - 63.55[12]
Polyurea2:128.1Not Specified58.4[10]

Experimental Protocols

In-situ Polymerization for Urea-Formaldehyde (UF) Microencapsulation of this compound

This protocol provides a general methodology for the microencapsulation of this compound using a urea-formaldehyde shell via in-situ polymerization.

  • Preparation of UF Prepolymer:

    • Dissolve urea and formaldehyde in deionized water in a specific molar ratio.

    • Adjust the pH of the solution to 8.0-9.0 using an appropriate base (e.g., triethanolamine).

    • Heat the solution to approximately 70°C and stir until the solution becomes clear to form the UF prepolymer.[13]

  • Emulsification:

    • In a separate vessel, disperse this compound (the core material) in an aqueous solution containing an emulsifier (e.g., sodium dodecyl sulfate).

    • Heat the mixture to a temperature above the melting point of this compound (e.g., 40-50°C).

    • Homogenize the mixture at a high stirring speed to form a stable oil-in-water emulsion.[14]

  • Polymerization and Shell Formation:

    • Slowly add the prepared UF prepolymer to the this compound emulsion while maintaining the temperature and stirring.

    • Gradually lower the pH of the mixture to the acidic range (e.g., 2.0-3.0) by adding an acid (e.g., citric acid) to catalyze the polymerization of the UF resin.[13]

    • The UF polymer will precipitate from the solution and deposit onto the surface of the this compound droplets, forming the microcapsule shell.[14]

    • Continue the reaction for a set period (e.g., 2-4 hours) to ensure complete shell formation.[14]

  • Washing and Drying:

    • Cool the microcapsule suspension.

    • Separate the microcapsules from the reaction medium by filtration or centrifugation.

    • Wash the collected microcapsules several times with deionized water and ethanol to remove any unreacted monomers and emulsifier.

    • Dry the microcapsules in an oven at a moderate temperature or by freeze-drying to obtain a fine powder.

Visualizations

experimental_workflow cluster_prep UF Prepolymer Preparation cluster_emulsion Emulsification cluster_poly Polymerization & Shell Formation cluster_final Final Processing prep1 Dissolve Urea & Formaldehyde prep2 Adjust pH to 8.0-9.0 prep1->prep2 prep3 Heat to 70°C & Stir prep2->prep3 poly1 Add UF Prepolymer to Emulsion prep3->poly1 UF Prepolymer emul1 Disperse this compound in Surfactant Solution emul2 Heat Above Melting Point emul1->emul2 emul3 High-Speed Homogenization emul2->emul3 emul3->poly1 This compound Emulsion poly2 Lower pH to 2.0-3.0 poly1->poly2 poly3 Polymerization & Shell Deposition poly2->poly3 final1 Cooling poly3->final1 final2 Washing final1->final2 final3 Drying final2->final3

Caption: Workflow for this compound microencapsulation.

logical_relationship cluster_increase Increased Core Content cluster_decrease Decreased Core Content (Thicker Shell) ratio Core-to-Shell Ratio lh Higher Latent Heat ratio->lh Higher Ratio ms Enhanced Mechanical Strength ratio->ms Lower Ratio ts Improved Thermal Stability ratio->ts Lower Ratio esd Increased Energy Storage Density lh->esd leak Reduced Leakage ms->leak ts->leak

References

Validation & Comparative

A Comparative Guide to n-Eicosane and Paraffin Wax for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of efficient thermal energy management, phase change materials (PCMs) have emerged as a critical technology. Among the organic PCMs, n-eicosane and paraffin wax are prominent candidates for low-to-medium temperature thermal energy storage applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in material selection for research and development.

At a Glance: Key Performance Metrics

The selection of a PCM is dictated by its thermophysical properties. Below is a summary of the key quantitative data for this compound and paraffin wax. It is important to note that paraffin wax, being a mixture of hydrocarbons, exhibits a range of values for its properties, whereas this compound, a pure n-alkane, has more defined characteristics.

PropertyThis compoundParaffin Wax
Melting Point (°C) 36 - 38[1]45 - 65[2]
Latent Heat of Fusion (J/g) 134 - 241[3][4]107 - 189[4][5]
Thermal Conductivity (W/m·K) ~0.47[6]0.2 - 0.4[7]
Chemical Formula C₂₀H₄₂Mixture of n-alkanes (CₙH₂ₙ₊₂)
Purity High (Pure Compound)Mixture

In-Depth Analysis of Thermophysical Properties

Melting Point and Latent Heat of Fusion

The melting point determines the operating temperature range for the thermal energy storage system. This compound has a sharp and well-defined melting point between 36-38°C[1]. This makes it suitable for applications requiring precise temperature control. Paraffin wax, on the other hand, melts over a broader temperature range, typically between 45-65°C, due to its composition of various hydrocarbons[2].

Latent heat of fusion is a measure of the energy absorbed or released during the phase transition. This compound exhibits a high latent heat of fusion, with reported values ranging from 134 J/g to as high as 241 J/g[3][4]. Paraffin wax also possesses a good latent heat capacity, generally in the range of 107 J/g to 189 J/g[4][5]. The higher latent heat of this compound allows for a greater energy storage density.

Thermal Conductivity

A significant challenge with organic PCMs is their inherently low thermal conductivity, which impedes the rate of heat transfer during charging and discharging cycles. The thermal conductivity of solid this compound is approximately 0.47 W/m·K[6]. Paraffin wax exhibits a thermal conductivity in the range of 0.2 to 0.4 W/m·K[7]. While both materials have low thermal conductivity, this compound shows a slight advantage. It is common practice to enhance the thermal conductivity of both materials by incorporating high-conductivity fillers such as graphite or metal foams.

Stability and Reliability

Both this compound and paraffin wax are chemically inert and stable, showing little to no degradation after repeated melting and freezing cycles. They are non-corrosive and compatible with most container materials. However, leakage of the molten PCM can be a concern in practical applications. This is often addressed through micro- or macro-encapsulation techniques.

Experimental Protocols

Accurate characterization of PCMs is crucial for reliable system design. The following are standard experimental methodologies for determining the key thermophysical properties.

Differential Scanning Calorimetry (DSC) for Latent Heat and Melting Point
  • Objective: To measure the latent heat of fusion and the melting/freezing temperatures.

  • Methodology:

    • A small, precisely weighed sample of the PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan.

    • An empty, sealed aluminum pan is used as a reference.

    • The sample and reference pans are placed in the DSC instrument.

    • The temperature of the DSC cell is ramped up and then down at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the phase transition of the material.

    • The instrument measures the differential heat flow between the sample and the reference.

    • The melting point is determined from the onset temperature of the melting peak on the heating curve. The latent heat of fusion is calculated by integrating the area of the melting peak.

Transient Plane Source (TPS) or Transient Hot Wire (THW) Method for Thermal Conductivity
  • Objective: To determine the thermal conductivity of the PCM in its solid and liquid states.

  • Methodology (TPS):

    • A TPS sensor, consisting of a thin, electrically insulated nickel spiral, is placed between two identical samples of the PCM.

    • A short electrical pulse is sent through the sensor, causing a slight increase in its temperature.

    • The sensor simultaneously acts as a temperature probe, recording its temperature increase over time.

    • The thermal conductivity of the material is calculated from the temperature versus time response of the sensor.

  • Methodology (THW):

    • A thin wire (the "hot wire") is immersed in the liquid PCM or embedded within the solid PCM.

    • A step-voltage is applied to the wire, causing it to heat up.

    • The temperature rise of the wire is measured as a function of time.

    • The thermal conductivity is determined from the linear portion of the temperature rise versus logarithm of time plot.

Thermal Cycling for Stability Assessment
  • Objective: To evaluate the long-term thermal and chemical stability of the PCM.

  • Methodology:

    • The PCM is placed in a suitable container.

    • The sample is subjected to a large number of repeated melting and freezing cycles in a thermal cycler or a temperature-controlled bath.

    • The temperature is cycled between a point above the melting temperature and a point below the freezing temperature.

    • After a predetermined number of cycles (e.g., 100, 500, 1000), the thermophysical properties (melting point and latent heat) of the PCM are re-measured using DSC to check for any degradation.

Logical Workflow for PCM Selection

The selection of an appropriate PCM for a specific thermal energy storage application involves a systematic process. The following diagram illustrates a logical workflow for this selection process.

PCM_Selection_Workflow cluster_0 Phase 1: Requirement Definition cluster_1 Phase 2: Material Screening cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Final Selection A Define Operating Temperature Range D Identify PCMs with Melting Point in Operating Range A->D B Determine Required Energy Storage Capacity E Evaluate Latent Heat of Fusion B->E C Identify System Constraints (Size, Weight, Cost) I Select Optimal PCM Based on Overall Performance and Cost-Benefit Analysis C->I F Assess Thermal Conductivity D->F E->F G Investigate Cycling Stability and Reliability F->G H Consider Material Compatibility and Safety G->H H->I

Caption: Logical workflow for selecting a phase change material.

Conclusion

Both this compound and paraffin wax are viable options for thermal energy storage in the low-to-medium temperature range. The choice between them depends on the specific requirements of the application.

  • This compound is preferable for applications demanding a precise operating temperature and high energy storage density due to its well-defined melting point and high latent heat of fusion.

  • Paraffin wax offers a cost-effective solution with good thermal storage capacity over a broader temperature range, making it suitable for applications where a precise melting point is not critical.

For both materials, their low thermal conductivity remains a key challenge that often necessitates the use of thermal enhancement techniques to achieve desired heat transfer rates. Researchers and engineers should carefully consider the trade-offs between thermophysical performance, stability, and cost when selecting the optimal PCM for their thermal energy storage systems.

References

A Comparative Study of n-Eicosane and Fatty Acids as Phase Change Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of n-eicosane and various fatty acids as phase change materials (PCMs). The following sections detail their thermophysical properties, supported by experimental data, and outline the methodologies used for their characterization.

Phase change materials are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during a phase transition. This characteristic makes them highly suitable for applications in thermal energy storage, temperature regulation in electronic devices, and controlled drug delivery systems. Among the organic PCMs, paraffins like this compound and bio-based fatty acids are prominent candidates. This guide offers a comparative analysis of their key performance indicators to aid in material selection for specific applications.

Thermophysical Properties: A Quantitative Comparison

The selection of a PCM is primarily dictated by its thermophysical properties. The following tables summarize the key experimental data for this compound and a selection of common fatty acids.

Table 1: Thermophysical Properties of this compound

PropertyValueUnit
Melting Point36.9°C
Latent Heat of Fusion241J/g
Thermal Conductivity (Solid)0.2565W/m·K
Thermal Conductivity (Liquid)~0.15W/m·K
Density (Solid)856 kg/m ³
Density (Liquid)780 kg/m ³
Specific Heat Capacity (Solid)2279.50J/kg·K

Table 2: Thermophysical Properties of Selected Fatty Acids

Fatty AcidMelting Point (°C)Latent Heat of Fusion (J/g)Thermal Conductivity (Solid) (W/m·K)Density (Solid) ( kg/m ³)Density (Liquid) ( kg/m ³)
Capric Acid 31.82[1]162.86[1]0.2565[1]1016.1[2]889[2]
Myristic Acid 54-58198.8 - 215.7~0.21009.2862.2
Palmitic Acid 61.08[3]193.01[3]~0.22 (at 30°C)[4]989.6[2]848.4[2]
Stearic Acid 69.6199 - 2100.172[5]~940847
Capric-Myristic Eutectic 19.78[6]137.3[6]-989.2[2]895.3[2]
Palmitic-Stearic Eutectic 55.18[7]176.2[7]---

Performance Analysis

This compound , a straight-chain alkane, is a well-characterized paraffin PCM. It exhibits a high latent heat of fusion, making it an excellent candidate for applications requiring significant energy storage.[8] Its chemical stability and predictable phase change behavior are also advantageous. However, like most paraffins, it suffers from low thermal conductivity, which can impede the rate of heat transfer during charging and discharging cycles.

Fatty acids , on the other hand, are bio-based and renewable, offering a more sustainable alternative to petroleum-derived paraffins.[5] They possess several desirable characteristics, including congruent melting, good chemical stability, and non-toxicity.[5] Many fatty acids and their eutectic mixtures exhibit little to no supercooling, a phenomenon where a material cools below its freezing point without solidifying, which is a significant advantage over some inorganic PCMs.[5] The melting temperatures of fatty acids can be tailored by creating eutectic mixtures, allowing for a wider range of application temperatures.[8][9] However, their thermal conductivity is also relatively low, similar to that of paraffins.[10] Some fatty acids may also have a mild odor, which could be a consideration in certain applications.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: Differential Scanning Calorimetry (DSC) and the Transient Hot-Wire (THW) method.

Differential Scanning Calorimetry (DSC) for Thermal Properties

DSC is a fundamental technique used to measure the phase change temperature and latent heat of fusion of PCMs.[11]

Methodology:

  • A small, precisely weighed sample of the PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan.[11]

  • An empty sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, which involves heating and cooling at a constant rate (e.g., 5-10 °C/min).[11]

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The melting point is determined from the onset or peak of the endothermic peak on the heating curve, while the latent heat of fusion is calculated from the area under this peak.

Transient Hot-Wire (THW) Method for Thermal Conductivity

The THW method is a widely used and accurate technique for measuring the thermal conductivity of liquids and solids.[12][13][14][15]

Methodology:

  • A thin platinum or tantalum wire is immersed in the liquid PCM or embedded within the solid PCM.[12]

  • The wire serves as both a line heat source and a resistance thermometer.[12][14]

  • A constant electrical current is passed through the wire for a short duration (typically 1-2 seconds), causing its temperature to rise.

  • The temperature increase of the wire is recorded as a function of time.

  • The thermal conductivity of the PCM is determined from the linear relationship between the temperature rise and the logarithm of time, based on the principles of transient heat conduction.[12]

Visualizing the Processes

To better understand the workflow of material comparison and the experimental setup, the following diagrams are provided.

PCM_Comparison_Workflow cluster_selection Material Selection cluster_characterization Thermophysical Characterization cluster_analysis Performance Analysis cluster_application Application Suitability n_eicosane This compound dsc DSC (Melting Point, Latent Heat) n_eicosane->dsc thw THW (Thermal Conductivity) n_eicosane->thw density Density Measurement n_eicosane->density fatty_acids Fatty Acids fatty_acids->dsc fatty_acids->thw fatty_acids->density data_comp Data Comparison (Tables) dsc->data_comp thw->data_comp density->data_comp pros_cons Pros & Cons Evaluation data_comp->pros_cons thermal_storage Thermal Energy Storage pros_cons->thermal_storage drug_delivery Drug Delivery pros_cons->drug_delivery electronics_cooling Electronics Cooling pros_cons->electronics_cooling

Fig 1. Workflow for comparative analysis of PCMs.

DSC_Experimental_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis weigh Weigh PCM Sample (5-10 mg) seal Hermetically Seal in Pan weigh->seal load Load Sample & Reference Pans seal->load program Run Temperature Program (Heating/Cooling) load->program measure Measure Differential Heat Flow program->measure peak Identify Endothermic/Exothermic Peaks measure->peak calculate Calculate Melting Point & Latent Heat peak->calculate

Fig 2. Experimental workflow for DSC analysis of PCMs.

References

A Comparative Performance Evaluation of n-Eicosane Against Other n-Alkanes for Thermal Energy Storage Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermophysical properties and performance of n-eicosane (C20) against other common n-alkanes, particularly those in the C16 to C24 range. The focus of this evaluation is on their suitability as phase change materials (PCMs) for thermal energy storage (TES) applications. The data presented is supported by experimental findings from various scientific studies.

Introduction to n-Alkanes as Phase Change Materials

Normal alkanes (n-alkanes) are a series of saturated hydrocarbons with the general formula CnH2n+2. They are widely investigated as organic PCMs due to their desirable characteristics, including high latent heat of fusion, congruent melting and freezing, chemical stability, non-toxicity, and low cost.[1][2] this compound, with its 20-carbon chain, has a melting point that makes it a candidate for various thermal energy storage applications.[3] This guide will compare its key performance indicators against neighboring n-alkanes to aid in material selection for specific operating temperatures.

Comparative Data on Thermophysical Properties

The performance of a PCM is primarily determined by its thermophysical properties. The following tables summarize the key experimental data for this compound and a selection of other even-numbered n-alkanes.

Table 1: Melting Temperature and Latent Heat of Fusion of Selected n-Alkanes

n-AlkaneChemical FormulaMelting Temperature (°C)Latent Heat of Fusion (kJ/kg)
n-HexadecaneC16H3418.1236.4
n-OctadecaneC18H3828.2244.5
This compound C20H42 36.8 247.5
n-DocosaneC22H4644.4254.8
n-TetracosaneC24H5050.9255.4

Note: The values presented are representative and may vary slightly depending on the purity of the material and the experimental conditions.

Table 2: Specific Heat and Thermal Conductivity of Selected n-Alkanes

n-AlkaneSpecific Heat (Solid) (kJ/kg·K)Specific Heat (Liquid) (kJ/kg·K)Thermal Conductivity (Solid) (W/m·K)Thermal Conductivity (Liquid) (W/m·K)
n-Hexadecane2.182.430.390.15
n-Octadecane2.222.470.410.15
This compound 2.26 2.51 0.42 0.15
n-Docosane2.302.550.430.15
n-Tetracosane2.342.590.440.15

Note: Specific heat and thermal conductivity are temperature-dependent. The values provided are typical for temperatures near the phase transition.

Experimental Protocols

The data presented in this guide is primarily obtained through two key experimental techniques: Differential Scanning Calorimetry (DSC) and the Transient Hot Wire (THW) method.

3.1. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4][5] It is the primary method for determining the melting temperature and latent heat of fusion of PCMs.

Experimental Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 1-15 mg) of the n-alkane is hermetically sealed in an aluminum pan.[5] An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a heating and cooling cycle at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the phase transition of the n-alkane.[6] An inert purge gas, such as nitrogen, is passed through the cell to create a stable thermal environment.[6]

  • Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference as the temperature is ramped up and down.

  • Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. The melting point is determined from the onset or peak of the endothermic melting peak, and the latent heat of fusion is calculated by integrating the area of the peak.[7][8]

3.2. Transient Hot Wire (THW) Method

The THW method is a widely used technique for measuring the thermal conductivity of liquids and solids.[9][10] It is an absolute method that does not require calibration standards.

Experimental Procedure:

  • Apparatus: The core of the apparatus consists of a thin platinum wire submerged in the liquid n-alkane sample.[11] This wire acts as both a heating element and a resistance thermometer. For solid-phase measurements, the molten n-alkane is poured into a measurement cell containing the wire and allowed to solidify.

  • Measurement Principle: A constant current is passed through the wire for a short duration (typically 1-2 seconds), causing a transient temperature rise.[12] The temperature increase of the wire is recorded as a function of time by measuring its resistance change.

  • Data Analysis: The thermal conductivity of the sample is determined from the slope of the linear relationship between the temperature rise and the logarithm of time.[9] This method is advantageous as the short measurement time minimizes the effects of natural convection.[9]

Visualization of Relationships and Workflows

4.1. Relationship Between Carbon Chain Length and Thermophysical Properties

The thermophysical properties of n-alkanes exhibit a clear and predictable relationship with the number of carbon atoms in their molecular chain. This relationship is a critical factor in selecting the appropriate n-alkane for a specific application.

G cluster_properties Thermophysical Properties MeltingPoint Melting Point LatentHeat Latent Heat of Fusion ThermalConductivitySolid Thermal Conductivity (Solid) CarbonChain Increasing Carbon Chain Length (n) CarbonChain->MeltingPoint Increases CarbonChain->LatentHeat Increases CarbonChain->ThermalConductivitySolid Increases note The boiling point and viscosity also increase with chain length, while flammability generally decreases. CarbonChain->note

Caption: Relationship between n-alkane carbon chain length and key thermophysical properties.

4.2. Experimental Workflow for n-Alkane Performance Evaluation

The following diagram illustrates the typical workflow for evaluating the performance of an n-alkane as a phase change material using DSC and THW techniques.

G cluster_DSC Differential Scanning Calorimetry (DSC) cluster_THW Transient Hot Wire (THW) DSC_Start Start DSC_SamplePrep Sample Preparation (1-15 mg in Al pan) DSC_Start->DSC_SamplePrep DSC_InstrumentSetup Instrument Setup (Heating/Cooling Rate, Temp Range) DSC_SamplePrep->DSC_InstrumentSetup DSC_Run Run DSC Analysis DSC_InstrumentSetup->DSC_Run DSC_DataAnalysis Analyze Thermogram DSC_Run->DSC_DataAnalysis DSC_Results Determine Melting Point & Latent Heat of Fusion DSC_DataAnalysis->DSC_Results DSC_End End DSC_Results->DSC_End final_report Performance Evaluation Report DSC_End->final_report THW_Start Start THW_SamplePrep Sample Preparation (Liquid or Solidified in Cell) THW_Start->THW_SamplePrep THW_InstrumentSetup Instrument Setup (Submerge Pt wire) THW_SamplePrep->THW_InstrumentSetup THW_Run Apply Current Pulse & Record Temp Rise THW_InstrumentSetup->THW_Run THW_DataAnalysis Analyze Temp vs. ln(Time) THW_Run->THW_DataAnalysis THW_Results Determine Thermal Conductivity THW_DataAnalysis->THW_Results THW_End End THW_Results->THW_End THW_End->final_report start_point n-Alkane Sample start_point->DSC_Start start_point->THW_Start

Caption: Experimental workflow for DSC and THW analysis of n-alkanes.

Conclusion

The performance evaluation of this compound in comparison to other n-alkanes reveals a clear trend in thermophysical properties directly related to the carbon chain length. As the chain length increases from n-hexadecane to n-tetracosane, the melting temperature, latent heat of fusion, and solid-phase thermal conductivity all increase. This compound, with a melting point of approximately 36.8 °C, is well-suited for applications requiring thermal management around body temperature or in low-temperature solar energy storage.

The choice of the optimal n-alkane for a specific application is a trade-off between the desired operating temperature (melting point) and the required energy storage density (latent heat of fusion). While longer-chain alkanes offer higher latent heat, their higher melting points may not be suitable for all applications. The data and experimental protocols provided in this guide offer a foundation for making informed decisions in the selection and evaluation of n-alkanes for thermal energy storage and other thermal management applications.

References

Validating n-Eicosane's Phase Transitions: A Comparative Guide to Thermal Analysis Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate characterization of phase change materials (PCMs) is paramount. This guide provides a comprehensive validation of Differential Scanning Calorimetry (DSC) results for the phase transitions of n-eicosane, a promising organic PCM. By comparing DSC data with alternative thermal analysis methods and presenting a detailed experimental protocol, this document serves as a vital resource for ensuring data integrity in thermal energy storage and drug delivery applications.

Unveiling the Thermal Behavior of this compound

This compound (C20H42) is a paraffin alkane recognized for its significant potential in thermal energy storage applications due to its high latent heat of fusion and a melting point suitable for various thermal management systems. Accurate determination of its phase transition temperatures and associated enthalpy changes is critical for the design and optimization of these systems. Differential Scanning Calorimetry (DSC) is the primary technique for these measurements, providing quantitative information on the heat flow into or out of a sample as a function of temperature.

This guide presents a compilation of DSC data for this compound from various literature sources, offering a clear overview of its thermal properties. To further validate these findings, a comparison with alternative analytical techniques is provided, highlighting the strengths and complementary nature of a multi-technique approach to thermal analysis.

Quantitative Analysis of this compound Phase Transitions

The following table summarizes the key quantitative data for the phase transitions of this compound obtained from Differential Scanning Calorimetry. It is important to note that variations in experimental conditions such as heating/cooling rates and sample purity can lead to slight differences in the reported values across different studies.

Thermal PropertyValueUnitSource
Solid-Solid Transition Onset Temperature 32.55 - 34.5°C[1]
Melting Onset Temperature 36.3 - 36.9°C[2]
Peak Melting Temperature 36.7 - 37.2°C[3]
Enthalpy of Fusion (Melting) 205 - 247J/g[2][4]
Crystallization Onset Temperature 34.5 - 35.5°C[4]
Peak Crystallization Temperature 33.5 - 34.5°C[4]
Enthalpy of Crystallization 200 - 240J/g[4]

Experimental Protocol: Best Practices for DSC Analysis of this compound

A standardized and meticulously executed experimental protocol is crucial for obtaining reliable and reproducible DSC results. The following is a detailed methodology for the thermal analysis of this compound.

1. Instrumentation and Calibration:

  • Utilize a calibrated Differential Scanning Calorimeter.

  • Perform temperature and enthalpy calibrations using certified standards (e.g., indium) in the temperature range of interest.

  • Ensure the DSC cell is clean and purged with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to prevent oxidation.

2. Sample Preparation:

  • Accurately weigh 5-10 mg of high-purity this compound into a clean, standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of material due to evaporation during the experiment.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

3. DSC Measurement Procedure:

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the sample at a temperature well below the expected onset of the first thermal event (e.g., 0 °C).

  • Heat the sample at a controlled, linear heating rate (a common rate is 10 °C/min) to a temperature significantly above its melting point (e.g., 60 °C).

  • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

  • Cool the sample at a controlled, linear cooling rate (e.g., 10 °C/min) back to the initial temperature.

  • A second heating scan is often performed to analyze the thermal behavior of the material with a known thermal history.

4. Data Analysis:

  • Determine the onset and peak temperatures for all observed thermal events (solid-solid transitions, melting, and crystallization).

  • Calculate the enthalpy of each transition by integrating the area under the respective peak in the DSC curve.

Corroborating DSC: A Multi-Technique Approach

While DSC is a powerful tool, validating its results with other analytical techniques provides a more complete understanding of the material's thermal behavior.

  • Differential Thermal Analysis (DTA): Similar to DSC, DTA measures the temperature difference between a sample and a reference as they are heated or cooled. While less quantitative in terms of enthalpy measurements compared to DSC, DTA is effective in identifying the temperatures of phase transitions and serves as a good qualitative validation method.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA is primarily used to determine its thermal stability and decomposition temperature. This information is crucial for defining the upper-temperature limit for its application and ensuring that the mass loss observed in DSC is not due to decomposition.

  • X-ray Diffraction (XRD): XRD is an essential technique for studying the crystalline structure of materials. n-Alkanes like this compound can exhibit polymorphism, meaning they can exist in different crystalline forms.[5] XRD can identify these different solid phases and how they transform upon heating or cooling. Simultaneous DSC-XRD experiments can directly correlate the thermal events observed in DSC with specific changes in the crystal structure, providing a powerful validation of the phase transitions.[6][7]

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for a comprehensive validation of the phase transitions of this compound.

Workflow for Validation of this compound Phase Transitions DSC_Analysis Differential Scanning Calorimetry (DSC) DSC_Data Quantitative Data: - Transition Temperatures - Enthalpy of Transitions DSC_Analysis->DSC_Data DTA Differential Thermal Analysis (DTA) TGA Thermogravimetric Analysis (TGA) XRD X-ray Diffraction (XRD) Qualitative_Validation Qualitative Confirmation of Transition Temperatures DTA->Qualitative_Validation Thermal_Stability Determination of Thermal Stability TGA->Thermal_Stability Structural_Information Identification of Polymorphic Forms XRD->Structural_Information

Caption: Workflow for validating this compound's phase transitions.

References

A Comparative Analysis of n-Eicosane and Commercial Phase Change Materials for Thermal Management Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phase change material (PCM) is critical for ensuring precise thermal regulation in various applications. This guide provides a detailed comparison of the thermophysical properties of n-eicosane, a pure n-alkane, against commercially available PCM products. The data presented is supported by established experimental protocols to aid in informed decision-making for thermal management strategies.

Data Presentation: Thermophysical Properties

The following table summarizes the key thermophysical properties of this compound and selected commercial PCMs with similar phase transition temperatures. These parameters are crucial for evaluating the thermal energy storage and transfer capabilities of each material.

PropertyThis compoundPureTemp 37 (Bio-based)Rubitherm® RT35 (Organic)Lauric Acid-Stearic Acid Eutectic (Bio-based)
Melting Point (°C) 36-38[1][2]37[3][4]32-38[5]39.29[6]
Latent Heat of Fusion (J/g) ~241[7]210[3][4]160[5]189.50[6]
Thermal Conductivity (W/m·K) ~0.47 (solid)[8]0.25 (solid), 0.15 (liquid)[3][4]0.20[5]Not specified
Density (g/cm³) ~0.79 (solid)[9][10]0.92 (solid), 0.84 (liquid)[3][4]0.86 (solid), 0.77 (liquid)[5][11]Not specified
Material Type n-Alkane (Organic)Bio-basedParaffin Wax (Organic)Fatty Acid Eutectic (Bio-based)

Experimental Protocols

The accurate characterization of PCM properties is paramount for reliable thermal modeling and application. The following are detailed methodologies for determining the key thermophysical properties presented in the comparison table.

Determination of Melting Point and Latent Heat of Fusion: Differential Scanning Calorimetry (DSC)

This protocol is based on the principles outlined in ASTM E793, "Standard Test Method for Enthalpies of Fusion and Crystallization by Differential Scanning Calorimetry".[12]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) across the expected temperature range of the PCM.

  • Sample Preparation: Accurately weigh 5-10 mg of the PCM sample into a hermetically sealed aluminum pan. An empty, hermetically sealed aluminum pan is used as a reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature at least 20°C below the expected melting point.

    • Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature at least 20°C above the completion of the melting transition.

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample at a controlled rate back to the initial temperature.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the heat flow versus temperature curve. The latent heat of fusion is calculated by integrating the area of the melting peak.

Alternative Determination of Thermophysical Properties: T-History Method

The T-history method is a cost-effective alternative to DSC for determining the thermal properties of PCMs, particularly for larger, non-homogeneous samples.

Methodology:

  • Sample and Reference Preparation: Place a known mass of the PCM sample and a reference material with known specific heat (e.g., water) in identical test tubes. Insert thermocouples into the geometric center of both the sample and the reference material.

  • Heating: Heat both test tubes in a water bath to a uniform temperature, ensuring it is well above the melting point of the PCM.[13]

  • Cooling and Data Acquisition: Remove the test tubes from the water bath and allow them to cool in a controlled ambient environment.[13] Record the temperature of the PCM, the reference material, and the ambient air over time until the PCM has fully solidified.

  • Data Analysis: The cooling curves (temperature vs. time) are analyzed to determine the melting/solidification temperature (identified by the plateau region) and the latent heat of fusion by applying energy balance equations that compare the heat loss from the PCM and the reference material.

Measurement of Thermal Conductivity: Transient Plane Source (TPS) Method

This protocol is based on the principles of the Transient Plane Source (TPS) technique, often referred to in standards such as ASTM D5470 for thermal interface materials.[14][15]

Methodology:

  • Sample Preparation: Prepare two identical flat, smooth, and parallel-surfaced samples of the PCM in its solid state. The sample thickness should be sufficient to ensure that the heat pulse does not reach the sample boundaries during the measurement.

  • Sensor Placement: Place the TPS sensor between the two PCM samples, ensuring good thermal contact.

  • Measurement: A short electrical pulse is passed through the sensor, which generates a heat wave that propagates into the PCM samples. The temperature increase of the sensor is recorded as a function of time.

  • Data Analysis: The thermal conductivity is calculated from the recorded temperature versus time data using a theoretical model that relates the temperature increase to the thermal transport properties of the material.

Mandatory Visualization

The following diagram illustrates the generalized experimental workflow for characterizing the thermophysical properties of a Phase Change Material.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermophysical Characterization cluster_data Data Acquisition & Analysis cluster_results Results sample_proc Procure/Synthesize PCM sample_weigh Weigh Sample sample_proc->sample_weigh sample_encap Encapsulate/Place in Holder sample_weigh->sample_encap dsc Differential Scanning Calorimetry (DSC) sample_encap->dsc thistory T-History Method sample_encap->thistory tps Transient Plane Source (TPS) sample_encap->tps dsc_data Heat Flow vs. Temp Curve dsc->dsc_data thistory_data Temp vs. Time Curve thistory->thistory_data tps_data Temp Increase vs. Time tps->tps_data analysis Calculate Properties dsc_data->analysis thistory_data->analysis tps_data->analysis melting_point Melting Point analysis->melting_point latent_heat Latent Heat of Fusion analysis->latent_heat thermal_cond Thermal Conductivity analysis->thermal_cond density Density analysis->density

Caption: Experimental workflow for PCM characterization.

References

A Comparative Analysis of Experimental and Simulated Melting Behavior of n-Eicosane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of long-chain alkanes like n-eicosane is crucial for applications ranging from phase change materials for thermal energy storage to excipients in drug delivery systems. This guide provides a detailed comparison of experimental data and simulation results for the melting behavior of this compound, offering insights into the accuracy of current computational models.

The melting transition of this compound (C20H42), a linear alkane, involves a complex interplay of molecular ordering and dynamics. Experimental techniques provide macroscopic measurements of this process, while molecular simulations offer a microscopic view. This guide bridges these two perspectives, presenting a quantitative comparison of key melting parameters and detailing the methodologies employed in both experimental and computational approaches.

Quantitative Comparison of Melting Properties

The following tables summarize the experimentally determined and computationally predicted melting properties of this compound. Experimental values are sourced from various literature reports, while simulation data is presented for different force fields commonly used in molecular dynamics studies.

Parameter Experimental Value Source
Melting Point (°C)36 - 38[1]
35 - 37[2]
34 - 37
Enthalpy of Fusion (kJ/mol)68.6 - 74.2
Enthalpy of Fusion (J/g)243 - 263
Solid Density at 25°C (g/cm³)~0.7886[2]
Liquid Density at 40°C (g/cm³)~0.778

Table 1: Experimental Data for the Melting of this compound.

Force Field Type Predicted Melting Point (°C) Predicted Enthalpy of Fusion (kJ/mol) Key Characteristics
TraPPE-UA United-AtomOverestimates by ~10-20 K (for similar alkanes)Generally provides reasonable estimatesComputationally efficient; CH2 and CH3 groups are treated as single interaction sites.[3][4][5]
PYS United-AtomMore accurate than TraPPE-UA, deviation of ~2 K (for similar alkanes)-A refined united-atom model.
COMPASS All-AtomTends to overestimate melting points-Explicitly represents all atoms, computationally more intensive.[3][4][6]
AMBER All-Atom--A widely used all-atom force field for biomolecular simulations, also applied to organic molecules.[3][4]

Table 2: Simulation Data for the Melting of this compound. Note: Direct simulation data for the melting point and enthalpy of fusion of this compound across all force fields in a single study is limited. The predicted melting point accuracies are inferred from studies on similar long-chain alkanes.[7]

Experimental and Simulation Protocols

A thorough understanding of the methodologies behind the data is essential for a critical evaluation. The following sections detail the typical protocols used in experimental and simulation studies of this compound's melting behavior.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for characterizing the melting properties of materials like this compound.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of high-purity this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program. A common procedure involves an initial heating and cooling cycle to erase the sample's thermal history. The data is then collected during a second heating scan at a constant rate, for example, 10 °C/min.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Simulation Protocol: Molecular Dynamics (MD)

Molecular dynamics simulations provide an atomistic-level view of the melting process.

Methodology:

  • System Setup: A simulation box containing a specific number of this compound molecules is constructed. The initial configuration is typically a crystalline solid.

  • Force Field Selection: A force field (e.g., TraPPE-UA, PYS, COMPASS) is chosen to describe the inter- and intramolecular interactions. The choice of force field significantly influences the simulation results.[7]

  • Equilibration: The system is equilibrated at a temperature below the expected melting point under constant pressure and temperature (NPT ensemble) to allow the system to relax to a stable state.

  • Melting Simulation: The temperature of the system is gradually increased in a stepwise or continuous manner. The system is simulated for a sufficient time at each temperature to observe the phase transition.

  • Data Analysis: Various parameters are monitored to identify the melting transition. These include the potential energy of the system (which shows a sharp increase at the melting point), the density (which decreases upon melting), and the radial distribution function (which changes from a structured solid-like pattern to a liquid-like one). The melting point is identified as the temperature at which these properties exhibit a sharp change. The enthalpy of fusion can be calculated from the difference in the average enthalpy of the liquid and solid phases at the melting point.

Visualizing the Methodologies

To further clarify the relationship between experimental and computational approaches, the following diagrams illustrate the workflows.

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh this compound seal Seal in DSC pan weigh->seal program Run Thermal Program seal->program collect Collect Heat Flow Data program->collect determine_mp Determine Melting Point collect->determine_mp calculate_hf Calculate Enthalpy of Fusion collect->calculate_hf

Caption: Workflow for experimental determination of this compound melting properties using DSC.

simulation_workflow cluster_setup System Setup cluster_md MD Simulation cluster_analysis Data Analysis build Build Simulation Box forcefield Select Force Field build->forcefield equilibrate Equilibrate System forcefield->equilibrate heat Simulate Heating equilibrate->heat monitor Monitor Properties heat->monitor identify Identify Phase Transition monitor->identify

Caption: Workflow for simulating the melting behavior of this compound using Molecular Dynamics.

References

A Comparative Analysis of the Thermal Stability of n-Eicosane and n-Octadecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of excipients and phase change materials (PCMs) is critical for ensuring product integrity and performance. This guide provides a detailed comparison of the thermal stability of two common long-chain alkanes, n-eicosane (C20) and n-octadecane (C18), supported by experimental data.

This compound and n-octadecane are saturated hydrocarbons with applications in various fields, including as PCMs for thermal energy storage and as components in pharmaceutical and cosmetic formulations. Their thermal stability is a key parameter that dictates their suitability for applications involving elevated temperatures. The primary method for evaluating the thermal stability of these materials is thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.

Executive Summary

Overall, this compound exhibits a slightly higher thermal stability than n-octadecane, with a higher onset temperature of decomposition. While both materials undergo a single-step decomposition process, the temperature at which significant mass loss begins is consistently reported to be higher for this compound.

Quantitative Data Comparison

The following table summarizes the key thermal and physical properties of this compound and n-octadecane based on available experimental data.

PropertyThis compoundn-Octadecane
Molecular Formula C₂₀H₄₂C₁₈H₃₈
Molar Mass 282.55 g/mol [1]254.49 g/mol
Melting Point 35-37 °C[1]28-30 °C[2]
Boiling Point 343.1 °C[3]317 °C[2]
Onset of Thermal Decomposition (TGA) ~170-200 °C[4][5]~170-197 °C[6][7]
End of Thermal Decomposition (TGA) ~240-325 °C[4][5]~200-240 °C[7]
Density (solid, at 20°C) 0.788 g/cm³[3]0.777 g/mL[2]

Thermal Stability Analysis

Thermogravimetric analysis (TGA) data reveals the temperature range over which this compound and n-octadecane are stable.

For This compound , studies have shown that it begins to lose mass at approximately 170 °C, with a typical one-step thermal decomposition that continues up to 240 °C[4]. Another study indicates that the mass loss for this compound starts at around 200 °C and is complete by 325 °C[5].

For n-octadecane , the onset of thermal decomposition has been reported to be around 197 °C[6]. Other sources suggest a slightly broader range for the onset of decomposition, between 170 °C and 190 °C, with the process concluding between 200 °C and 240 °C[7].

The data consistently indicates that this compound, with its longer carbon chain, possesses slightly superior thermal stability compared to n-octadecane. This is expected, as longer-chain alkanes generally have stronger intermolecular van der Waals forces, requiring more energy to break them apart.

Experimental Protocols

The following is a typical experimental protocol for determining the thermal stability of n-alkanes using Thermogravimetric Analysis (TGA).

Objective: To determine the onset and end temperatures of thermal decomposition for this compound and n-octadecane.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance

  • Sample pans (e.g., alumina, platinum)

  • Inert gas supply (e.g., nitrogen, argon)

Procedure:

  • Sample Preparation: A small, representative sample of the n-alkane (typically 5-10 mg) is accurately weighed into a TGA sample pan.

  • Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.

  • Heating Program: The sample is heated from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which a significant deviation from the baseline mass is observed[8]. The end temperature, where the mass loss ceases, is also determined. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of mass loss.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the thermal stability analysis of n-alkanes.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) load Load into TGA Pan weigh->load purge Purge with Inert Gas load->purge heat Heat at Constant Rate purge->heat record Record Mass vs. Temperature heat->record plot Plot TGA/DTG Curves record->plot determine Determine Onset & End Temperatures plot->determine

Workflow for Thermogravimetric Analysis (TGA).

Conclusion

References

A Comparative Guide to the Performance of N-Eicosane Composite PCMs Versus Pure N-Eicosane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate phase change material (PCM) is critical for the advancement of thermal energy storage systems, which have broad applications in pharmaceuticals, electronics, and various other fields. N-eicosane, a paraffin-based PCM, is favored for its congruent melting and freezing behavior, chemical stability, and high latent heat of fusion.[1] However, a significant limitation of pure this compound is its inherently low thermal conductivity, which can hinder the rate of heat transfer during charging and discharging cycles.[1] To address this, researchers have developed this compound composites by incorporating materials with high thermal conductivity. This guide provides a detailed comparison of the performance of this compound composite PCMs against pure this compound, supported by experimental data.

Quantitative Performance Data

The thermophysical properties of this compound composites are significantly influenced by the type and concentration of the filler material. Below is a summary of key performance indicators from various experimental studies.

Table 1: Thermal Conductivity of Pure this compound vs. This compound Composites

MaterialFiller MaterialFiller Concentration (wt%)Thermal Conductivity (W/m·K)Enhancement Factor
Pure this compound-0~0.30 - 0.47-
This compound CompositeGraphite Nanoparticles104.7~15.5x
This compound CompositeGraphene Nanoplatelets10>1.2 (enhancement >400%)>4x
This compound CompositeExpanded Graphite153.56~14.4x
This compound CompositeFe3O4@SiO2@CuNot specified1.3926-

Note: The thermal conductivity of pure this compound can vary based on its phase (solid or liquid) and the measurement technique.

Table 2: Latent Heat of Fusion of Pure this compound vs. This compound Composites

MaterialFiller MaterialFiller Concentration (wt%)Latent Heat of Fusion (J/g)
Pure this compound-0~194.4 - 241
This compound CompositeGraphite Nanoparticles2.5179.2
This compound CompositeGraphite Nanoparticles5168.3
This compound CompositeGraphite Nanoparticles7.5148.7
This compound CompositeGraphite Nanoparticles10140.8
This compound CompositeMultilayer Graphene45136.6
This compound CompositeExpanded Graphite15199.4

The addition of filler materials generally leads to a decrease in the latent heat of fusion of the composite PCM. This is because the filler material displaces the this compound, reducing the overall mass of the PCM available for phase change per unit mass of the composite.

Experimental Protocols

The performance of this compound composite PCMs is highly dependent on the synthesis and characterization methods employed. The following are detailed methodologies for key experiments cited in the literature.

1. Preparation of this compound/Graphite Nanoparticle Composite PCM

  • Materials : this compound, graphite nanoparticles, and a surfactant (e.g., PVP).

  • Procedure :

    • Melt the this compound by heating it to a temperature above its melting point (e.g., 75 °C).

    • Add the desired amount of graphite nanoparticles (e.g., 2.5, 5, 7.5, or 10 wt%) and the surfactant to the melted this compound.

    • Stir the mixture vigorously for 30 minutes to form a homogeneous mixture.

    • Utilize an ultrasonic bath for 2 hours at 90 °C to facilitate the homogenization of the mixture and prevent the precipitation of nanoparticles.

    • Solidify the mixture rapidly (e.g., within 5 minutes) to ensure the nanoparticles are well dispersed within the this compound matrix.

2. Preparation of this compound/Graphene Nanoplatelet Composite PCM

  • Materials : this compound and graphene nanoplatelets (GNPs).

  • Procedure :

    • Disperse GNPs in liquid this compound at various loadings (e.g., 0, 1, 2, 5, and 10 wt%) without the use of any surfactants.[2]

    • The mixture is typically subjected to mechanical stirring and/or ultrasonication to ensure uniform dispersion.

3. Characterization of Thermophysical Properties

  • Differential Scanning Calorimetry (DSC) : This technique is used to determine the phase change characteristics of the PCMs, including the melting and freezing temperatures and the latent heats of fusion.[3] Samples of about 10 mg are sealed in an aluminum pan and analyzed under a nitrogen atmosphere at a specified heating rate (e.g., 5 °C/min).

  • Transient Plane Source (TPS) Technique : This method is employed to measure the thermal conductivity of the PCM samples in their solid phase at various temperatures.[2]

  • Scanning Electron Microscopy (SEM) : SEM is used to study the dispersion state of the filler materials within the this compound matrix.

Visualizations

The following diagrams illustrate the experimental workflow for preparing and characterizing this compound composite PCMs and the logical relationship of how composite properties are enhanced.

G cluster_prep Composite PCM Preparation cluster_char Characterization Melt Melt Pure this compound Add Add Filler (e.g., Graphite) Melt->Add Mix Vigorous Mixing & Ultrasonication Add->Mix Solidify Rapid Solidification Mix->Solidify DSC Differential Scanning Calorimetry (DSC) Solidify->DSC TPS Transient Plane Source (TPS) Solidify->TPS SEM Scanning Electron Microscopy (SEM) Solidify->SEM

Caption: Experimental workflow for composite PCM synthesis and characterization.

G cluster_input Components cluster_output Resulting Composite PCM Pure this compound (High Latent Heat, Low Thermal Conductivity) Composite This compound Composite PCM (Enhanced Thermal Conductivity, Slightly Reduced Latent Heat) PCM->Composite Filler Conductive Filler (e.g., Graphite, Graphene) (High Thermal Conductivity) Filler->Composite

Caption: Logical relationship of property enhancement in composite PCMs.

References

Validating Thermal Energy Storage Models: A Comparative Guide Featuring n-Eicosane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate modeling of thermal energy storage (TES) systems is paramount for applications ranging from stabilizing pharmaceutical compounds to developing advanced therapeutic devices. This guide provides a comprehensive comparison of n-eicosane with other common phase change materials (PCMs), supported by experimental data, and outlines detailed protocols for validating TES models.

This compound, a paraffin-based PCM, is frequently employed as a benchmark material in the validation of thermal energy storage models due to its well-defined thermophysical properties and stable phase change behavior.[1] This guide will delve into the experimental validation of TES models using this compound and compare its performance against other commonly used PCMs, namely paraffin wax and salt hydrates.

Comparative Performance of Phase Change Materials

The selection of a suitable PCM is critical for the optimal performance of a thermal energy storage system. The choice primarily depends on the operating temperature range, required energy storage density, and thermal conductivity. Below is a comparative summary of the key thermophysical properties of this compound, paraffin wax, and salt hydrates.

PropertyThis compoundParaffin WaxSalt Hydrates
Melting Point (°C) 36 - 3846 - 68Variable (e.g., 29 for some)
Latent Heat of Fusion (kJ/kg) ~244150 - 210150 - 250
Thermal Conductivity (W/m·K) ~0.15 (Solid), ~0.15 (Liquid)~0.21-0.24 (Solid), ~0.15 (Liquid)~0.5-1.2 (Solid), ~0.5-0.6 (Liquid)
Density ( kg/m ³) ~856 (Solid), ~780 (Liquid)~900 (Solid), ~760 (Liquid)~1500-1800 (Solid), ~1400-1600 (Liquid)
Specific Heat Capacity (kJ/kg·K) ~2.2 (Solid), ~2.5 (Liquid)~2.1 (Solid), ~2.9 (Liquid)~1.5-2.5 (Solid), ~3.0-3.5 (Liquid)
Advantages Well-defined properties, stableLow cost, readily availableHigh thermal conductivity, high latent heat
Disadvantages Low thermal conductivityBroad melting range, flammabilitySubcooling, incongruent melting, corrosion

Experimental Protocols for Model Validation

Validating a numerical model of a thermal energy storage system requires a meticulous experimental procedure to generate high-fidelity data for comparison. The following protocols outline the key steps for characterizing the PCM and for conducting the charging and discharging experiments in a controlled laboratory setting.

Thermophysical Characterization of this compound

A precise understanding of the PCM's thermal properties is the foundation for an accurate model.

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the melting temperature, freezing temperature, and latent heat of fusion of this compound.[1]

    • Procedure:

      • A small, precisely weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.

      • An empty sealed pan is used as a reference.

      • The sample and reference are placed in the DSC instrument.

      • The temperature is ramped up at a constant heating rate (e.g., 5-10 °C/min) over a range that encompasses the phase change (e.g., 0 °C to 60 °C).

      • The heat flow into the sample is measured as a function of temperature.

      • The sample is then cooled at a constant rate to determine the solidification characteristics.

      • The melting and freezing points are identified as the onset temperatures of the respective peaks in the DSC curve. The area under the peak is integrated to calculate the latent heat of fusion.

  • Thermo-Gravimetric Analysis (TGA):

    • Objective: To assess the thermal stability and decomposition temperature of this compound.

    • Procedure:

      • A small sample of this compound is placed in the TGA furnace.

      • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

      • The mass of the sample is continuously monitored as a function of temperature.

      • The temperature at which significant mass loss occurs indicates the onset of decomposition.

Experimental Setup of the Thermal Energy Storage Unit

A typical experimental setup for validating a TES model consists of a well-insulated thermal storage unit, a fluid loop for the heat transfer fluid (HTF), and a data acquisition system.

  • Components:

    • Thermal Storage Unit (TSU): A container, often cylindrical or rectangular, filled with the PCM (this compound). The TSU should be well-insulated to minimize heat loss to the surroundings.

    • Heat Exchanger: Embedded within the PCM, this component facilitates heat transfer between the HTF and the PCM. Common configurations include shell-and-tube or finned tubes.

    • Heat Transfer Fluid (HTF) Loop: A closed loop containing a pump to circulate the HTF (e.g., water), a heater to control the inlet temperature during charging, and a cooler or heat sink for the discharging process.

    • Sensors:

      • Thermocouples: Placed at multiple strategic locations within the PCM and at the inlet and outlet of the HTF to record temperature profiles.

      • Flow Meter: To measure the mass flow rate of the HTF.

    • Data Acquisition System: To record the data from the thermocouples and flow meter at regular intervals.

Charging and Discharging Experiments

These experiments provide the dynamic data needed to validate the transient behavior of the TES model.

  • Charging Process:

    • Ensure the PCM is in a fully solidified state at a uniform initial temperature.

    • Set the desired inlet temperature of the HTF (above the melting point of this compound) and the mass flow rate.

    • Start the pump to circulate the hot HTF through the heat exchanger.

    • Record the temperature at all thermocouple locations and the HTF flow rate at regular time intervals (e.g., every 10-30 seconds).

    • Continue the process until the PCM is completely melted and reaches a steady-state temperature.

  • Discharging Process:

    • Ensure the PCM is in a fully molten state at a uniform initial temperature.

    • Set the desired inlet temperature of the HTF (below the freezing point of this compound) and the mass flow rate.

    • Start the pump to circulate the cold HTF through the heat exchanger.

    • Record the temperature at all thermocouple locations and the HTF flow rate at regular time intervals.

    • Continue the process until the PCM is completely solidified and reaches a steady-state temperature.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the validation process for a thermal energy storage model.

TES_Validation_Workflow cluster_0 Material Characterization cluster_1 Experimental Testing cluster_2 Numerical Modeling cluster_3 Validation DSC Differential Scanning Calorimetry (DSC) Properties Thermophysical Properties (Melting Point, Latent Heat, etc.) DSC->Properties TGA Thermo-Gravimetric Analysis (TGA) TGA->Properties Simulation Numerical Simulation Properties->Simulation Setup Experimental Setup (TES Unit, Sensors) Charging Charging Experiment Setup->Charging Discharging Discharging Experiment Setup->Discharging Exp_Data Experimental Data (Temperature Profiles, etc.) Charging->Exp_Data Discharging->Exp_Data Comparison Comparison of Experimental and Simulation Results Exp_Data->Comparison Model_Dev Model Development (Governing Equations, Geometry) Model_Dev->Simulation Sim_Results Simulation Results (Predicted Temperatures) Simulation->Sim_Results Sim_Results->Comparison Validation Model Validation Comparison->Validation

TES Model Validation Workflow

This structured approach, combining meticulous material characterization and controlled system-level experiments, provides the robust dataset required to confidently validate numerical models of thermal energy storage systems. By using well-characterized materials like this compound, researchers can ensure the accuracy and predictive power of their models, accelerating the development of innovative thermal management solutions.

References

A Comparative Analysis of n-Eicosane and Tetracosane for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the physicochemical properties and applications of two long-chain alkanes, n-eicosane (C20H42) and tetracosane (C24H50). This document aims to serve as a valuable resource for researchers and professionals in selecting the appropriate alkane for their specific applications, with a focus on experimental data and established methodologies.

Physicochemical Properties: A Tabulated Comparison

The fundamental properties of this compound and tetracosane are primarily dictated by their respective carbon chain lengths. The longer chain of tetracosane results in stronger van der Waals forces, leading to a higher melting point, boiling point, and density compared to this compound. A summary of their key quantitative properties is presented below.

PropertyThis compoundTetracosaneUnitConditions
Molecular Formula C₂₀H₄₂C₂₄H₅₀--
Molar Mass 282.55338.66g·mol⁻¹-
Appearance Colorless crystals or white crystalline solidColorless, waxy crystals-Standard
Melting Point 36-38[1]50-54[2]°C1 atm
Boiling Point 343391°C1 atm
Density (Solid) 0.7886~0.8g/cm³25°C
Latent Heat of Fusion ~220 - 247[1]~214 - 243[1]kJ/kg-
Dynamic Viscosity 3.86 (at 40°C)-mPa·s-
Water Solubility InsolubleInsoluble--
Solubility in Organic Solvents Soluble in ether, petroleum ether, benzene; slightly soluble in acetone and chloroform.[3]Very soluble in benzene, toluene, ether; soluble in alcohol.[4]-Qualitative

Applications in Research and Development

Both this compound and tetracosane are valued for their chemical inertness and well-defined thermal properties.[5][6][7] Their primary applications in scientific research and drug development are centered around these characteristics.

Thermal Energy Storage

This compound and tetracosane are excellent candidates for phase change materials (PCMs) in thermal energy storage applications.[1] Their high latent heat of fusion allows for the storage and release of significant amounts of thermal energy during their solid-liquid phase transitions.[1]

  • This compound , with a melting point near physiological temperatures, is particularly suitable for biomedical applications, including the thermal regulation of medical devices and drug delivery systems.[1]

  • Tetracosane , having a higher melting point, is better suited for applications requiring thermal energy storage at moderately elevated temperatures.[1]

A key limitation for both alkanes is their low thermal conductivity, which can be addressed by incorporating high-conductivity nanomaterials.[1]

Drug Delivery Systems

The hydrophobic and biocompatible nature of this compound and tetracosane makes them suitable for use as a solid lipid matrix in advanced drug delivery systems, particularly in the formulation of solid lipid nanoparticles (SLNs).[8][9] SLNs are colloidal carriers that can encapsulate both lipophilic and hydrophilic drugs, offering advantages such as controlled release, improved stability, and targeted delivery.[10][11][12]

The choice between this compound and tetracosane in SLN formulations depends on the desired physical state of the final product and the required melting point for manufacturing processes like melt-emulsification. The solid nature of these lipids at body temperature allows for the protection of encapsulated drugs and their sustained release.[9][13]

Experimental Protocols

Accurate characterization of the physicochemical properties of this compound and tetracosane is crucial for their effective application. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical parameter for assessing the purity of this compound and tetracosane.

Methodology:

  • Sample Preparation: A small amount of the finely powdered alkane is packed into a capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a melting point apparatus with a heated block or an oil bath.

  • Heating: The sample is heated at a slow, controlled rate.

  • Observation: The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded. A sharp melting range is indicative of a pure compound.

Dynamic Viscosity Measurement (Falling Ball Viscometer)

This method determines the dynamic viscosity of the molten alkanes.

Methodology:

  • Sample Preparation: The alkane is heated above its melting point in a graduated cylinder.

  • Apparatus Setup: A ball of known density and diameter is used.

  • Measurement: The ball is dropped into the molten alkane, and the time it takes to fall a specific distance between two marked points is measured.

  • Calculation: The viscosity is calculated using Stokes' law, which relates the terminal velocity of the falling ball to the viscosity of the fluid.

Solubility Determination (Cloud Point Method)

This method is used to determine the solubility of the alkanes in various organic solvents at different temperatures.[2]

Methodology:

  • Preparation of Standards: A series of solutions of the alkane in the desired solvent are prepared at known concentrations in sealed vials.[2]

  • Dissolution: The vials are heated in a controlled temperature bath with constant stirring until the alkane is completely dissolved.[2]

  • Controlled Cooling: The clear solutions are cooled at a slow, controlled rate while being continuously stirred.[2]

  • Cloud Point Determination: The temperature at which the first sign of persistent turbidity appears is recorded as the cloud point, indicating the temperature of saturation for that concentration.[2]

Visualizing Structure-Property Relationships

The following diagram illustrates the logical relationship between the carbon chain length of alkanes and their key physical properties.

G Relationship between Alkane Chain Length and Physical Properties cluster_input Structural Property cluster_output Physicochemical Properties Carbon Chain Length Carbon Chain Length Melting Point Melting Point Carbon Chain Length->Melting Point Increases with Boiling Point Boiling Point Carbon Chain Length->Boiling Point Increases with Density Density Carbon Chain Length->Density Increases with Viscosity Viscosity Carbon Chain Length->Viscosity Increases with

Caption: Increasing carbon chain length leads to higher physical properties.

Conclusion

This compound and tetracosane are chemically inert, long-chain alkanes with distinct thermal properties that make them valuable in various scientific applications. Tetracosane's higher melting point and density are direct consequences of its longer carbon chain. While both are suitable for thermal energy storage, this compound is preferred for applications requiring operation near physiological temperatures, whereas tetracosane is better for moderately higher temperature applications. In drug delivery, their role as solid lipid matrices in nanoparticles is promising, with the choice of alkane dependent on the specific formulation requirements. The experimental protocols provided offer a foundation for the precise characterization of these materials, enabling their effective utilization in research and development.

References

Safety Operating Guide

Navigating the Disposal of n-Eicosane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of n-Eicosane, a long-chain saturated hydrocarbon. By adhering to these guidelines, laboratories can maintain a safe working environment and comply with regulatory standards.

Essential Safety and Handling Information

According to safety data sheets, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1][2][3] It exhibits low toxicity and is not considered a primary skin or eye irritant.[1] However, standard laboratory best practices for chemical handling should always be observed. This includes wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses, and working in a well-ventilated area.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, which are crucial for its safe handling and disposal.

PropertyValue
Molecular Formula C₂₀H₄₂
Molecular Weight 282.55 g/mol
Appearance White solid
Melting Point 36-38 °C
Boiling Point 343 °C
Flash Point >113 °C
Water Solubility Insoluble
Density 0.7886 g/cm³ at 20°C

This data is compiled from multiple safety data sheets.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with a clear understanding of its non-hazardous nature, yet with adherence to institutional and local regulations.

1. Waste Characterization:

  • Confirm that the this compound waste is not mixed with any hazardous substances. If it is contaminated with other chemicals, the mixture must be treated as hazardous waste, and the disposal procedure for the most hazardous component must be followed.

2. Small Quantities:

  • For very small quantities, some safety data sheets suggest that disposal with household waste may be permissible.[1] However, it is critical to consult and adhere to your institution's specific policies and local regulations, which may prohibit this practice.

3. Laboratory Waste Stream:

  • The recommended procedure for a laboratory setting is to collect this compound waste in a designated, properly labeled container for non-hazardous solid chemical waste.

  • Ensure the container is made of a compatible material, such as high-density polyethylene (HDPE).

  • The container must be clearly labeled with "this compound Waste" and the primary constituents.

4. Accidental Spills:

  • In the event of a small spill, first, eliminate any sources of ignition.[4]

  • The solid material can be mechanically picked up (e.g., swept) and placed into the designated waste container.[5]

  • For larger spills, it is recommended to dampen the solid spill material with a solvent like acetone to prevent dust formation and then transfer it to a suitable container for disposal.[4] The contaminated cleaning materials should also be disposed of in a sealed, vapor-tight plastic bag.[4]

5. Final Disposal:

  • Once the waste container is full, it should be securely sealed and transferred to your institution's central hazardous waste management facility or disposed of through a licensed chemical waste contractor.

  • Always follow your institution's specific procedures for waste pickup and disposal.[6]

Environmental Considerations

This compound is readily biodegradable and is not expected to cause significant ecological damage with normal use.[7][8] It has a low water solubility and is unlikely to be mobile in soil.[5] While it is considered only slightly hazardous to water (Water Hazard Class 1), large quantities should not be allowed to enter ground water, water courses, or sewage systems.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated is_contaminated Is the waste contaminated with hazardous substances? start->is_contaminated treat_as_hazardous Treat as Hazardous Waste: Follow protocol for the most hazardous component is_contaminated->treat_as_hazardous Yes is_small_quantity Is it a very small quantity? is_contaminated->is_small_quantity No final_disposal Arrange for pickup by institutional waste management or licensed contractor treat_as_hazardous->final_disposal check_local_regs Check institutional and local regulations is_small_quantity->check_local_regs Yes collect_non_hazardous Collect in a designated non-hazardous solid waste container is_small_quantity->collect_non_hazardous No household_disposal Permissible for household disposal? check_local_regs->household_disposal household_disposal->collect_non_hazardous No household_disposal->final_disposal Yes label_container Label container clearly: 'this compound Waste' collect_non_hazardous->label_container spill_procedure For spills: Mechanically collect or dampen with solvent before collection label_container->spill_procedure seal_and_store Seal container and store in designated waste accumulation area spill_procedure->seal_and_store seal_and_store->final_disposal end End: Proper Disposal final_disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

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